Cisapride monohydrate
Beschreibung
In many countries (including Canada) cisapride has been either withdrawn or has had its indications limited due to reports about long QT syndrome due to cisapride, which predisposes to arrhythmias. The FDA issued a warning letter regarding this risk to health care professionals and patients.
Cisapride is a substituted piperidinyl benzamide prokinetic agent. Cisapride facilitates release of acetylcholine from the myenteric plexus, resulting in increased gastrointestinal motility. In addition, cisapride has been found to act as a serotonin agonist, stimulating type 4 receptors, and a serotonin 5-HT3 receptor antagonist. (NCI)
A substituted benzamide used for its prokinetic properties. It is used in the management of gastroesophageal reflux disease, functional dyspepsia, and other disorders associated with impaired gastrointestinal motility. (Martindale The Extra Pharmacopoeia, 31st ed)
See also: Metoclopramide (related).
Eigenschaften
Key on ui mechanism of action |
Cisapride acts through the stimulation of the serotonin 5-HT4 receptors which increases acetylcholine release in the enteric nervous system (specifically the myenteric plexus). This results in increased tone and amplitude of gastric (especially antral) contractions, relaxation of the pyloric sphincter and the duodenal bulb, and increased peristalsis of the duodenum and jejunum resulting in accelerated gastric emptying and intestinal transit. Cisapride exerts its effect by increasing the release of acetylcholine from the postganglionic nerve endings of the myenteric plexus. This release of acetylcholine increases esophageal activity and increases esophageal sphincter tone, thereby improving esophageal clearance and decreasing reflux of gastric and duodenal emptying as a result of increased gastric and duodenal contractility and antroduodenal coordination. Duodenogastric reflux is also decreased. Cisapride improves transit in both small and large bowel. |
|---|---|
CAS-Nummer |
260779-88-2 |
Molekularformel |
C23H31ClFN3O5 |
Molekulargewicht |
484.0 g/mol |
IUPAC-Name |
4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide;hydrate |
InChI |
InChI=1S/C23H29ClFN3O4.H2O/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16;/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29);1H2/t20-,22+;/m1./s1 |
InChI-Schlüssel |
QBYYXIDJOFZORM-LBPAWUGGSA-N |
Isomerische SMILES |
CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.O |
Kanonische SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.O |
Color/Form |
White to slightly biege powder |
melting_point |
110 °C |
Physikalische Beschreibung |
Solid |
Piktogramme |
Corrosive |
Löslichkeit |
Sparingly soluble in methanol. Soluble in acetone Practically insoluble in water. 1.20e-02 g/L |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Cisapride Monohydrate and the 5-HT₄ Receptor: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism of action of cisapride (B12094) monohydrate at the serotonin (B10506) 5-HT₄ receptor. Cisapride, a substituted piperidinyl benzamide, is recognized as a potent gastroprokinetic agent. Its primary therapeutic effect is derived from its activity as a 5-HT₄ receptor agonist, which stimulates gastrointestinal motility by promoting the release of acetylcholine (B1216132) from the myenteric plexus.[1] This document details the molecular interactions, signaling pathways, and pharmacological profile of cisapride, offering a comparative analysis with other key 5-HT₄ receptor agonists. Particular attention is given to the experimental methodologies used to elucidate this mechanism.
Core Mechanism: 5-HT₄ Receptor Agonism
Cisapride functions as a potent agonist at serotonin 5-HT₄ receptors.[1][2][3] These receptors are G-protein coupled receptors (GPCRs) primarily linked to the Gαs stimulatory pathway. Upon binding, cisapride initiates a conformational change in the receptor, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the release of acetylcholine in the enteric nervous system.[4] This enhanced cholinergic activity increases the tone and amplitude of gastric contractions, relaxes the pyloric sphincter, and enhances peristalsis, accelerating gastric emptying and intestinal transit.[5]
Recent studies have also suggested the existence of G-protein independent signaling pathways for the 5-HT₄ receptor, involving the activation of Src tyrosine kinase.
Signaling Pathway of Cisapride at the 5-HT₄ Receptor
The following diagram illustrates the primary signaling cascade initiated by cisapride binding to the 5-HT₄ receptor.
Quantitative Pharmacological Data
The affinity and potency of cisapride and other 5-HT₄ agonists have been characterized through various in vitro assays. The following tables summarize key quantitative data for easy comparison.
Table 1: Binding Affinity (Kᵢ) and Potency (EC₅₀) of 5-HT₄ Receptor Agonists
| Compound | Kᵢ (nM) | EC₅₀ (nM) | Species/System |
| Cisapride | ~14 | 140 | Human |
| Mosapride (B1662829) | 84.2 | 208 (rat esophagus) | Guinea Pig (ileum) |
| Prucalopride | 2.5 (5-HT₄ₐ), 8 (5-HT₄♭) | - | Human |
| Tegaserod | pKᵢ 8.4 (approx. 4 nM) | pEC₅₀ 8.6 (approx. 2.5 nM) | Human |
Note: pKᵢ and pEC₅₀ values have been converted to nM for consistency. Data is compiled from multiple sources and experimental conditions may vary.[2][3][5][6][7][8]
Table 2: Off-Target Binding Profile of Cisapride
| Off-Target | IC₅₀ (nM) | Consequence |
| hERG Potassium Channel | 9.4 | Potential for cardiac arrhythmias (QT prolongation) |
This significant off-target activity led to the withdrawal or restriction of cisapride in many markets.[2][3]
Experimental Protocols
The characterization of cisapride's mechanism of action relies on standardized in vitro pharmacological assays. Detailed below are representative protocols for determining binding affinity and functional activity at the 5-HT₄ receptor.
Radioligand Binding Assay for Kᵢ Determination
This protocol describes a competitive binding experiment to determine the inhibition constant (Kᵢ) of cisapride for the 5-HT₄ receptor using the selective antagonist [³H]-GR113808 as the radioligand.
1. Membrane Preparation:
-
Homogenize tissue rich in 5-HT₄ receptors (e.g., guinea pig striatum or hippocampus) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[9]
-
Centrifuge the homogenate at low speed to remove large debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Wash the membrane pellet by resuspension in fresh buffer and repeat centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).
2. Competitive Binding Assay:
-
In a 96-well plate, combine:
-
A fixed concentration of [³H]-GR113808 (typically at or below its Kₔ, e.g., 0.1-0.5 nM).[9]
-
A range of concentrations of unlabeled cisapride (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
The prepared membrane homogenate (25-50 µg of protein).
-
-
For total binding, omit the unlabeled cisapride.
-
For non-specific binding, add a high concentration of a non-radiolabeled 5-HT₄ antagonist (e.g., 1 µM GR113808).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Separation and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), washing with ice-cold buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the cisapride concentration.
-
Determine the IC₅₀ value (the concentration of cisapride that inhibits 50% of specific [³H]-GR113808 binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
cAMP Accumulation Assay for Functional Activity
This protocol outlines a cell-based functional assay to measure the ability of cisapride to stimulate cAMP production, confirming its agonist activity.
1. Cell Culture and Preparation:
-
Culture a suitable cell line stably expressing the human 5-HT₄ receptor (e.g., CHO-K1 or HEK293 cells).
-
On the day of the assay, harvest the cells and resuspend them in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[4][10]
2. Agonist Stimulation:
-
Dispense the cell suspension into a 96-well plate.
-
Add varying concentrations of cisapride (e.g., 10⁻¹¹ to 10⁻⁵ M) to the wells.
-
Include a control with vehicle only (basal level) and a positive control with a known 5-HT₄ agonist or a direct adenylyl cyclase activator like forskolin.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.
3. cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit. Common methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): Based on FRET between a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay format.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): Involves competition between endogenous cAMP and a biotinylated cAMP probe for binding to antibody-coated acceptor beads and streptavidin-coated donor beads.[10]
-
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Quantify the amount of cAMP produced at each concentration of cisapride.
-
Plot the cAMP concentration against the logarithm of the cisapride concentration.
-
Determine the EC₅₀ value (the concentration of cisapride that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.
Conclusion
Cisapride monohydrate exerts its prokinetic effects through potent agonism at the 5-HT₄ receptor, primarily via the Gαs-adenylyl cyclase-cAMP signaling cascade, which enhances acetylcholine release in the gut. While effective, its clinical use has been curtailed by significant off-target effects, most notably the blockade of the hERG potassium channel. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive framework for understanding and evaluating the molecular pharmacology of cisapride and serve as a valuable reference for the development of more selective and safer 5-HT₄ receptor agonists.
References
- 1. Cisapride | 5-HT4 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cisapride, 5-HT4 receptor agonist (CAS 81098-60-4) | Abcam [abcam.com]
- 4. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Cisapride (B12094) Monohydrate
This document provides a comprehensive technical overview of cisapride monohydrate, a substituted benzamide (B126) compound known for its prokinetic properties. It details the chemical structure, physicochemical characteristics, pharmacological mechanism, and pharmacokinetic profile of the molecule. This guide is intended for professionals in the fields of chemical research, pharmacology, and pharmaceutical development.
Chemical Identity and Structure
This compound is the hydrated form of cisapride, a gastroprokinetic agent.[1] The commercial drug is a racemic mixture of its two enantiomers.[2][3]
IUPAC Name: 4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide hydrate.[4][5]
The chemical structure of cisapride consists of a substituted benzamide moiety linked to a piperidine (B6355638) ring. This structure is fundamental to its pharmacological activity as a serotonin (B10506) 5-HT4 receptor agonist.
The following table summarizes the key chemical identifiers for cisapride and its monohydrate form.
Table 1: Chemical Identifiers of Cisapride and this compound
| Identifier | Cisapride (Anhydrous) | This compound | Citation(s) |
|---|---|---|---|
| IUPAC Name | (±)-cis-4-amino-5-chloro-N-(1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl)-2-methoxybenzamide | 4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide hydrate | [2][4][5] |
| CAS Number | 81098-60-4 | 260779-88-2 | [4][6][7][8] |
| Molecular Formula | C₂₃H₂₉ClFN₃O₄ | C₂₃H₂₉ClFN₃O₄ · H₂O | [4][6][9] |
| Molecular Weight | 465.95 g/mol | 483.96 g/mol | [4][5][6][9] |
| InChIKey | DCSUBABJRXZOMT-IRLDBZIGSA-N | QBYYXIDJOFZORM-IKGOIYPNSA-N | [4] |
| SMILES String | CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F | O.CO[C@@H]1CN(CCCOc2ccc(F)cc2)CC[C@@H]1NC(=O)c3cc(Cl)c(N)cc3OC |[4] |
Physicochemical Properties
This compound presents as a white to slightly beige, odorless crystalline powder.[4] Its solubility characteristics are critical for formulation and bioavailability. The compound's insolubility in water has historically limited the development of parenteral formulations.[1]
Table 2: Physicochemical Properties of this compound
| Property | Value | Citation(s) |
|---|---|---|
| Physical Form | Solid, white to slightly beige powder | [4] |
| Melting Point | 109.8 - 110 °C | [4][7] |
| Water Solubility | Practically insoluble (2.71 - 9.319 mg/L) | [4][7] |
| Methanol Solubility | Sparingly soluble | [4][10] |
| DMSO Solubility | ~30 mg/mL | [7][9] |
| pKa (Strongest Basic) | 8.24 (Predicted) | [5] |
Pharmacology and Mechanism of Action
Cisapride is a potent prokinetic agent that enhances gastrointestinal motility.[2][11] Its primary mechanism of action is as a selective serotonin 5-HT4 receptor agonist.[2][12][13]
The activation of 5-HT4 receptors, which are G-protein coupled receptors, stimulates the adenylate cyclase/cAMP/protein kinase A pathway.[14] This signaling cascade ultimately enhances the release of acetylcholine (B1216132) from postganglionic nerve endings in the myenteric plexus of the gut.[11][12][13][15] The increased acetylcholine acts on muscarinic receptors on smooth muscle cells, thereby increasing lower esophageal sphincter tone, improving gastric emptying, and accelerating overall gastrointestinal transit.[2][11] Unlike older prokinetic drugs, cisapride is devoid of direct cholinergic or anti-dopaminergic effects.[16]
Pharmacokinetics
The pharmacokinetic profile of cisapride is characterized by rapid absorption and extensive metabolism. Its pharmacokinetics have been shown to be stereoselective.[3]
Table 3: Pharmacokinetic Parameters of Cisapride
| Parameter | Value | Citation(s) |
|---|---|---|
| Bioavailability | ~30-40% | [2][17] |
| Time to Peak Plasma Conc. | 1 to 2 hours | [18] |
| Protein Binding | 97.5% | [2] |
| Metabolism | Primarily hepatic and intestinal via Cytochrome P450 3A4 (CYP3A4) | [2][18][19] |
| Elimination Half-life | 6 to 12 hours | [2][18] |
| Excretion | Primarily in bile (~75%) and urine (~25%) |[1] |
Due to its metabolism by CYP3A4, co-administration with potent inhibitors of this enzyme (e.g., ketoconazole, erythromycin, ritonavir) can significantly increase cisapride plasma concentrations, leading to an elevated risk of adverse effects.[15][18]
Experimental Protocols
Detailed, step-by-step experimental protocols are typically proprietary or found within specific publications. However, the principles of standard methodologies for the analysis of this compound are outlined below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the purity of this compound raw material or in finished pharmaceutical products.[8]
-
Principle: The technique separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.
-
Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer, delivered in an isocratic or gradient mode.
-
Stationary Phase: A reverse-phase column, typically octadecyl-silica (ODS, C18).
-
Detection: UV detector set at a wavelength where cisapride exhibits maximum absorbance.
-
Quantification: The area under the peak corresponding to cisapride is compared to that of a reference standard of known concentration to calculate purity or content.
In Vitro 5-HT4 Receptor Binding Assay
This assay is used to determine the affinity of cisapride for the 5-HT4 receptor.[20]
-
Principle: A competitive binding assay using a radiolabeled ligand with high affinity for the 5-HT4 receptor (e.g., ³H-GR113808).
-
Preparation: Membranes are prepared from tissues known to express 5-HT4 receptors (e.g., guinea pig striatum).[20]
-
Procedure: The membranes are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of unlabeled cisapride.
-
Analysis: The amount of radioligand bound to the receptor is measured. The concentration of cisapride that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is used to calculate the binding affinity (Ki). A Scatchard analysis can determine if the binding is competitive.[20]
Safety and Regulatory Information
Cisapride was widely used for gastrointestinal motility disorders like GERD and gastroparesis.[11][18][19] However, it was associated with serious cardiac side effects, most notably QT interval prolongation, which can lead to life-threatening arrhythmias such as torsades de pointes and ventricular fibrillation.[15][18] These risks are exacerbated by drug interactions that inhibit its metabolism via CYP3A4.[15][18]
Due to these safety concerns, cisapride has been withdrawn from the market or its use has been severely restricted in many countries, including the United States, where it was voluntarily removed in 2000.[2][19]
Conclusion
This compound is a well-characterized 5-HT4 receptor agonist with potent gastroprokinetic effects. Its mechanism of action via the enhancement of acetylcholine release is well-established. While effective for motility disorders, its clinical use has been largely curtailed due to significant cardiovascular risks associated with QT prolongation. For research and drug development professionals, cisapride remains an important reference compound for studying 5-HT4 receptor pharmacology and the development of safer prokinetic agents. A thorough understanding of its chemical properties, pharmacokinetics, and particularly its metabolism through the CYP3A4 pathway, is critical for any ongoing investigation or development of related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Cisapride - Wikipedia [en.wikipedia.org]
- 3. Stereoselective pharmacokinetics of cisapride in healthy volunteers and the effect of repeated administration of grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisapride | C23H29ClFN3O4 | CID 6917698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | 260779-88-2 | FC45139 | Biosynth [biosynth.com]
- 7. Cisapride CAS#: 81098-60-4 [m.chemicalbook.com]
- 8. clearsynth.com [clearsynth.com]
- 9. echemi.com [echemi.com]
- 10. Cisapride [drugfuture.com]
- 11. Articles [globalrx.com]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cisapride - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. Cisapride | 81098-60-4 [chemicalbook.com]
- 17. cisapride [drugcentral.org]
- 18. What is this compound used for? [synapse.patsnap.com]
- 19. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereoselective Metabolism of Cisapride Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cisapride (B12094), a gastroprokinetic agent, is a chiral molecule that was marketed as a racemate of two enantiomers, (+)-cisapride and (-)-cisapride. Its clinical use was largely curtailed due to the risk of serious cardiac arrhythmias, a side effect linked to its metabolism. This technical guide provides an in-depth exploration of the stereoselective metabolism of cisapride monohydrate, focusing on the differential metabolic pathways of its enantiomers. It has been established that the pharmacokinetics of cisapride are stereoselective.[1][2] This guide summarizes key quantitative data, details experimental protocols for studying its metabolism, and presents visual diagrams of the metabolic pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Cisapride stimulates motility in the upper gastrointestinal tract by acting as a serotonin (B10506) 5-HT4 receptor agonist, which indirectly promotes the release of acetylcholine (B1216132) in the enteric nervous system.[3][4][5] The drug is primarily metabolized in the liver by the cytochrome P450 system, with CYP3A4 being the major enzyme responsible for its clearance.[3][6][7][8][9] The metabolism of cisapride is a critical determinant of its pharmacokinetic profile and is subject to significant interindividual variability and drug-drug interactions.[7] Crucially, the metabolism is stereoselective, with different rates and pathways for the (+)- and (-)-enantiomers, which has significant implications for its pharmacodynamics and safety profile.
Stereoselective Metabolic Pathways
Cisapride undergoes two primary metabolic transformations: N-dealkylation and aromatic hydroxylation.[6][7] The major metabolite formed in vitro is norcisapride (B1231896) (NORCIS), resulting from oxidative N-dealkylation at the piperidine (B6355638) nitrogen.[8][9] Additionally, two hydroxylated metabolites have been identified: 3-fluoro-4-hydroxycisapride (3-F-4-OHCIS) and 4-fluoro-2-hydroxycisapride (4-F-2-OHCIS).[6][7]
The formation of these metabolites is both regio- and stereoselective. NORCIS and 3-F-4-OHCIS are preferentially formed from (+)-cisapride, whereas the formation of 4-F-2-OHCIS is favored from (-)-cisapride.[6] In vitro studies have demonstrated that CYP3A4 is the primary enzyme catalyzing all three of these metabolic reactions for both enantiomers.[6]
Quantitative Analysis of Stereoselective Metabolism
The stereoselective metabolism of cisapride has been quantified through in vitro studies using human liver microsomes (HLMs). The kinetic parameters for the formation of the major metabolite, norcisapride, demonstrate the differential handling of the enantiomers.
Table 1: Michaelis-Menten Kinetic Parameters for Norcisapride (NORCIS) Formation in Human Liver Microsomes
| Enantiomer | Km (μM) | Vmax (pmol/min/mg protein) |
| (+)-Cisapride | 18.5 ± 4.7 | 364 ± 284 |
| (-)-Cisapride | 11.9 ± 4.8 | 203 ± 167 |
Data sourced from Desta et al., 2001.[6]
The formation kinetics for the hydroxylated metabolites, 3-F-4-OHCIS and 4-F-2-OHCIS, follow a sigmoidal model rather than simple Michaelis-Menten kinetics.[6]
Table 2: Pharmacokinetic Parameters of Cisapride Enantiomers in Healthy Volunteers (Control Group)
| Parameter | (+)-Cisapride | (-)-Cisapride |
| Cmax (ng/mL) | 10.5 ± 3.4 | 30.0 ± 13.6 |
| AUC(0, ∞) (ng·h/mL) | 70.0 ± 51.5 | 201.0 ± 161.0 |
| Elimination Half-life (h) | 4.8 ± 3.0 | 4.7 ± 2.7 |
Data sourced from Desta et al., 2000.[1][2]
Experimental Protocols
The investigation of cisapride's stereoselective metabolism typically involves a series of in vitro and analytical procedures.
In Vitro Metabolism in Human Liver Microsomes
A common experimental approach to characterize the metabolism of cisapride enantiomers is through incubation with human liver microsomes (HLMs).
Objective: To determine the kinetic parameters (Km and Vmax) of metabolite formation from individual cisapride enantiomers.
Methodology:
-
Preparation of Incubation Mixtures: A typical incubation mixture contains pooled human liver microsomes, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), magnesium chloride, and a phosphate (B84403) buffer (e.g., pH 7.4).
-
Incubation: The reaction is initiated by adding the cisapride enantiomer (either (+)-, (-)-, or racemic cisapride) at various concentrations to the pre-warmed incubation mixtures. Incubations are carried out in a shaking water bath at 37°C for a specified time.
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile (B52724) or methanol.
-
Sample Preparation: The terminated incubation mixtures are centrifuged to precipitate proteins. The supernatant is then collected, evaporated to dryness, and reconstituted in the mobile phase for HPLC analysis.
-
Metabolite Quantification: The concentrations of the formed metabolites (NORCIS, 3-F-4-OHCIS, 4-F-2-OHCIS) are determined using a validated analytical method, typically HPLC with UV or mass spectrometric detection.[6][7]
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation
A crucial aspect of studying stereoselective metabolism is the analytical method used to separate and quantify the individual enantiomers and their metabolites.
Objective: To resolve and quantify (+)- and (-)-cisapride in biological matrices.
Methodology:
-
Chromatographic System: A high-performance liquid chromatography system equipped with a UV detector.
-
Chiral Stationary Phase: A chiral column is essential for the separation of enantiomers. For cisapride, a ChiralCel OJ column has been successfully used.[10]
-
Mobile Phase: A mixture of solvents such as ethanol, hexane, and diethylamine (B46881) in specific proportions (e.g., 35:64.5:0.5, v/v/v) is used to achieve separation.[10]
-
Sample Preparation: Plasma samples containing cisapride are typically prepared using liquid-liquid extraction. An internal standard (e.g., clebopride) is added, the sample is alkalinized, and then extracted with an organic solvent like tert-butyl methyl ether.[1]
-
Detection and Quantification: The eluting enantiomers are detected by UV absorbance. The concentration of each enantiomer is determined by comparing its peak area to that of the internal standard and referencing a calibration curve. The limit of quantification for cisapride enantiomers in human plasma has been reported to be 5 ng/ml.[10]
Role of Cytochrome P450 Isoforms
While CYP3A4 is the principal enzyme in cisapride metabolism, other isoforms may play minor roles. Studies with recombinant human P450s have confirmed the dominant role of CYP3A4 in the formation of NORCIS, 3-F-4-OHCIS, and 4-F-2-OHCIS from both enantiomers.[6] The contribution of other CYPs, such as CYP2A6, has been suggested to be much lesser.[9] The heavy reliance on CYP3A4 for its metabolism makes cisapride susceptible to drug interactions with inhibitors or inducers of this enzyme.
Conclusion
The metabolism of this compound is markedly stereoselective, with the (+)- and (-)-enantiomers exhibiting different metabolic rates and forming distinct metabolite profiles, primarily through the action of CYP3A4. Understanding these stereoselective differences is paramount for comprehending the drug's overall pharmacokinetic and pharmacodynamic behavior, including its potential for adverse effects. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the metabolism of chiral compounds and to inform the development of safer therapeutic agents. The pronounced differences in the disposition of cisapride enantiomers underscore the importance of stereospecific analysis in drug development and clinical pharmacology.
References
- 1. Stereoselective pharmacokinetics of cisapride in healthy volunteers and the effect of repeated administration of grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective pharmacokinetics of cisapride in healthy volunteers and the effect of repeated administration of grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cisapride - Wikipedia [en.wikipedia.org]
- 4. Cisapride | C23H29ClFN3O4 | CID 6917698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Stereoselective metabolism of cisapride and enantiomer-enantiomer interaction in human cytochrome P450 enzymes: major role of CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of cisapride with the human cytochrome P450 system: metabolism and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoselective determination of cisapride, a prokinetic agent, in human plasma by chiral high-performance liquid chromatography with ultraviolet detection: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of Cisapride on Gastrointestinal Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of cisapride (B12094) on gastrointestinal smooth muscle, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.
Core Mechanism of Action
Cisapride is a prokinetic agent that enhances gastrointestinal motility.[1][2] Its primary mechanism of action is the facilitation of acetylcholine (B1216132) (ACh) release from the myenteric plexus in the gut wall.[2][3] This is largely mediated through its agonistic activity at serotonin (B10506) 5-HT4 receptors on enteric neurons.[2] Activation of these receptors enhances cholinergic neurotransmission, leading to increased smooth muscle contraction.[2][4][5]
However, the effects of cisapride are complex and can vary depending on the specific region of the gastrointestinal tract and the animal model studied.[6] Evidence also suggests that cisapride may have direct effects on smooth muscle cells and interact with other serotonin receptor subtypes, such as 5-HT3 and 5-HT1 receptors.[2][7]
Quantitative Data on Cisapride's In Vitro Effects
The following tables summarize the quantitative data from various in vitro studies on the effects of cisapride on gastrointestinal smooth muscle.
Table 1: Potency of Cisapride in Enhancing Contractility
| Tissue Preparation | Species | Parameter | Value | Reference |
| Ileum | Guinea Pig | EC50 (enhancement of electrical stimulation response) | 9.2 x 10⁻⁹ M | [8] |
| Colon Ascendens | Guinea Pig | EC50 (induction of contractions) | 3.5 x 10⁻⁸ M | [8] |
| Gastroduodenal Preparation | Guinea Pig | EC50 (improved antroduodenal coordination) | 1.9 x 10⁻⁷ M | [8] |
| Ileum | Guinea Pig | IC50 (antagonism of 5-HT-induced inhibition) | 1.5 x 10⁻⁹ M | [7] |
| Ileum | Guinea Pig | IC50 (antagonism of 5-HT3 receptor) | 5.2 x 10⁻⁸ M | [7] |
Table 2: Effects of Cisapride at Different Concentrations
| Tissue Preparation | Species | Cisapride Concentration | Observed Effect | Reference |
| Antrum, Ileum, Colon | Guinea Pig | 4, 40, 400 nM | Dose-related enhancement of baseline activity and contraction | [9] |
| Antrum, Ileum, Colon | Guinea Pig | 4 µM | Inhibition of activity | [9] |
| Gastroduodenal Preparation | Guinea Pig | 10⁻⁷ - 10⁻⁶ M | Antagonized induced gastric relaxation, enhanced peristaltic wave amplitude | [4] |
| Myenteric Neurons (S cells) | Guinea Pig | 10 nM - 1 µM | Increased amplitude of fast nicotinic excitatory postsynaptic potentials | [10] |
| Myenteric Neurons (S cells) | Guinea Pig | 3 - 10 µM | Reduced amplitude of fast excitatory postsynaptic potentials | [10] |
| Taenia Caeci | Guinea Pig | 5 x 10⁻⁷ M | Depolarization, enhancement of spike activity, increased muscle tone | [11] |
| Taenia Caeci | Guinea Pig | 2.5 x 10⁻⁶ M | Less pronounced potentiation or inhibition of evoked contraction | [11] |
| Ileum | Human | 0.0003 - 1 µM | Modest enhancement of EFS-induced contractions (~10-40%) | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe common experimental protocols used to assess the in vitro effects of cisapride.
Isolated Tissue Preparation and Organ Bath Studies
This is a fundamental technique to study the contractility of gastrointestinal smooth muscle in a controlled environment.
Protocol:
-
Tissue Source: Healthy animals such as guinea pigs or cats are euthanized, and segments of the desired gastrointestinal tissue (e.g., stomach, ileum, colon) are promptly excised.[9][13]
-
Muscle Strip Preparation: Longitudinal or circular smooth muscle strips are carefully dissected from the tissue segments. The mucosa and submucosa are often removed to isolate the muscle layers.[9]
-
Organ Bath Setup: The muscle strips are suspended in an organ bath containing a physiological buffer solution (e.g., Krebs solution) maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂ to maintain a pH of 7.4.[13]
-
Transducer Attachment: One end of the muscle strip is fixed, while the other is attached to an isometric force transducer to measure muscle contractions.[13]
-
Equilibration and Optimization: The muscle strips are allowed to equilibrate under a resting tension, and the optimal muscle length for maximal contraction is determined.[13]
-
Drug Administration: Cisapride and other pharmacological agents (agonists, antagonists) are added to the organ bath in a cumulative or bolus fashion to obtain concentration-response curves.[13]
-
Data Acquisition: The contractile responses are recorded and analyzed to determine parameters such as basal tone, amplitude of contractions, and frequency.
Electrical Field Stimulation (EFS)
EFS is employed to study the effects of drugs on neurotransmission in the enteric nervous system.
Protocol:
-
Tissue Preparation: As described in the organ bath protocol, muscle strips with intact myenteric plexus are prepared.
-
Electrode Placement: Two platinum electrodes are placed parallel to the muscle strip in the organ bath.
-
Stimulation Parameters: Electrical pulses of specific frequency (e.g., 10 Hz), duration (e.g., 1 ms), and voltage/current are delivered to stimulate the intrinsic nerves within the muscle strip.[14]
-
Drug Effects on EFS-Induced Responses: The effect of cisapride on the contractile or relaxation responses evoked by EFS is measured. This helps to determine if the drug's action is mediated through neuronal pathways.
Acetylcholine Release Assay
This method is used to directly measure the effect of cisapride on the release of acetylcholine from cholinergic nerve terminals.
Protocol:
-
Tissue Incubation: Isolated gastrointestinal tissue preparations are incubated with radiolabeled choline (B1196258) (e.g., ³H-choline), which is taken up by cholinergic neurons and converted to ³H-acetylcholine.[9][14]
-
Superfusion: The tissue is then placed in a superfusion chamber and continuously washed with a physiological buffer to remove excess radiolabel.
-
Sample Collection: Fractions of the superfusate are collected at regular intervals to measure the basal release of ³H-acetylcholine.
-
Stimulation and Drug Application: The tissue is stimulated (e.g., with high potassium or electrical stimulation) in the presence and absence of cisapride to measure its effect on evoked acetylcholine release.
-
Radioactivity Measurement: The amount of radioactivity in the collected fractions is determined using liquid scintillation counting to quantify acetylcholine release.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Cisapride's primary mechanism of action on gastrointestinal smooth muscle.
Caption: Experimental workflow for isolated organ bath studies.
Caption: Workflow for Electrical Field Stimulation (EFS) experiments.
Conclusion
In vitro studies have been instrumental in elucidating the mechanisms by which cisapride enhances gastrointestinal motility. The primary pathway involves the activation of 5-HT4 receptors on myenteric neurons, leading to increased acetylcholine release and subsequent smooth muscle contraction. However, the effects can be multifaceted, with evidence for direct muscle effects and interactions with other receptor systems. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development in the field of gastrointestinal prokinetics. It is important to note that while cisapride was an effective prokinetic agent, its use has been restricted due to concerns about cardiac side effects.[2] Nevertheless, the study of its in vitro effects continues to provide valuable insights into the complex regulation of gastrointestinal motility.
References
- 1. Cisapride: a gastrointestinal prokinetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cisapride Monohydrate? [synapse.patsnap.com]
- 3. Cisapride. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of cisapride on gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cisapride stimulates motility of the intestine via the 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Motor-stimulating properties of cisapride on isolated gastrointestinal preparations of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect and mechanism of the prokinetic action of cisapride on gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of cisapride on cholinergic neurotransmission and propulsive motility in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of cisapride on smooth muscle cells of guinea-pig taenia caeci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the 5-HT4 receptor agonist, cisapride, on neuronally evoked responses in human bladder, urethra, and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of cisapride on feline colonic smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evidence against an acetylcholine releasing action of cisapride in the human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Cisapride: A Technical Guide for Prokinetic Agent Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cisapride (B12094) is a substituted piperidinyl benzamide (B126) historically utilized as a gastroprokinetic agent for motility disorders such as gastroesophageal reflux disease (GERD) and diabetic gastroparesis.[1][2] Its therapeutic effect is primarily mediated through agonist activity at serotonin (B10506) 5-HT4 receptors, which enhances acetylcholine (B1216132) release in the myenteric plexus and stimulates gastrointestinal motility.[1][3][4] Despite its efficacy, cisapride was largely withdrawn from markets due to a significant risk of serious cardiac side effects.[1][5] The drug was found to be a potent blocker of the human ether-à-go-go-related gene (hERG) potassium channel, leading to QT interval prolongation and life-threatening arrhythmias.[6][7][8] This guide provides a comprehensive technical overview of cisapride's pharmacological profile, detailing its mechanism of action, receptor affinities, pharmacokinetic and pharmacodynamic data, relevant experimental methodologies, and the well-documented cardiotoxic pathway.
Core Mechanism of Prokinetic Action
Cisapride's primary pharmacological action is the stimulation of gastrointestinal motility.[4][9] This is achieved not by direct action on smooth muscle but by indirectly promoting the release of acetylcholine (ACh), the primary excitatory neurotransmitter in the gut.[3][4]
Serotonin 5-HT4 Receptor Agonism
Cisapride functions as a selective serotonin 5-HT4 receptor agonist.[1][10] These receptors are located on the presynaptic terminals of cholinergic interneurons in the myenteric plexus.[3][11] The binding of cisapride to the 5-HT4 receptor activates a Gs-protein coupled signaling cascade, stimulating adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP), which in turn facilitates the release of ACh into the synaptic cleft.[11] The released ACh then acts on muscarinic receptors on gastrointestinal smooth muscle cells to induce contraction and enhance coordinated peristalsis.[3]
Caption: Cisapride's primary signaling pathway via 5-HT4 receptor agonism.
Other Receptor Interactions
While its prokinetic action is dominated by 5-HT4 agonism, cisapride also possesses some 5-HT3 receptor antagonist activity.[10] However, this action is considered to contribute little to its overall effect on motility.[3] Importantly, and in contrast to its predecessor metoclopramide, cisapride is largely devoid of antidopaminergic (D2 receptor antagonist) effects, meaning it does not typically produce the central nervous system side effects associated with dopamine (B1211576) blockade.[4][9]
Quantitative Pharmacological Data
The following tables summarize key quantitative parameters defining the pharmacological profile of cisapride.
Table 1: Receptor and Ion Channel Binding Affinities
| Target | Affinity (IC50 / Ki) | Species / System | Notes |
|---|---|---|---|
| 5-HT4 Receptor | Ki: 13.8 - 26.9 nM | Guinea Pig Striatum | Competitive binding with ³H-GR113808.[12] |
| hERG K+ Channel | IC50: 6.5 - 44.5 nM | Human (HEK293 cells) | Potent blockade, underlying cardiotoxicity.[6][8] |
| 5-HT3 Receptor | Weak Antagonist | Animal models | Does not significantly contribute to prokinetic effect.[10] |
| Dopamine D2 Receptor | Negligible Affinity | N/A | Lacks the antidopaminergic effects of metoclopramide.[4][9] |
Table 2: Pharmacokinetic Properties
| Parameter | Value | Species | Notes |
|---|---|---|---|
| Oral Bioavailability | ~33% | Human | Subject to first-pass metabolism.[1] |
| Plasma Half-life (t½) | 5.4 - 10 hours | Dog, Human | [1][13] |
| Protein Binding | 97.5 - 98% | Human | Highly bound to plasma proteins.[7] |
| Primary Metabolism | Hepatic (CYP3A4) | Human | Metabolized via N-dealkylation and hydroxylation.[1][14] |
| Metabolites | Norcisapride (major) | Human, Dog | Metabolites have negligible pharmacological activity.[14][15] |
Table 3: Pharmacodynamic Properties
| Parameter | Effect | Species / System | Notes |
|---|---|---|---|
| Gastric Emptying | Accelerated | Human, Dog | Effective for both liquid and solid meals.[16][17] |
| Lower Esophageal Sphincter Tone | Increased | Human | Contributes to efficacy in GERD.[15][18] |
| Small & Large Bowel Motility | Increased | Human, Animal | Broader activity than metoclopramide.[10][19] |
| EC50 (Ileum Contraction) | 9.2 nM | Guinea Pig | Demonstrates high potency in vitro.[20] |
| Cardiac QT Interval | Prolongation | Human | Dose-dependent effect due to hERG blockade.[6][7] |
Key Experimental Protocols
In Vitro hERG Channel Blockade Assay (Patch Clamp)
This electrophysiological technique is critical for assessing the cardiotoxic potential of compounds by directly measuring the inhibition of the hERG potassium current.
Caption: Experimental workflow for assessing hERG channel blockade.
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the KCNH2 gene (which encodes the hERG channel) are cultured under standard conditions.[6][7]
-
Electrophysiology: The whole-cell patch-clamp technique is used to record ionic currents from single cells.[6]
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cell. This typically involves a depolarization step to activate and then inactivate the hERG channels, followed by a repolarization step to a negative potential (e.g., -50 mV) during which a large "tail current" is measured. This tail current is characteristic of hERG and is the primary endpoint for analysis.[7]
-
Drug Application: After recording a stable baseline current, the cells are perfused with solutions containing increasing concentrations of cisapride.
-
Data Analysis: The amplitude of the hERG tail current is measured before and after drug application. The percentage of current inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value, which represents the concentration of cisapride required to block 50% of the hERG current.[6][8]
In Vivo Gastric Emptying Assessment (Rodent Model)
This protocol measures the effect of a prokinetic agent on the rate at which a test meal is emptied from the stomach.
Caption: Workflow for an in vivo assessment of gastric emptying.
Detailed Methodology:
-
Animal Preparation: Rats or mice are fasted overnight to ensure an empty stomach but are allowed free access to water.
-
Drug Administration: A control group receives a vehicle solution, while test groups receive cisapride at various doses, typically via oral gavage or intraperitoneal (IP) injection.[21]
-
Test Meal: After a suitable period for drug absorption (e.g., 30-60 minutes), a standardized test meal is administered via oral gavage. The meal can be liquid (e.g., methylcellulose) or solid and contains a non-absorbable, quantifiable marker (e.g., phenol (B47542) red dye or radio-labeled chromium).
-
Sample Collection: After a predetermined time (e.g., 90 minutes), the animals are euthanized. The stomach is immediately ligated at the cardiac and pyloric sphincters to prevent loss of contents and is surgically removed.
-
Quantification: The stomach is opened, and its contents are rinsed into a known volume of solution. The amount of the marker is then quantified using spectrophotometry (for a colored marker) or a gamma counter (for a radiolabeled marker).
-
Data Analysis: The amount of marker recovered from the stomach is compared to the total amount administered. The percentage of gastric emptying is calculated as: [1 - (Marker in stomach / Total marker administered)] x 100. The results from the cisapride-treated groups are then compared to the vehicle control group to determine efficacy.
Pathological Mechanism: Cardiotoxicity via hERG Blockade
The clinical downfall of cisapride was its off-target effect on the hERG (KCNH2) potassium channel, which is crucial for cardiac repolarization. Blockade of this channel disrupts the normal outflow of potassium ions during phase 3 of the cardiac action potential. This delay in repolarization manifests on an electrocardiogram (ECG) as a prolongation of the QT interval.[6][7] A prolonged QT interval is a significant risk factor for developing early afterdepolarizations and a polymorphic ventricular tachycardia known as Torsades de Pointes, which can lead to syncope and sudden cardiac death.[8] The risk was particularly high when cisapride was co-administered with drugs that inhibit its metabolism via the CYP3A4 enzyme, leading to elevated plasma concentrations.[14]
Caption: The pathological pathway of cisapride-induced cardiotoxicity.
Conclusion
Cisapride exhibits a potent and well-characterized prokinetic profile mediated by its agonist activity at 5-HT4 receptors. Its ability to enhance acetylcholine release throughout the gastrointestinal tract made it an effective therapy for motility disorders. However, the discovery of its high-affinity blockade of the cardiac hERG potassium channel, which carries a significant risk of fatal arrhythmias, led to its withdrawal and serves as a critical case study in drug development. The pharmacological history of cisapride underscores the paramount importance of early and thorough off-target screening, particularly for hERG liability, and has driven the development of next-generation 5-HT4 agonists with high selectivity and improved cardiovascular safety profiles.
References
- 1. Cisapride - Wikipedia [en.wikipedia.org]
- 2. New Developments in Prokinetic Therapy for Gastric Motility Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annalsgastro.gr [annalsgastro.gr]
- 4. Cisapride. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Blockage of the HERG human cardiac K+ channel by the gastrointestinal prokinetic agent cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cisapride. An updated review of its pharmacology and therapeutic efficacy as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gastrointestinal Prokinetic Drugs Used in Monogastric Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 11. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cisapride | C23H29ClFN3O4 | CID 6917698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and pharmacodynamics of cisapride in patients undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of cisapride on gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cisapride: a gastrointestinal prokinetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Gastrointestinal Prokinetic Drugs Used in Monogastric Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 20. Motor-stimulating properties of cisapride on isolated gastrointestinal preparations of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. avmajournals.avma.org [avmajournals.avma.org]
Cisapride Monohydrate and Acetylcholine Release in the Myenteric Plexus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the mechanism by which cisapride (B12094) monohydrate stimulates acetylcholine (B1216132) (ACh) release in the myenteric plexus. Cisapride, a substituted piperidinyl benzamide, is a gastroprokinetic agent that enhances gastrointestinal motility.[1] Its primary mechanism of action is the facilitation of acetylcholine release from enteric neurons. This guide synthesizes key quantitative data, details common experimental protocols for investigating this mechanism, and provides visual representations of the signaling pathways and experimental workflows involved. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the fields of gastroenterology, neuropharmacology, and drug development.
Introduction
Gastrointestinal motility is a complex process orchestrated by the enteric nervous system (ENS), a vast network of neurons within the gut wall. The myenteric plexus, a key component of the ENS, plays a crucial role in regulating smooth muscle contraction and relaxation, thereby controlling peristalsis. Acetylcholine is a primary excitatory neurotransmitter within the myenteric plexus, and its release is a critical step in initiating muscle contractions.
Cisapride monohydrate has been recognized for its ability to enhance gastrointestinal motility by augmenting the release of acetylcholine in the myenteric plexus.[2] This prokinetic activity makes it a subject of significant interest for understanding the regulation of gut function and for the development of therapeutic agents for motility disorders. This guide delves into the core of cisapride's mechanism, providing a technical overview for the scientific community.
Mechanism of Action: 5-HT4 Receptor Agonism
The principal mechanism through which cisapride exerts its effects on acetylcholine release is through its action as a serotonin (B10506) 5-HT4 receptor agonist.[2] The signaling cascade initiated by cisapride binding to these receptors on cholinergic interneurons and motor neurons within the myenteric plexus leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn facilitates the release of acetylcholine.
The key steps in this pathway are:
-
Receptor Binding: this compound binds to and activates 5-HT4 receptors located on the presynaptic terminals of cholinergic neurons in the myenteric plexus.
-
G-Protein Activation: This binding activates the associated Gs alpha subunit of the G-protein complex.
-
Adenylyl Cyclase Stimulation: The activated Gs alpha subunit stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A Activation: Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA).
-
Phosphorylation Events: PKA phosphorylates specific protein targets involved in the machinery of neurotransmitter release.
-
Enhanced Acetylcholine Release: This cascade of events ultimately facilitates the influx of calcium ions and the subsequent exocytosis of acetylcholine-containing vesicles into the synaptic cleft.
The released acetylcholine then binds to muscarinic receptors on gastrointestinal smooth muscle cells, leading to their contraction and an overall increase in motility.
Quantitative Data on Cisapride's Effects
While direct quantification of the percentage increase in acetylcholine release induced by cisapride is not extensively reported, its potent effects on gastrointestinal contractility, an indirect measure of ACh release, have been well-documented. The following tables summarize key quantitative findings from studies on guinea pig intestinal preparations.
| Parameter | Tissue | Value | Reference |
| EC50 for Enhancement of Contractile Response to Electrical Stimulation | Guinea Pig Ileum | 9.2 x 10-9 M | [1] |
| EC50 for Induction of Contractions | Guinea Pig Colon Ascendens | 3.5 x 10-8 M | [1] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
| Cisapride Concentration | Effect on Fast Nicotinic Excitatory Postsynaptic Potentials (EPSPs) in S-type Myenteric Neurons | Tissue | Reference |
| 10 nM - 1 µM | Increased amplitude | Guinea Pig Ileum | [3] |
| 3 µM - 10 µM | Reduced amplitude | Guinea Pig Ileum | [3] |
S-type (fast synaptic) neurons are a class of myenteric neurons. An increase in EPSP amplitude is indicative of enhanced presynaptic acetylcholine release.
A study on isolated muscle strips from guinea pig antrum, ileum, and colon reported that 400 nM cisapride "evoked a rather small increase of 3H-acetylcholine release".[4] However, the authors did not quantify this increase as a percentage and deemed it "unimportant" for the direct smooth muscle effects they were investigating.[4]
Experimental Protocols
The investigation of cisapride's effect on acetylcholine release from the myenteric plexus typically involves in vitro preparations of intestinal tissue. The following protocols are detailed methodologies based on commonly cited experimental setups.
Preparation of Longitudinal Muscle-Myenteric Plexus (LMMP) Strips
This preparation is widely used as it contains the myenteric plexus and the longitudinal smooth muscle it innervates, providing an intact system to study neuromuscular transmission.
Materials:
-
Guinea pig ileum or colon
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection microscope
-
Fine forceps and scissors
Procedure:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Isolate a segment of the distal ileum or colon and place it in ice-cold, carbogen-gassed Krebs solution.
-
Gently flush the lumen of the intestinal segment to remove its contents.
-
Thread the segment onto a glass rod.
-
Under a dissection microscope, carefully peel away the longitudinal muscle layer with the attached myenteric plexus using fine forceps.
-
The resulting LMMP strips can then be mounted in an organ bath for further experimentation.
Measurement of Acetylcholine Release using Radiolabeling
This method allows for the direct measurement of acetylcholine released from the prepared LMMP strips.
Materials:
-
LMMP strips
-
[3H]choline chloride
-
Krebs solution
-
Superfusion apparatus
-
Scintillation counter and scintillation fluid
-
Electrical field stimulation (EFS) electrodes
Procedure:
-
Incubation with [3H]choline:
-
Mount the LMMP strips in an organ bath containing Krebs solution with [3H]choline.
-
Incubate the tissue to allow for the uptake of the radiolabel and its conversion to [3H]acetylcholine by cholinergic neurons.
-
-
Superfusion:
-
Transfer the radiolabeled LMMP strips to a superfusion chamber.
-
Continuously superfuse the tissue with fresh, pre-warmed, and gassed Krebs solution at a constant flow rate. This removes excess radiolabel and allows for the collection of released neurotransmitter.
-
-
Sample Collection:
-
Collect the superfusate in fractions at regular intervals (e.g., every 2-5 minutes) to measure basal and stimulated acetylcholine release.
-
-
Stimulation:
-
To evoke acetylcholine release, apply electrical field stimulation (EFS) using platinum electrodes placed parallel to the tissue. Typical EFS parameters are rectangular pulses of 0.5 ms (B15284909) duration, a frequency of 1-10 Hz, and a supramaximal voltage for a defined period (e.g., 60 seconds).
-
Introduce this compound at various concentrations into the superfusion medium and repeat the EFS to determine its effect on evoked acetylcholine release.
-
-
Quantification:
-
Add a scintillation cocktail to the collected superfusate fractions.
-
Measure the radioactivity (in disintegrations per minute, DPM) of each fraction using a liquid scintillation counter.
-
The amount of [3H]acetylcholine released is expressed as a percentage of the total radioactivity present in the tissue at the beginning of the collection period.
-
Data Analysis
The effect of cisapride on acetylcholine release is typically calculated as the ratio of the stimulated overflow of tritium (B154650) in the presence of the drug to the stimulated overflow in its absence (S2/S1 ratio). A dose-response curve can be generated by plotting the S2/S1 ratio against the logarithm of the cisapride concentration to determine the EC50.
Visualizations
Signaling Pathway of Cisapride-Induced Acetylcholine Release
Caption: Signaling cascade of cisapride-induced acetylcholine release.
Experimental Workflow for Measuring Acetylcholine Release
Caption: Workflow for measuring ACh release from myenteric plexus.
Conclusion
This compound enhances acetylcholine release in the myenteric plexus primarily through its agonistic activity at 5-HT4 receptors. This action initiates a Gs protein-coupled signaling cascade that increases intracellular cAMP, leading to the facilitation of acetylcholine exocytosis. While direct quantitative measurements of the percentage increase in acetylcholine release are not widely published, the potent effects of cisapride on intestinal contractility provide strong evidence for its efficacy. The experimental protocols detailed in this guide offer a robust framework for the continued investigation of cisapride and other potential prokinetic agents. A thorough understanding of this mechanism is vital for the development of novel therapeutics for gastrointestinal motility disorders.
References
- 1. Cisapride. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Effects of cisapride on cholinergic neurotransmission and propulsive motility in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect and mechanism of the prokinetic action of cisapride on gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Cisapride Monohydrate's Affinity for Serotonin Receptor Subtypes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisapride (B12094) monohydrate is a substituted piperidinyl benzamide (B126) derivative that has been primarily characterized as a gastrointestinal prokinetic agent.[1][2] Its mechanism of action is intrinsically linked to its interaction with various serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptor subtypes, which modulates neuronal signaling within the enteric nervous system. This technical guide provides a comprehensive overview of cisapride monohydrate's binding affinity for a range of serotonin receptors, details the experimental protocols used to determine these affinities, and illustrates the key signaling pathways involved.
Data Presentation: Quantitative Binding Affinity of this compound for Serotonin Receptor Subtypes
The binding affinity of this compound for various serotonin receptor subtypes has been determined through radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.
| Receptor Subtype | Test System | Radioligand | Cisapride Affinity | Functional Activity | Reference |
| 5-HT1 | Guinea pig ileum | - | IC50: 1.5 nM | Antagonist | [3] |
| 5-HT2 | Rat ileal mucosa | - | - | Antagonist | [2][4] |
| 5-HT3 | Guinea pig ileum | - | - | Antagonist | [1] |
| 5-HT4 | Guinea pig striatal membranes | [3H]-GR113808 | - | Agonist | [5] |
| 5-HT4 | - | - | EC50: 140 nM | Agonist |
Note: A comprehensive panel of Ki values for all serotonin receptor subtypes was not available in the public domain at the time of this guide's compilation. The table reflects the most relevant quantitative data found.
Experimental Protocols: Radioligand Competition Binding Assay
The determination of a compound's binding affinity for a specific receptor is commonly achieved through a radioligand competition binding assay. This method measures the ability of a non-labeled compound (the "competitor," e.g., cisapride) to displace a radioactively labeled ligand that is known to bind with high affinity to the target receptor.
I. Membrane Preparation
-
Tissue/Cell Homogenization : The tissue or cells expressing the target serotonin receptor subtype are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifugation : The homogenate is subjected to a low-speed centrifugation (e.g., 1,000 x g) to remove large debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Washing : The membrane pellet is resuspended in fresh buffer and the centrifugation step is repeated to wash away endogenous substances that might interfere with the binding assay.
-
Storage : The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored at -80°C until use. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
II. Binding Assay
-
Incubation Mixture : The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor drug (cisapride).
-
Incubation Conditions : The plate is incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand : The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification : The radioactivity retained on the filters is quantified using a scintillation counter.
III. Data Analysis
-
Competition Curve : The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.
-
IC50 Determination : The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined from the competition curve and is known as the IC50 value.
-
Ki Calculation : The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
Cisapride's primary prokinetic effects are mediated through its agonist activity at the 5-HT4 receptor.[6] The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase via the Gs alpha subunit.
Upon binding of an agonist like cisapride, the following signaling cascade is initiated:
-
Receptor Activation : Cisapride binds to and activates the 5-HT4 receptor.
-
G-Protein Activation : The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gs protein, causing the dissociation of the Gαs-GTP complex from the βγ subunits.
-
Adenylyl Cyclase Activation : The Gαs-GTP complex activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
cAMP-Mediated Effects : The increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to the physiological effects of 5-HT4 receptor stimulation, such as enhanced acetylcholine (B1216132) release from enteric neurons.
Conclusion
This compound exhibits a complex pharmacology, with its primary mechanism of action as a 5-HT4 receptor agonist. Its interactions with other serotonin receptor subtypes, particularly its antagonist activity at 5-HT1, 5-HT2, and 5-HT3 receptors, contribute to its overall pharmacological profile. The prokinetic effects of cisapride are a direct result of the activation of the 5-HT4 receptor-mediated signaling cascade, leading to enhanced acetylcholine release in the gut. A thorough understanding of its binding affinities and the downstream signaling pathways is crucial for the development of more selective and safer prokinetic agents. Further research to fully elucidate the Ki values of cisapride for all serotonin receptor subtypes would provide a more complete picture of its receptor interaction profile.
References
- 1. Cisapride stimulates motility of the intestine via the 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the effect of serotonin on rat ileal transport by cisapride: evidence in favour of the involvement of 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
The Core Metabolites of Cisapride Monohydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary metabolites of cisapride (B12094) monohydrate, a gastroprokinetic agent. The document delves into the core metabolic pathways, presents quantitative data on metabolite formation, and outlines detailed experimental protocols for their identification and analysis. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.
Introduction to Cisapride Metabolism
Cisapride undergoes extensive metabolism primarily in the liver, with the cytochrome P450 (CYP) enzyme system playing a crucial role. The absolute bioavailability of an oral solution of cisapride monohydrate is approximately 40–50%, indicating significant first-pass metabolism.[1] This metabolism occurs not only in the liver but also in the gut wall.[1] The primary metabolic pathways are oxidative N-dealkylation and aromatic hydroxylation.[1][2][3] The resulting metabolites are considered to have negligible pharmacological activity.[1]
The major enzyme responsible for cisapride metabolism is CYP3A4.[1][4] Studies have shown that CYP2A6 also contributes to its metabolism, although to a much lesser extent.[1][4] The involvement of CYP3A4 is significant as it opens the potential for drug-drug interactions with inhibitors or inducers of this enzyme.
Primary Metabolic Pathways and Metabolites
The biotransformation of cisapride leads to several primary metabolites. The two principal pathways are:
-
Oxidative N-dealkylation: This is the most prominent metabolic route, occurring at the piperidine (B6355638) nitrogen. This pathway leads to the formation of norcisapride , which is the major metabolite of cisapride found both in vitro and in vivo.[1] Norcisapride accounts for approximately 43% of an administered dose.[1]
-
Aromatic Hydroxylation: This pathway involves the addition of a hydroxyl group to the aromatic rings of the cisapride molecule. This process accounts for about 16% of the dose.[1] Specific hydroxylated metabolites identified include 3-fluoro-4-hydroxycisapride and 4-fluoro-2-hydroxycisapride.[5][6]
Other minor metabolic pathways include N-oxidation at the piperidine nitrogen to form the N-oxide of cisapride, and O-dealkylation.[1]
The following diagram illustrates the primary metabolic pathways of cisapride.
Quantitative Data on Metabolite Formation
The following tables summarize the key quantitative data related to the formation of the primary metabolites of cisapride.
Table 1: In Vivo Metabolite Distribution
| Metabolite/Pathway | Percentage of Administered Dose | Reference |
| Norcisapride (from N-dealkylation) | 43% | [1] |
| Aromatic Hydroxylation Products | 16% | [1] |
Table 2: Kinetic Parameters of Cisapride Metabolism in Human Liver Microsomes
| Parameter | Value | Reference |
| Apparent Km (for overall metabolism) | 8.6 ± 3.5 μM | [1] |
| Vmax (for overall metabolism) | 523 ± 330 pmol/mg/min | [1] |
Table 3: Kinetic Parameters for the Formation of Primary Metabolites in Human Liver Microsomes
| Metabolite | Km (μM) | Vmax (pmol/min/mg of protein) | Reference |
| Norcisapride | 23.4 ± 8.6 | 155 ± 91 | [5] |
| 3-fluoro-4-hydroxycisapride | 32 ± 11 | 52 ± 23 | [5] |
| 4-fluoro-2-hydroxycisapride | 31 ± 23 | 31 ± 23 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of cisapride metabolism.
In Vitro Metabolism using Human Liver Microsomes
This protocol describes the general procedure for assessing the metabolism of cisapride using human liver microsomes.
References
- 1. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Excretion and biotransformation of cisapride in dogs and humans after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Interaction of cisapride with the human cytochrome P450 system: metabolism and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective metabolism of cisapride and enantiomer-enantiomer interaction in human cytochrome P450 enzymes: major role of CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
Cisapride-Induced QT Prolongation: A Technical Guide to Initial Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisapride (B12094), a gastrointestinal prokinetic agent formerly used to treat conditions like gastroparesis and gastroesophageal reflux disease, was withdrawn from many markets due to its association with QT interval prolongation and an increased risk of life-threatening cardiac arrhythmias, most notably Torsades de Pointes (TdP).[1][2][3][4][5][6][7] This technical guide provides an in-depth analysis of the initial studies that elucidated the molecular and cellular mechanisms underlying cisapride-induced QT prolongation, with a focus on its interaction with cardiac ion channels. The document is intended to serve as a comprehensive resource for professionals in drug development and cardiovascular safety research.
Core Mechanism: High-Affinity Blockade of the hERG Potassium Channel
The primary mechanism responsible for cisapride's proarrhythmic effects is the high-affinity blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2][3][8] This channel conducts the rapid component of the delayed rectifier potassium current (IKr), which is crucial for the repolarization phase of the cardiac action potential.[8][9] By blocking the hERG channel, cisapride impedes the outflow of potassium ions from cardiomyocytes, thereby prolonging the action potential duration (APD) and, consequently, the QT interval on the electrocardiogram (ECG).[9][10][11]
Molecular Interactions
Initial mutagenesis studies identified key amino acid residues within the pore domain of the hERG channel that are critical for the binding of cisapride. Aromatic residues, specifically Tyrosine 652 (Y652) and Phenylalanine 656 (F656) in the S6 domain, have been shown to be major determinants of high-affinity cisapride binding.[8] It is proposed that the interaction involves π-stacking and cation-π interactions between the drug molecule and these aromatic residues.[8] Mutation of these residues has been demonstrated to significantly reduce the channel's sensitivity to cisapride.
Quantitative Data Summary
The following tables summarize the key quantitative findings from initial preclinical and clinical studies on cisapride's effects on cardiac electrophysiology.
Table 1: In Vitro hERG Channel Blockade by Cisapride
| Cell Line | Experimental Technique | Parameter | Value | Reference |
| HEK293 | Whole-cell patch clamp | IC50 | 6.5 nM (at 22°C) | [1][2] |
| HEK293 | Whole-cell patch clamp | IC50 | 6.70 nM (prolonged depolarization) | [3] |
| HEK293 | Whole-cell patch clamp | IC50 | 44.5 nM (tail currents) | [3] |
| Xenopus laevis oocytes | Two-microelectrode voltage clamp | IC50 | 102 ± 1 nM | [8] |
| Xenopus laevis oocytes | Two-microelectrode voltage clamp | IC50 | 630 nM | [12] |
| Isolated rabbit cardiomyocytes | Not specified | IC50 (for IKr) | 9 nM | [9] |
Table 2: Effects of Cisapride on Action Potential Duration (APD)
| Preparation | Species | Concentration | APD Increase | Reference |
| Isolated Purkinje fibers | Rabbit | 0.1 µM | 48 ± 5.6% | [9] |
| Anesthetized guinea pig | Guinea Pig | 1.0 µmol/kg (i.v.) | 18 ± 3.2% (monophasic AP) | [9] |
Table 3: Clinical Data on Cisapride-Induced QTc Prolongation
| Population | Dosage | Mean QTc Prolongation | Observations | Reference |
| Adult Patients | 5 mg thrice daily | 7 ± 21 ms (B15284909) | Dose-dependent prolongation observed. | [13] |
| Adult Patients | 10 mg thrice daily | 13 ± 15 ms | Dose-dependent prolongation observed. | [13] |
| Preterm Infants (<32 weeks) | 0.1 mg/kg/dose or 0.2 mg/kg/dose | Significant prolongation from 0.41 ± 0.02 s to 0.44 ± 0.02 s | 32% of infants developed QTc ≥ 0.450 seconds. | [14][15] |
| Infants (<3 months) | Mean 0.80 mg/kg/day | Statistically significant longer QTc intervals compared to controls. | 98th percentile for QTc was 504 ms in the cisapride group vs. 447 ms in controls. | [16] |
| Neonates and Infants | Mean 1.31 ± 0.2 mg/kg/day | QTc increased to a mean of 486 ms (range 450-540 ms). | Reversible upon dose reduction or cessation. | [17] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This technique was fundamental in determining the direct inhibitory effect of cisapride on the hERG channel.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells were stably transfected with the gene encoding the hERG potassium channel.
-
Cell Preparation: On the day of the experiment, cells were dissociated and plated onto glass coverslips.
-
Electrophysiological Recording:
-
Whole-cell currents were recorded using an patch-clamp amplifier.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ were filled with an internal solution typically containing (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, and 5 ATP, with pH adjusted to 7.2 with KOH.
-
The external solution typically contained (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.
-
-
Voltage-Clamp Protocol:
-
Cells were held at a holding potential of -80 mV.
-
To elicit hERG currents, depolarizing pulses to various test potentials (e.g., +20 mV to +60 mV) were applied for a specific duration (e.g., 100 ms to 2 s).
-
Repolarizing steps to a negative potential (e.g., -50 mV) were then used to record the characteristic hERG tail currents.
-
-
Drug Application: Cisapride, at various concentrations, was applied to the cells via a perfusion system. The effect of the drug on the amplitude of the hERG current (both peak and tail currents) was measured to determine the concentration-response relationship and calculate the IC50 value.[1][2][3]
Action Potential Duration Measurement in Isolated Purkinje Fibers
This ex vivo method was used to assess the effect of cisapride on the overall cardiac action potential.
-
Tissue Preparation: Hearts were rapidly excised from rabbits, and Purkinje fibers were dissected from the ventricles.
-
Experimental Setup: The fibers were mounted in a tissue bath and superfused with a Tyrode's solution (a buffered salt solution mimicking physiological conditions) bubbled with 95% O2 and 5% CO2 at a constant temperature (e.g., 37°C).
-
Electrophysiological Recording:
-
Glass microelectrodes filled with 3 M KCl were used to impale the Purkinje fibers and record transmembrane action potentials.
-
The tissue was stimulated at a constant frequency (e.g., 1 Hz) using external electrodes.
-
-
Drug Perfusion: After a baseline recording period, cisapride was added to the superfusion solution at increasing concentrations.
-
Data Analysis: The action potential duration at 90% repolarization (APD90) was measured before and after drug application to quantify the extent of prolongation. The occurrence of early afterdepolarizations (EADs) was also noted.[9][11]
Visualizations
Signaling Pathway of Cisapride-Induced QT Prolongation
References
- 1. Blockage of the HERG human cardiac K+ channel by the gastrointestinal prokinetic agent cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cisapride-induced transmural dispersion of repolarization and torsade de pointes in the canine left ventricular wedge preparation during epicardial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolongation of the QT interval and cardiac arrhythmias associated with cisapride: limitations of the pharmacoepidemiological studies conducted and proposals for the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prokinetic agents and QT prolongation: a familiar scene with new actors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Postmarketing reports of QT prolongation and ventricular arrhythmia in association with cisapride and Food and Drug Administration regulatory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Electrophysiological characterization of the prokinetic agents cisapride and mosapride in vivo and in vitro: implications for proarrhythmic potential? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cisapride-induced prolongation of cardiac action potential and early afterdepolarizations in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cisapride-induced prolongation of cardiac action potential and early afterdepolarizations in rabbit Purkinje fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. QT interval effects of cisapride in the clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. publications.aap.org [publications.aap.org]
- 15. Cisapride associated with QTc prolongation in very low birth weight preterm infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of cisapride on corrected QT interval, heart rate, and rhythm in infants undergoing polysomnography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Long QT syndrome under cisapride in neonates and infants] - PubMed [pubmed.ncbi.nlm.nih.gov]
Cisapride Monohydrate: A Technical Guide for Gastrointestinal Physiology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cisapride (B12094) monohydrate, a substituted piperidinyl benzamide, has historically been a cornerstone pharmacological tool for investigating gastrointestinal physiology.[1] Primarily acting as a selective serotonin (B10506) 5-HT4 receptor agonist, it enhances the release of acetylcholine (B1216132) in the myenteric plexus, thereby stimulating motility throughout the gastrointestinal tract.[2][3] This prokinetic activity has made it invaluable for studying esophageal, gastric, and intestinal motor functions.[4][5] Despite its withdrawal from many markets for clinical use due to cardiac side effects, namely QT interval prolongation, cisapride remains a vital compound for preclinical and in vitro research.[6][7] This guide provides an in-depth technical overview of cisapride monohydrate's mechanism of action, summarizes key quantitative data from seminal studies, and presents detailed experimental protocols for its application in gastrointestinal research.
Pharmacology and Mechanism of Action
Cisapride's primary prokinetic effect is mediated through its agonism at serotonin 5-HT4 receptors located on cholinergic neurons within the myenteric plexus.[3] This interaction initiates a signaling cascade that facilitates the release of acetylcholine (ACh), a key excitatory neurotransmitter in the gut.[2] The subsequent stimulation of muscarinic receptors on smooth muscle cells leads to increased contractility, enhanced coordination of peristalsis, and accelerated gastrointestinal transit.[4][8]
Signaling Pathway
The activation of the 5-HT4 receptor by cisapride initiates a G-protein-coupled signaling cascade. This involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[9]
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on the effects of this compound.
Table 1: Receptor Binding and In Vitro Potency
| Parameter | Species/Tissue | Value | Reference |
| 5-HT4 Receptor Binding | Guinea Pig Striatum | Competitive antagonist of ³H-GR113808 binding | [10] |
| EC₅₀ (5-HT4 Receptor) | - | 140 nM | [11][12] |
| IC₅₀ (hERG Channel) | - | 9.4 nM | [11][12] |
| In Vitro Muscle Contraction (EC₅₀) | Guinea Pig Ileum | 9.2 x 10⁻⁹ M | [13] |
| In Vitro Muscle Contraction (EC₅₀) | Guinea Pig Colon | 3.5 x 10⁻⁸ M | [13] |
Table 2: Effects on Lower Esophageal Sphincter (LES) Pressure in Humans
| Dosage | Baseline LES Pressure (mmHg) | Post-Cisapride LES Pressure (mmHg) | p-value | Reference |
| 10 mg (oral) | 20.6 ± 2.3 | 28.9 ± 2.3 | < 0.0001 | [3] |
| 20 mg (oral) | 20.6 ± 2.3 | 26.8 ± 1.8 | < 0.001 | [3] |
| 10 mg (IV) in reflux patients | 8.7 ± 0.5 | 15 - 20 | Significant increase | [6][7] |
Table 3: Effects on Gastric Emptying
| Study Population | Dosage | Effect on Gastric Emptying | Reference |
| Healthy Volunteers (liquid meal) | 20 mg (oral) | Median half-time reduced from 73 min to 60 min (p < 0.05) | [14] |
| Idiopathic Gastroparesis (solid meal) | 10 mg t.i.d. for 2 weeks | Significantly shortened t₁/₂ of gastric emptying (p₂ = 0.04) | [15] |
| Delayed Gastric Emptying (solid meal) | 60 mg (rectal) | Mean t₁/₂ reduced from 104 min to 76 min (p = 0.005) | [16] |
Detailed Experimental Protocols
In Vitro Assessment of Gastrointestinal Smooth Muscle Contractility
This protocol is a synthesized methodology for studying the direct effects of cisapride on the contractility of isolated gastrointestinal smooth muscle strips.
Objective: To determine the dose-response relationship of cisapride on the contractility of isolated smooth muscle from various regions of the gastrointestinal tract.
Materials:
-
Tissue source (e.g., guinea pig ileum, feline colon)
-
Physiological buffer solution (e.g., Krebs-Henseleit solution)
-
Isometric force transducers
-
Organ bath system with temperature and aeration control
-
This compound stock solution
-
Other pharmacological agents as required (e.g., acetylcholine, tetrodotoxin (B1210768), atropine)
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal according to institutional guidelines.
-
Promptly harvest the desired segment of the gastrointestinal tract (e.g., distal ileum, proximal colon).
-
Place the tissue in cold, oxygenated physiological buffer.
-
Carefully dissect longitudinal or circular smooth muscle strips of appropriate dimensions (e.g., 10 mm long, 2 mm wide).
-
-
Mounting:
-
Suspend the muscle strips in an organ bath containing physiological buffer maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration and Pre-conditioning:
-
Allow the tissue to equilibrate for at least 60 minutes, with periodic washing every 15-20 minutes.
-
Gradually stretch the muscle strips to their optimal length (L₀), the length at which they generate maximal contractile force in response to a stimulus (e.g., electrical field stimulation or a high potassium solution).
-
-
Experimental Protocol:
-
Record baseline contractile activity.
-
Construct a cumulative concentration-response curve for cisapride by adding increasing concentrations of the drug to the organ bath at set intervals (e.g., 10⁻⁹ M to 10⁻⁵ M).
-
Allow the response to each concentration to reach a plateau before adding the next.
-
To investigate the mechanism of action, pre-incubate tissue strips with antagonists such as tetrodotoxin (to block neuronal conduction) or atropine (B194438) (a muscarinic antagonist) before repeating the cisapride concentration-response curve.[1][4]
-
-
Data Analysis:
-
Measure the change in tension (in grams or millinewtons) from baseline for each cisapride concentration.
-
Normalize the data as a percentage of the maximal response to a standard agonist (e.g., acetylcholine).
-
Plot the concentration-response curve and calculate the EC₅₀ value.
-
References
- 1. The effect and mechanism of the prokinetic action of cisapride on gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effects of cisapride on lower esophageal sphincter pressure and gastroduodenal motor activity in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cisapride stimulates human esophageal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of cisapride on gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of cisapride on distal esophageal motility in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cisapride restores the decreased lower oesophageal sphincter pressure in reflux patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. deepdyve.com [deepdyve.com]
- 8. medfordradiology.com [medfordradiology.com]
- 9. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cisapride, 5-HT4 receptor agonist (CAS 81098-60-4) | Abcam [abcam.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. In vitro effects of cisapride, metoclopramide and bethanechol on smooth muscle preparations from abomasal antrum and duodenum of dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tech.snmjournals.org [tech.snmjournals.org]
- 15. Effects of cisapride on feline colonic smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nuclearmed.org [nuclearmed.org]
Cisapride Monohydrate: A Technical Guide for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cisapride (B12094), a substituted piperidinyl benzamide, was historically utilized as a gastrointestinal prokinetic agent. Its primary mechanism of action is the agonism of serotonin (B10506) 5-HT4 receptors, which facilitates the release of acetylcholine (B1216132) in the myenteric plexus, thereby enhancing gastrointestinal motility. Despite its efficacy, cisapride has been largely withdrawn from clinical use due to significant cardiovascular side effects, primarily the blockade of the hERG potassium channel, leading to potential cardiac arrhythmias. However, its well-characterized dual activity makes it a valuable tool in basic research for studying 5-HT4 receptor signaling, gastrointestinal physiology, and screening for off-target cardiac effects of new chemical entities. This guide provides an in-depth overview of the core research applications of cisapride monohydrate, including detailed experimental protocols, quantitative pharmacological data, and visual representations of its signaling pathways and experimental workflows.
Pharmacological Profile
Cisapride's biological activity is multifaceted, with its primary therapeutic effect and major adverse effect stemming from interactions with distinct receptor and ion channel targets.
Prokinetic Activity: 5-HT4 Receptor Agonism
Cisapride is a potent agonist at the serotonin 5-HT4 receptor.[1] Activation of these G-protein coupled receptors, located on cholinergic neurons in the myenteric plexus, stimulates the release of acetylcholine (ACh).[1] This increased ACh availability enhances smooth muscle contraction and coordination throughout the gastrointestinal tract, from the stomach to the colon.[2][3]
Cardiotoxic Potential: hERG Channel Blockade
The significant safety concern with cisapride is its high-affinity blockade of the human ether-à-go-go-related gene (hERG) potassium channel.[4] Inhibition of this channel disrupts cardiac repolarization, leading to QT interval prolongation and an increased risk of life-threatening arrhythmias such as Torsades de Pointes.[4]
Other Receptor Interactions
Cisapride also exhibits binding to other receptors, which may contribute to its overall pharmacological profile. It has been shown to interact with muscarinic receptors and, to a lesser extent, 5-HT3 receptors.[5]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound from various in vitro studies.
| Target | Parameter | Value | Species/System | Reference |
| 5-HT4 Receptor | Ki | 158.48 nM | Human Caudate | [6] |
| 5-HT4 Receptor | EC50 | 140 nM | In vitro 5-HT4 receptor assay | [4] |
| hERG K+ Channel | IC50 | 9.4 nM | CHO cells expressing hERG | [4] |
| Muscarinic M2 Receptor | Ki | 65.1 µM | Guinea Pig Gastric Myocytes ([3H]N-methylscopolamine binding) | [5] |
| Functional Assay | Parameter | Value | Preparation | Reference |
| Electrically Stimulated Contraction | EC50 | 9.2 nM | Guinea Pig Ileum | [2] |
| Antroduodenal Coordination | EC50 | 190 nM | Guinea Pig Gastroduodenal Preparation | [2] |
| Colonic Contraction | EC50 | 35 nM | Guinea Pig Colon Ascendens | [2] |
| Gastric Myocyte Contraction | EC50 | 10 pM | Isolated Guinea Pig Gastric Myocytes | [5] |
Signaling Pathways
Cisapride's activation of the 5-HT4 receptor initiates downstream signaling cascades that ultimately modulate neuronal activity and muscle contraction.
Canonical Gs-cAMP-PKA Pathway
The primary signaling pathway for the 5-HT4 receptor involves its coupling to the Gs alpha subunit of the G-protein complex. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to facilitate acetylcholine release.
Non-Canonical Src-Mediated ERK Activation
Recent studies have revealed a G-protein-independent signaling pathway for the 5-HT4 receptor. This pathway involves the activation of the non-receptor tyrosine kinase, Src, which in turn leads to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK). This pathway may play a role in other cellular processes beyond acute changes in motility.
References
- 1. international-biopharma.com [international-biopharma.com]
- 2. Cisapride counteracts the anticholinergic effect of disopyramide on the guinea pig isolated small but not large intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Motor-stimulating properties of cisapride on isolated gastrointestinal preparations of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of cisapride on cholinergic neurotransmission and propulsive motility in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4844 [pdspdb.unc.edu]
An In-Depth Technical Guide to the Off-Target Effects of Cisapride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cisapride (B12094), a once widely-used gastroprokinetic agent, was largely withdrawn from the market due to significant safety concerns, primarily cardiotoxicity. This technical guide provides a comprehensive exploration of the off-target pharmacology of cisapride monohydrate. Its primary on-target mechanism is agonism of the serotonin (B10506) 5-HT4 receptor, which facilitates acetylcholine (B1216132) release in the myenteric plexus, enhancing gastrointestinal motility. However, its clinical use was curtailed by off-target effects, most notably the potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT interval prolongation and potentially fatal cardiac arrhythmias. This guide presents a detailed summary of the quantitative data on cisapride's off-target interactions, outlines the experimental protocols used to determine these effects, and provides visual representations of the key signaling pathways and experimental workflows.
Introduction
Cisapride is a substituted piperidinyl benzamide (B126) that was developed for the management of gastrointestinal motility disorders such as gastroparesis and gastroesophageal reflux disease (GERD).[1][2] Its prokinetic effects are primarily mediated by the activation of serotonin 5-HT4 receptors on enteric neurons, which enhances the release of acetylcholine and subsequently stimulates smooth muscle contraction in the gut.[3][4] Despite its efficacy, cisapride's clinical application was severely limited by the discovery of serious cardiovascular side effects, including ventricular tachycardia, ventricular fibrillation, and torsades de pointes, which are linked to its potent off-target activity.[5] Understanding the off-target profile of cisapride is crucial for drug development professionals seeking to design safer medications with similar therapeutic actions.
On-Target and Off-Target Pharmacology of Cisapride
The intended pharmacological action of cisapride is as a selective agonist of the 5-HT4 receptor. However, its off-target activities at other receptors and ion channels are responsible for its significant side-effect profile.
Primary Off-Target Effect: hERG Potassium Channel Blockade
The most critical off-target effect of cisapride is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is encoded by the KCNH2 gene. This channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of the hERG channel by cisapride delays this repolarization, leading to a prolongation of the QT interval on an electrocardiogram, a condition that increases the risk of life-threatening cardiac arrhythmias.
Other Potential Off-Target Interactions
While hERG blockade is the most prominent off-target effect, other interactions have been investigated. Notably, some studies have suggested a low-affinity interaction with muscarinic M2 receptors. However, reports on this interaction present conflicting data regarding binding affinity and functional potency. There is little evidence to suggest that cisapride significantly inhibits acetylcholinesterase or interacts with dopamine (B1211576) receptors at clinically relevant concentrations.[6][7]
Quantitative Data on Off-Target Effects
The following tables summarize the quantitative data for the key off-target interactions of this compound.
Table 1: Cisapride Interaction with the hERG Potassium Channel
| Parameter | Value (nM) | Cell Line | Assay Method | Reference |
| IC50 | 9.4 | CHO | Whole-cell Patch Clamp | [8] |
| IC50 | 44.5 | Mammalian cells | Patch Clamp Electrophysiology | [9] |
| IC50 | 6.70 (prolonged depolarization) | Mammalian cells | Patch Clamp Electrophysiology | [9] |
Table 2: Cisapride Interaction with Muscarinic M2 Receptors
| Parameter | Value | Preparation | Assay Method | Reference |
| Ki | 6.51 x 10⁻⁵ M (65,100 nM) | Guinea pig gastric smooth muscle | Radioligand Binding ([³H]N-methylscopolamine displacement) | [10] |
| EC50 | 10⁻¹¹ M (0.01 nM) | Isolated guinea pig gastric myocytes | Contraction Assay | [10] |
Note: The significant discrepancy between the binding affinity (Ki) and the functional potency (EC50) for the muscarinic M2 receptor suggests that the observed functional effect may be mediated by an indirect mechanism.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of off-target effects. The following sections describe the key experimental protocols used to characterize cisapride's interactions.
Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Blockade
This technique is the gold standard for assessing the inhibitory effect of a compound on ion channels like hERG.
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG-encoding gene (KCNH2) are cultured under standard conditions. On the day of the experiment, cells are dissociated and plated onto glass coverslips in a recording chamber.
-
Pipette and Solutions: Borosilicate glass micropipettes are pulled to a resistance of 2-5 MΩ when filled with an internal solution typically containing (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, and 5 Mg-ATP, with the pH adjusted to 7.2 with KOH. The external solution (bath solution) typically contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Voltage-Clamp Protocol: A whole-cell patch-clamp configuration is established. The cell membrane potential is held at a holding potential of -80 mV. To elicit hERG currents, a depolarizing pulse to +20 mV for 1-2 seconds is applied to activate and then inactivate the channels. The membrane is then repolarized to -50 mV to record the characteristic hERG tail current.
-
Compound Application: A baseline recording of the hERG current is established in the vehicle control solution. Subsequently, increasing concentrations of cisapride are perfused into the recording chamber, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).
-
Data Analysis: The peak amplitude of the hERG tail current is measured at each cisapride concentration and compared to the baseline current. The percentage of inhibition is calculated, and the data are fitted to a concentration-response curve to determine the IC50 value.
Radioligand Binding Assay for Muscarinic M2 Receptor Affinity
This assay is used to determine the binding affinity of a compound to a specific receptor.
-
Membrane Preparation: Gastric smooth muscle tissue from a suitable animal model (e.g., guinea pig) is homogenized in a cold buffer and centrifuged to isolate the cell membrane fraction containing the muscarinic receptors. The protein concentration of the membrane preparation is determined.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine) and varying concentrations of unlabeled cisapride. The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: After incubation, the reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled antagonist like atropine) from the total binding. The data are then analyzed using non-linear regression to determine the IC50 of cisapride, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay for Muscarinic M2 Receptor Activity
This assay measures the functional response of a cell or tissue to a compound.
-
Tissue Preparation: Isolated smooth muscle strips or individual myocytes from the gastric antrum of a suitable animal model are prepared and mounted in an organ bath or recording chamber containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Measurement of Contraction: The muscle strips are connected to a force transducer to measure isometric contractions. After an equilibration period, a cumulative concentration-response curve is generated by adding increasing concentrations of cisapride to the bath.
-
Data Analysis: The contractile response at each concentration is recorded and expressed as a percentage of the maximum contraction induced by a standard agonist (e.g., carbachol). The data are then plotted to generate a concentration-response curve from which the EC50 value can be determined. To confirm the involvement of M2 receptors, the experiment can be repeated in the presence of a selective M2 antagonist (e.g., 4-DAMP).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Cisapride's on-target 5-HT4 receptor signaling pathway.
Off-target hERG channel blockade by cisapride.
References
- 1. Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of cisapride on feline colonic smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cisapride has no effect on antipyrine clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisapride: what can we learn from the rise and fall of a prokinetic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lessons from cisapride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estimation of Relative Microscopic Affinity Constants of Agonists for the Active State of the Receptor in Functional Studies on M2 and M3 Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cisapride acts on muscarinic (glandular M2) receptors to induce contraction of isolated gastric myocytes: mediation via a calcium-phosphoinositide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Gut Motility Assays Using Cisapride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisapride (B12094) monohydrate is a potent gastroprokinetic agent that enhances gastrointestinal motility.[1][2] It primarily acts as a selective serotonin (B10506) 5-HT₄ receptor agonist.[3] Activation of these receptors on enteric neurons promotes the release of acetylcholine (B1216132), a key neurotransmitter that stimulates smooth muscle contraction in the gut wall.[1][4] This mechanism makes cisapride an important tool for studying gut motility and a reference compound in the development of new prokinetic drugs.
These application notes provide a detailed protocol for assessing the effects of cisapride monohydrate on gut motility in vitro using an isolated organ bath system. This method allows for the direct measurement of tissue contractility in a controlled environment, providing valuable insights into the pharmacological effects of test compounds on intestinal smooth muscle.
Data Presentation
The following tables summarize the effective concentrations of this compound on the contractility of various gastrointestinal tissues as reported in the scientific literature.
Table 1: Effective Concentrations of Cisapride on Guinea Pig Intestinal Tissues
| Tissue Preparation | Parameter | Effective Concentration | Reference |
| Ileum | EC₅₀ (enhancement of contractile response) | 9.2 x 10⁻⁹ M | [4] |
| Colon Ascendens | EC₅₀ (induction of contractions) | 3.5 x 10⁻⁸ M | [4] |
| Antrum | Enhancement of baseline activity | 4, 40, 400 nM | [4] |
| Ileum | Contraction | 4, 40, 400 nM | [4] |
| Colon | Contraction | 4, 40, 400 nM | [4] |
Table 2: Effective Concentrations of Cisapride on Guinea Pig Gastroduodenal and Other Tissues
| Tissue Preparation | Parameter | Effective Concentration | Reference |
| Gastroduodenal Preparation | Enhancement of contractile amplitude | 3.4 x 10⁻⁷ M | [4] |
| Gastroduodenal Preparation | Improved antroduodenal coordination (EC₅₀) | 1.9 x 10⁻⁷ M | [4] |
| Gastroduodenal Preparation | Antagonism of induced gastric relaxation | 10⁻⁷ - 10⁻⁶ M | [1] |
Experimental Protocols
This section outlines the detailed methodology for conducting an in vitro gut motility assay using an isolated guinea pig ileum preparation.
Materials and Reagents
-
Animals: Male Dunkin-Hartley guinea pigs (250-350 g)
-
This compound Stock Solution: Prepare a 10 mM stock solution in an appropriate solvent (e.g., DMSO) and make serial dilutions in Krebs-Henseleit solution.
-
Krebs-Henseleit Solution: (Composition per liter of distilled water)
-
NaCl: 6.9 g
-
KCl: 0.35 g
-
CaCl₂·2H₂O: 0.37 g
-
KH₂PO₄: 0.16 g
-
MgSO₄·7H₂O: 0.29 g
-
NaHCO₃: 2.1 g
-
D-Glucose: 2.0 g
-
-
Carbogen (B8564812) Gas: 95% O₂ / 5% CO₂
-
Organ Bath System: Including a jacketed organ bath (10-25 mL), isometric force transducer, amplifier, and data acquisition system.
-
Surgical Instruments: Scissors, forceps, and sutures.
-
Water Bath: To maintain the organ bath at 37°C.
Experimental Workflow
Caption: A flowchart illustrating the key steps of the in vitro gut motility assay.
Step-by-Step Protocol
-
Animal Preparation: Humanely euthanize a guinea pig according to approved institutional guidelines. Immediately perform a laparotomy to expose the abdominal cavity.
-
Tissue Isolation: Carefully dissect a segment of the terminal ileum, approximately 10-15 cm from the ileocecal junction. Place the isolated tissue in a petri dish containing fresh, oxygenated Krebs-Henseleit solution.
-
Tissue Preparation: Gently flush the lumen of the ileum segment with Krebs-Henseleit solution to remove any remaining contents. Cut the ileum into 2-3 cm long segments. Pass a suture through the tissue at each end, being careful not to occlude the lumen.[5]
-
Organ Bath Setup:
-
Fill the organ bath with Krebs-Henseleit solution and maintain the temperature at 37°C using a circulating water bath.
-
Continuously bubble the solution with carbogen gas (95% O₂ / 5% CO₂).[6]
-
Suspend the ileum segment in the organ bath by attaching the bottom suture to a fixed hook and the top suture to an isometric force transducer.
-
Apply an initial resting tension of 1 gram to the tissue.[7]
-
-
Equilibration: Allow the tissue to equilibrate for 60 minutes.[7] During this period, replace the Krebs-Henseleit solution in the organ bath every 15 minutes to remove metabolic waste products.
-
Baseline Recording: After the equilibration period, record the spontaneous contractile activity of the ileum for at least 10-15 minutes to establish a stable baseline.
-
Drug Administration:
-
Prepare a series of dilutions of this compound in Krebs-Henseleit solution.
-
Add the cisapride solutions to the organ bath in a cumulative manner, starting with the lowest concentration.
-
Allow the tissue to respond to each concentration for a set period (e.g., 5-10 minutes) before adding the next higher concentration.
-
-
Data Acquisition: Record the isometric contractions of the ileum throughout the experiment using a data acquisition system. The data should be recorded as changes in tension (grams or millinewtons).
-
Data Analysis:
-
Measure the amplitude (peak tension) and frequency (contractions per minute) of the ileal contractions before and after the addition of each cisapride concentration.
-
Express the contractile response as a percentage of the baseline or a maximal response to a reference agonist (e.g., acetylcholine).
-
Construct a dose-response curve by plotting the percentage response against the logarithm of the cisapride concentration.
-
Calculate the EC₅₀ value (the concentration of cisapride that produces 50% of the maximal response) from the dose-response curve.
-
Signaling Pathway
The prokinetic effect of cisapride is primarily mediated through the activation of 5-HT₄ receptors on enteric neurons, leading to an enhanced release of acetylcholine and subsequent smooth muscle contraction.
Caption: The signaling cascade initiated by cisapride binding to 5-HT4 receptors.
Conclusion
The in vitro organ bath assay is a robust and reliable method for characterizing the effects of this compound on gut motility. The detailed protocol and data presented in these application notes provide a comprehensive guide for researchers to conduct these assays and interpret the results. This information is valuable for both fundamental research into gastrointestinal physiology and the preclinical development of new prokinetic agents.
References
- 1. Effect of cisapride on gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Cisapride stimulates motility of the intestine via the 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect and mechanism of the prokinetic action of cisapride on gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. support.harvardapparatus.com [support.harvardapparatus.com]
- 7. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for hERG Potassium Channel Assay of Cisapride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisapride (B12094), a gastrointestinal prokinetic agent, has been associated with cardiac arrhythmias, specifically long QT syndrome and Torsades de Pointes.[1][2][3][4][5] The primary mechanism underlying these cardiotoxic effects is the high-affinity blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2][3][4][6] The hERG channel is crucial for the repolarization phase of the cardiac action potential, and its inhibition can lead to a prolonged QT interval, increasing the risk of life-threatening arrhythmias.[6][7] Therefore, accurate and robust in vitro assessment of cisapride's effect on the hERG channel is a critical step in cardiac safety pharmacology.
These application notes provide a detailed protocol for assessing the inhibitory effect of cisapride monohydrate on the hERG potassium channel using the whole-cell patch-clamp technique. The protocol is applicable to both manual and automated patch-clamp systems.
Data Presentation: Quantitative Analysis of Cisapride's hERG Blockade
The half-maximal inhibitory concentration (IC50) of cisapride on the hERG channel can vary depending on the experimental conditions. The following table summarizes IC50 values reported in various studies.
| Cell Line | Temperature (°C) | Electrophysiology Method | Voltage Protocol Details | IC50 (nM) | Reference |
| HEK293 | 22 | Whole-cell patch-clamp | Tail currents at -50 mV after a 100 ms (B15284909) depolarization to +60 mV and a 10 s clamp at +10 mV | 6.5 | [3] |
| Mammalian cells | Not specified | Patch-clamp electrophysiology | Tail currents at -40 mV after a 2 s depolarization to +20 mV | 44.5 | [1][4] |
| Mammalian cells | Not specified | Patch-clamp electrophysiology | End of a prolonged (20 s) depolarizing step to +20 mV | 6.7 | [1][4] |
| CHO-K1 | 20-22 | Whole-cell patch-clamp | Tail currents after a step to +25 mV | 16.4 | [8][9] |
| CHO-K1 | 37 | Whole-cell patch-clamp | Tail currents after a step to +25 mV | 23.6 | [8][9] |
| Xenopus laevis oocytes | Room Temperature | Two-microelectrode voltage clamp | Tail current | 630 | [10] |
| Not specified | Not specified | Not specified | Not specified | 9.4 |
Experimental Protocols
This section details the methodology for performing a hERG potassium channel assay with this compound using the whole-cell patch-clamp technique in a mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably transfected with the KCNH2 gene (encoding the hERG channel).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Extracellular (Bath) Solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 5. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): K-gluconate 120, KCl 20, MgCl2 2, EGTA 5, HEPES 10, Mg-ATP 4. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in Dimethyl Sulfoxide (DMSO). Store at -20°C.
-
Test Solutions: Prepare serial dilutions of this compound from the stock solution in the extracellular solution on the day of the experiment. The final DMSO concentration should be kept constant across all test solutions and should not exceed 0.1%.
Equipment
-
Inverted Microscope
-
Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, Digidata 1440A, and pCLAMP software or an automated patch-clamp platform).
-
Micromanipulators
-
Perfusion system
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette puller and microforge
Experimental Procedure
-
Cell Preparation:
-
Culture the hERG-expressing cells in T-75 flasks until they reach 80-90% confluency.
-
On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in the extracellular solution at a suitable density for patch-clamp recording.
-
-
Patch Pipette Fabrication:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Fire-polish the pipette tips using a microforge to ensure a smooth surface for gigaseal formation.
-
-
Whole-Cell Recording:
-
Transfer the cell suspension to the recording chamber on the microscope stage.
-
Fill a patch pipette with the intracellular solution and mount it on the micromanipulator.
-
Approach a single, healthy-looking cell with the pipette tip while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (gigaseal, >1 GΩ).
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol and Data Acquisition:
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
To elicit hERG currents, apply a depolarizing voltage step to activate the channels (e.g., +20 mV for 2 seconds).
-
Follow the depolarizing step with a repolarizing step to a potential where the tail current is measured (e.g., -50 mV). This tail current reflects the efflux of potassium ions through the hERG channels that have opened during the depolarization but have not yet inactivated.
-
Record the currents before (control) and after the application of different concentrations of this compound.
-
Apply each concentration of cisapride for a sufficient duration to allow the drug effect to reach a steady state.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current in the absence and presence of various concentrations of cisapride.
-
Calculate the percentage of current inhibition for each concentration using the formula: % Inhibition = (1 - (I_drug / I_control)) * 100 where I_drug is the current in the presence of cisapride and I_control is the current before drug application.
-
Plot the percentage of inhibition as a function of the cisapride concentration and fit the data to the Hill equation to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Role of hERG channel in cardiac action potential and its blockade by cisapride.
Experimental Workflow Diagram
Caption: Workflow for hERG potassium channel assay using the patch-clamp technique.
References
- 1. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockage of the HERG human cardiac K+ channel by the gastrointestinal prokinetic agent cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. dstc.jp [dstc.jp]
- 6. pnas.org [pnas.org]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cisapride Cardiotoxicity using the Langendorff Heart Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisapride (B12094), a gastrointestinal prokinetic agent, has been associated with significant cardiotoxic effects, primarily the prolongation of the QT interval, which can lead to life-threatening arrhythmias such as Torsades de Pointes.[1][2][3] The underlying mechanism of this toxicity is the high-affinity blockade of the human ether-a-go-go-related gene (hERG) potassium channel, which is crucial for cardiac repolarization.[1][4][5] The Langendorff isolated perfused heart technique provides a robust ex vivo model to investigate the direct cardiac effects of pharmacological agents like cisapride, independent of systemic physiological influences.[6][7][8] This document provides detailed application notes and experimental protocols for utilizing the Langendorff heart preparation to study cisapride-induced cardiotoxicity.
Data Presentation
The following tables summarize the quantitative effects of cisapride on key cardiac electrophysiological parameters as observed in various studies using isolated heart preparations.
Table 1: Effect of Cisapride on Action Potential Duration (APD) in Rabbit Purkinje Fibers
| Cisapride Concentration (µM) | APD Lengthening (%) vs. Control | Reference |
| 0.01 - 10 | Concentration-dependent increase | [9][10] |
| 0.1 | 48 ± 5.6 | [11][12] |
| 1 | Increasingly lengthened during stimulation | [13] |
Table 2: Electrophysiological Effects of Cisapride in Isolated Rabbit and Guinea Pig Hearts
| Species | Cisapride Concentration | Parameter | Effect | Reference |
| Rabbit (Neonatal) | 0.03 µM | His-Purkinje System Recovery | Slowed | [14] |
| Rabbit (Neonatal) | 0.1 µM | His-Purkinje System Refractoriness | Prolonged | [14] |
| Rabbit (Neonatal) | 0.1 µM | Corrected QT Interval | Lengthened | [14] |
| Rabbit (Adult) | 0.03 µM | His-Purkinje System Recovery | Slowed | [14] |
| Rabbit (Adult) | 0.1 µM | His-Purkinje System Refractoriness | Prolonged | [14] |
| Rabbit (Adult) | 0.1 µM | Corrected QT Interval | Lengthened | [14] |
| Guinea Pig (Young) | 50 ng/mL (110 nM) | Corrected QT Interval (QTcF) | 44 ± 3 ms (B15284909) increase | [15] |
| Guinea Pig (Adult) | 50 ng/mL (110 nM) | Corrected QT Interval (QTcF) | 40 ± 1 ms increase | [15] |
Table 3: Cisapride IC50 Values for hERG/I_Kr Channel Blockade
| Preparation | IC50 Value | Reference |
| Cloned hERG channels (mammalian cells) | 44.5 nM (tail currents) | [1] |
| Cloned hERG channels (mammalian cells) | 6.70 nM (prolonged depolarization) | [1] |
| Isolated rabbit cardiomyocytes (I_Kr) | 9 nM | [11][12] |
| hERG channels (HEK293 cells) | 6.5 nM (22°C) | [4][5] |
| hERG channels (CHO-K1 cells) | 16.4 nM (20-22°C), 23.6 nM (37°C) | [16] |
| hERG channels (HEK293 cells) | 32.63 ± 3.71 nM | [17] |
Experimental Protocols
Langendorff Heart Preparation
This protocol describes the standard procedure for isolating and perfusing a mammalian heart (e.g., rabbit or guinea pig) for cardiotoxicity studies.
Materials:
-
Animals: Male New Zealand White rabbits or Dunkin-Hartley guinea pigs.
-
Anesthetic: Sodium pentobarbital (B6593769) (50-60 mg/kg, i.p.) or other suitable anesthetic.
-
Anticoagulant: Heparin (1000 IU/kg, i.v. or i.p.).
-
Perfusion Buffer (Krebs-Henseleit Solution): (in mM) NaCl 118, KCl 4.7, CaCl_2 2.5, MgSO_4 1.2, KH_2PO_4 1.2, NaHCO_3 25, Glucose 11. The solution should be freshly prepared, filtered, and gassed with 95% O_2 / 5% CO_2 to a pH of 7.4.
-
Langendorff Apparatus: Including a water-jacketed reservoir, aortic cannula, bubble trap, and perfusion pump (for constant flow) or a fixed height reservoir (for constant pressure).[18]
-
Monitoring Equipment: ECG electrodes, pressure transducer (for intraventricular balloon), and data acquisition system.
-
Surgical Instruments: Scissors, forceps, hemostats.
Procedure:
-
Anesthesia and Heparinization: Anesthetize the animal and administer heparin to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy and quickly excise the heart, placing it in ice-cold Krebs-Henseleit solution.
-
Cannulation: Trim excess tissue from the aorta and mount the heart on the aortic cannula of the Langendorff apparatus.
-
Retrograde Perfusion: Immediately initiate retrograde perfusion through the aorta with oxygenated Krebs-Henseleit solution maintained at 37°C.[7] The perfusion pressure should be maintained at a constant level (e.g., 60-80 mmHg).
-
Instrumentation:
-
Insert a latex balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate (HR).
-
Place ECG electrodes on the surface of the heart to record a pseudo-ECG and measure parameters like the QT interval.
-
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, during which baseline parameters are recorded.
Cisapride Administration and Data Acquisition
Materials:
-
Cisapride Stock Solution: Prepare a high-concentration stock solution of cisapride in a suitable solvent (e.g., DMSO) and then dilute it to the final desired concentrations in the Krebs-Henseleit solution. Ensure the final solvent concentration is minimal to avoid off-target effects.
-
Perfusion System: Configured for drug administration.
Procedure:
-
Baseline Recording: After the stabilization period, record baseline cardiac parameters for at least 15-20 minutes.
-
Cisapride Perfusion: Introduce cisapride into the perfusion solution at increasing concentrations (e.g., 0.01, 0.03, 0.1, 0.3, 1 µM).[9][10][14]
-
Equilibration and Recording: Perfuse the heart with each concentration for a set period (e.g., 15-20 minutes) to allow for equilibration before recording the steady-state effects.[15]
-
Washout: After the highest concentration, perfuse the heart with drug-free Krebs-Henseleit solution to observe the reversibility of the drug's effects.
-
Data Analysis: Analyze the recorded data to determine changes in heart rate, LVDP, and electrophysiological parameters such as action potential duration (if using microelectrodes) and the QT interval from the surface ECG. The QT interval should be corrected for heart rate changes using an appropriate formula (e.g., Bazett's or Fridericia's).[15]
Visualizations
Caption: Experimental workflow for assessing cisapride cardiotoxicity.
Caption: Signaling pathway of cisapride-induced cardiotoxicity.
References
- 1. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac toxicity with cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cisapride-induced long QT interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Langendorff heart - Wikipedia [en.wikipedia.org]
- 8. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cisapride-induced prolongation of cardiac action potential and early afterdepolarizations in rabbit Purkinje fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Electrophysiological characterization of the prokinetic agents cisapride and mosapride in vivo and in vitro: implications for proarrhythmic potential? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. "Use-dependent" effects of cisapride on postrest action potentials in rabbit ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Age-related differences in the direct cardiac effects of cisapride: narrower safety range in the hearts of young rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Age-dependent effects on cisapride-induced QTc prolongation in the isolated guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vicious LQT induced by a combination of factors different from hERG inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The isolated, perfused pseudo-working heart model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Patch Clamp Electrophysiology of Cisapride on Cardiac Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisapride (B12094), a gastrointestinal prokinetic agent, was widely used for the treatment of gastroesophageal reflux disease. However, it has been largely withdrawn from the market due to its association with acquired long QT syndrome (LQTS) and life-threatening cardiac arrhythmias, such as Torsades de Pointes (TdP).[1][2] The primary mechanism underlying these severe cardiac side effects is the blockade of cardiac ion channels, which are crucial for the proper repolarization of the cardiac action potential. Patch clamp electrophysiology is the gold-standard technique for investigating the effects of compounds like cisapride on specific ion channels, providing detailed insights into their potency, kinetics, and voltage-dependence of block.
These application notes provide a comprehensive overview of the electrophysiological effects of cisapride on key cardiac ion channels, supported by quantitative data from patch clamp studies. Detailed protocols are provided to guide researchers in conducting similar experiments for cardiac safety assessment of new chemical entities.
Data Presentation: Quantitative Effects of Cisapride on Cardiac Ion Channels
The following tables summarize the inhibitory effects of cisapride on various cardiac ion channels, as determined by whole-cell patch clamp electrophysiology.
Table 1: Inhibitory Effects of Cisapride on hERG (IKr) Potassium Channels
| Cell Line | Temperature | Voltage Protocol | IC50 (nM) | Reference |
| HEK293 | 22°C | Depolarizing steps from -80 mV to +50 mV (4s) | 6.5 | [3][4] |
| L cells | Room Temp. | 2s depolarization to +20 mV, tail current at -40 mV | 44.5 | [1][2] |
| L cells | Room Temp. | 20s depolarization to +20 mV | 6.7 | [1] |
| HEK293 | 37°C | Automated Patch Clamp | 18 | [5][6] |
| Rabbit Ventricular Myocytes | 37°C | (Native IKr) | 26 | [5][6] |
| HEK293 | 37°C | Action Potential Clamp (Ventricular) | 72 | [7] |
| HEK293 | 37°C | Action Potential Clamp (Purkinje Fiber) | 7 | [7] |
Table 2: Inhibitory Effects of Cisapride on Other Cardiac Ion Channels
| Channel | Cell Line | Temperature | IC50 | Reference |
| Kv1.5 (IKur) | Mammalian cells | Room Temp. | 21.2 µM | [1][2] |
| Late Nav1.5 (INaL) | HEK293 | Not Specified | Deviated from CiPA's results | [8] |
| Cav1.2 (ICaL) | CHO | Not Specified | Deviated from CiPA's results | [8] |
Experimental Protocols
This section details the methodologies for conducting patch clamp experiments to assess the effects of cisapride on cardiac ion channels, primarily focusing on the hERG channel due to its clinical significance.
Cell Preparation
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the desired human cardiac ion channel (e.g., hERG, Nav1.5, Cav1.2) are commonly used.[3][8]
-
Cell Culture: Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) and maintained in a humidified incubator at 37°C with 5% CO2.
-
Dissociation: For recording, cells are dissociated using a non-enzymatic cell dissociation solution or brief exposure to trypsin-EDTA, then re-suspended in the external recording solution and plated onto glass coverslips.
Solutions and Reagents
-
Cisapride Stock Solution: Prepare a high-concentration stock solution of cisapride (e.g., 10 mM) in a suitable solvent like DMSO. Subsequent dilutions to the final working concentrations are made in the external recording solution on the day of the experiment.
-
Recording Solutions: The composition of the internal (pipette) and external (bath) solutions is critical for isolating the specific ionic current of interest.
Table 3: Example Recording Solutions for hERG Current Measurement
Solution Component Concentration (mM) Internal (Pipette) KCl 130 MgCl2 1 Mg-ATP 5 EGTA 5 HEPES 10 pH adjusted to 7.2 with KOH External (Bath) NaCl 137 KCl 4 CaCl2 1.8 MgCl2 1 Glucose 10 HEPES 10 pH adjusted to 7.4 with NaOH
Whole-Cell Patch Clamp Recording
-
Pipette Fabrication: Borosilicate glass capillaries are pulled using a micropipette puller to create pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation and Whole-Cell Configuration:
-
A coverslip with adherent cells is placed in the recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
The recording pipette, filled with the internal solution, is advanced towards a cell using a micromanipulator.
-
Gentle suction is applied to form a high-resistance "giga-seal" (>1 GΩ) between the pipette tip and the cell membrane.
-
A brief pulse of additional suction or a voltage zap is applied to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
-
Data Acquisition:
-
Currents are recorded using a patch clamp amplifier and digitized. Software such as pCLAMP is used to generate voltage protocols and acquire data.[3]
-
Cell capacitance and series resistance are compensated to minimize voltage errors.
-
Recordings are typically performed at room temperature (22-25°C) or physiological temperature (35-37°C).
-
Voltage Clamp Protocols
The choice of voltage protocol is crucial for studying the state-dependent block of ion channels.
-
Protocol for hERG IC50 Determination:
-
Hold the cell at a resting membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 2-5 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV to record the peak tail current, which reflects the recovery of channels from inactivation. This tail current is used to quantify the extent of the block.
-
Repeat this protocol at a regular interval (e.g., every 15 seconds) to monitor the current amplitude before and after drug application.
-
-
Protocol to Assess Voltage-Dependence of Block:
-
Use a protocol with varying depolarizing step potentials (e.g., from -40 mV to +60 mV) followed by a repolarizing step to a constant potential (e.g., -50 mV) to measure the tail current.
-
The degree of block at different depolarizing potentials indicates the voltage-dependence of the drug's interaction with the channel.
-
Data Analysis
-
IC50 Calculation: The percentage of current inhibition is calculated at various concentrations of cisapride. These data are then fitted to the Hill equation to determine the half-maximal inhibitory concentration (IC50) and the Hill slope.
-
Kinetic Analysis: The time course of current decay in the presence of cisapride can be fitted with exponential functions to analyze the kinetics of the block.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for patch clamp analysis of cisapride's effects.
Cisapride Interaction with the hERG Channel
Caption: Cisapride preferentially binds to the open and inactivated states of the hERG channel.
Pro-arrhythmic Mechanism of Cisapride
Caption: The pathway from cisapride's hERG channel block to pro-arrhythmic events.
References
- 1. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. dstc.jp [dstc.jp]
Application Notes and Protocols for Studying Cisapride Pharmacokinetics in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cisapride (B12094) is a gastroprokinetic agent that enhances gastrointestinal motility by facilitating the release of acetylcholine (B1216132) from the myenteric plexus.[1][2] Although its use in humans has been largely discontinued (B1498344) due to cardiac side effects, it remains a valuable therapeutic option in veterinary medicine for treating conditions like gastric stasis, reflux, and megacolon in species such as dogs and cats.[3][4][5] Understanding the pharmacokinetic (PK) profile of cisapride in different animal models is crucial for determining appropriate dosing regimens, assessing safety, and predicting efficacy.[6] This document provides an overview of common animal models, detailed experimental protocols, and comparative pharmacokinetic data.
Selection of Animal Models
The most frequently used animal models for cisapride pharmacokinetic studies are rats, dogs, and rabbits.[7][8] The choice of model depends on the specific research question, regulatory requirements, and the desired translation to the target species (human or veterinary).
-
Rats: Often used in early-stage discovery and metabolism studies due to their small size, cost-effectiveness, and well-characterized physiology.[9][10] Cisapride is rapidly absorbed and extensively metabolized in rats.[7][10]
-
Dogs: Beagle dogs are a common non-rodent species used in preclinical toxicology and pharmacokinetic studies.[6][11] Their gastrointestinal physiology shares similarities with humans, making them a relevant model for predicting human pharmacokinetics.[6] Cisapride metabolism in dogs involves pathways like glucuronidation, N-dealkylation, and hydroxylation.[6][11]
-
Cats: While less common for general PK studies, cats are a key target species for the therapeutic use of cisapride. Studies in cats are essential for establishing veterinary dosing regimens.[12]
-
Rabbits: Used in some pharmacokinetic and safety studies, particularly for reproductive toxicology.[7][8]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of cisapride in various animal models following oral (PO) and intravenous (IV) administration. These values are essential for comparing drug disposition across species.
Table 1: Pharmacokinetic Parameters of Cisapride in Dogs (Beagle)
| Parameter | IV Administration (0.63 mg/kg) | Oral Administration (2.5 mg/kg) |
| T½ (Elimination Half-life) | 5.4 hours | 4.9 hours |
| Cmax (Max. Concentration) | N/A | Varies (Peak at 1-4 hours) |
| Vd (Volume of Distribution) | 0.64 L/kg | N/A |
| Cl (Total Clearance) | 3.0 mL/kg/min | N/A |
| Data sourced from studies on Beagle dogs.[11] |
Table 2: Pharmacokinetic Parameters of Cisapride in Cats
| Parameter | IV Administration (1 mg/kg) | Oral Administration (2 mg/kg) |
| T½ (Elimination Half-life) | 5.19 ± 3.77 hours | 5.27 ± 3.16 hours |
| Cmax (Max. Concentration) | 421.30 ± 155.37 ng/mL (C0) | 73.32 ± 16.59 ng/mL |
| Bioavailability (F%) | N/A | 29.0 ± 22.6% |
| Cl (Total Clearance) | 15 ± 0.67 mL/kg/min | N/A |
| Data represents mean ± standard deviation.[12] C0 is the extrapolated peak concentration at time zero for IV administration. |
Table 3: Pharmacokinetic Parameters of Cisapride in Rats (Intragastric)
| Parameter | Male Rats (10 mg/kg) | Female Rats (10 mg/kg) |
| T½ (Elimination Half-life) | 0.8 hours | 2.2 hours |
| Cmax (Max. Concentration) | 0.87 ± 0.28 µg/mL | 0.96 ± 0.18 µg/mL |
| Tmax (Time to Cmax) | ≤ 0.25 hours | ≤ 0.25 hours |
| AUC (Area Under Curve) | 0.76 µg·h/mL | 2.44 µg·h/mL |
| Data sourced from a study using intragastric administration.[10] |
Experimental Workflow and Protocols
A typical pharmacokinetic study for cisapride involves several key steps, from animal preparation to data analysis.
References
- 1. new.vetscripts.co.za [new.vetscripts.co.za]
- 2. Effect of cisapride on gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cisapride | VCA Animal Hospitals [vcahospitals.com]
- 4. askavet.com [askavet.com]
- 5. Cisapride (Propulsid) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Pharmacokinetics and tissue distribution of the new gastrokinetic agent cisapride in rat, rabbit and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. Cisapride – Rat Guide [ratguide.com]
- 10. cdn.ymaws.com [cdn.ymaws.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and suggested oral dosing regimen of cisapride: a study in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Cisapride in Plasma Samples using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cisapride (B12094) is a gastroprokinetic agent that has been used to manage symptoms of gastroesophageal reflux disease. Monitoring its concentration in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed protocols for the quantification of cisapride in plasma samples using High-Performance Liquid Chromatography (HPLC) with various sample preparation and detection methods.
Method Overview
Several validated HPLC methods have been reported for the determination of cisapride in plasma. The primary steps in these methods involve:
-
Sample Preparation: Extraction of cisapride and an internal standard from the plasma matrix. Common techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and protein precipitation.
-
Chromatographic Separation: Separation of cisapride from endogenous plasma components and the internal standard using a reverse-phase HPLC column.
-
Detection: Quantification of the separated cisapride using a suitable detector, such as UV, fluorescence, or mass spectrometry (MS).
Experimental Protocols
Protocol 1: HPLC with Fluorescence Detection and Liquid-Liquid Extraction
This method is highly sensitive and suitable for pharmacokinetic studies requiring a low limit of quantification.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of human plasma in a centrifuge tube, add a known amount of internal standard (e.g., 40 ng of azelastine)[1][2].
-
Add 0.25 mL of 0.1 M disodium (B8443419) tetraborate (B1243019) buffer (pH 13.3) to alkalinize the sample[3].
-
Add 5 mL of extraction solvent, such as a mixture of cyclohexane-isoamyl alcohol (98:2 v/v)[1][2].
-
Vortex the mixture for 1 minute and centrifuge at 2000 g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at room temperature.
-
Reconstitute the residue in 150 µL of the mobile phase and inject a 100 µL aliquot into the HPLC system.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: Reverse-phase C18 column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution. The exact composition should be optimized for the specific column and system.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: Fluorescence detection with excitation and emission wavelengths optimized for cisapride.
3. Method Validation Parameters
Protocol 2: HPLC with UV Detection and Liquid-Liquid Extraction
This method is robust and suitable for routine analysis where high sensitivity is not the primary requirement.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 2 mL of plasma, add a known amount of internal standard (e.g., clomipramine)[4].
-
Add 0.5 mL of 1 M NaOH to alkalinize the sample[5].
-
Add 4 mL of extraction solvent, such as heptane/isoamyl alcohol (95:5 v/v)[4].
-
Vortex and centrifuge as described in Protocol 1.
-
Perform a back-extraction by adding 3 mL of 0.05 M sulfuric acid to the separated organic layer, vortexing, and centrifuging.
-
Transfer the acidic aqueous layer to a new tube, make it alkaline with concentrated ammonia, and re-extract with 4 mL of the extraction solvent[4].
-
Evaporate the organic layer to dryness and reconstitute the residue in 150 µL of acetonitrile[4].
-
Inject a 100 µL aliquot into the HPLC system[4].
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C8 or C18 reverse-phase column[4].
-
Mobile Phase: A mixture of acetonitrile, water, and triethylamine (B128534) (e.g., 75:25:0.01 v/v/v)[4].
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 215 nm[4].
3. Method Validation Parameters
-
Linearity Range: 5–160 ng/mL[4].
-
Precision (CV%): 1.34 to 11.82%[4].
-
Accuracy (Relative Error): Within ±10%[4].
Protocol 3: UPLC-MS/MS with Liquid-Liquid Extraction
This is a highly sensitive and specific method, ideal for studies requiring very low detection limits.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 300 µL of human plasma, add 30 µL of internal standard working solution (e.g., cisapride-d4)[6].
-
Add 1200 µL of a cold extraction solvent mixture (e.g., diethyl ether: ethyl acetate (B1210297) 70:30 v/v)[6].
-
Vortex for 1 minute and centrifuge.
-
Freeze the aqueous layer and transfer the organic layer to a new tube.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
2. UPLC-MS/MS Conditions
-
UPLC System: A UPLC system coupled to a tandem mass spectrometer.
-
Column: A suitable UPLC column (e.g., C18).
-
Mobile Phase: A gradient of organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution with a modifier (e.g., formic acid or ammonium (B1175870) acetate).
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for cisapride and the internal standard.
3. Method Validation Parameters
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the different analytical methods for cisapride quantification in plasma.
Table 1: HPLC Method Parameters
| Parameter | Method 1 (Fluorescence) | Method 2 (UV) | Method 3 (UPLC-MS/MS) |
| Detector | Fluorescence | UV | Tandem Mass Spectrometry |
| Internal Standard | Azelastine[1][2] | Clomipramine[4] | Cisapride-d4[6] |
| Linearity Range | 0.3 - 100 ng/mL[1][2] | 5 - 160 ng/mL[4] | 50 - 2000 pg/mL[6] |
| LLOQ | 0.3 ng/mL[1][2] | 5 ng/mL[4] | 50 pg/mL[6] |
| Retention Time | ~10 min[1][2] | Not Specified | Not Specified |
Table 2: Method Validation Data
| Parameter | Method 1 (Fluorescence) | Method 2 (UV) |
| Intra-day Precision (%CV) | 2.8%[1][2] | < 11.82%[4] |
| Inter-day Precision (%CV) | 4.8%[1][2] | Not Specified |
| Intra-day Accuracy (%RE) | 2.2%[1][2] | Within ±10%[4] |
| Inter-day Accuracy (%RE) | 5.7%[1][2] | Not Specified |
| Extraction Recovery (%) | 92.3%[1][2] | Not Specified |
Visualizations
Caption: General workflow for the quantification of cisapride in plasma samples.
Caption: Detailed steps of the Liquid-Liquid Extraction protocol.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Stereoselective pharmacokinetics of cisapride in healthy volunteers and the effect of repeated administration of grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmometrica.com.mx [pharmometrica.com.mx]
Application Notes and Protocols for In Vivo Models of Gastroparesis Using Cisapride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastroparesis is a debilitating motility disorder characterized by delayed gastric emptying of solid food in the absence of a mechanical obstruction, leading to symptoms such as nausea, vomiting, early satiety, and bloating. Cisapride (B12094) monohydrate is a prokinetic agent that has been investigated for its efficacy in treating gastroparesis. These application notes provide detailed protocols for establishing in vivo models of gastroparesis and evaluating the therapeutic effects of cisapride monohydrate.
Cisapride acts as a selective serotonin (B10506) 5-HT4 receptor agonist in the gastrointestinal tract.[1][2] This agonism stimulates the release of acetylcholine (B1216132) from the myenteric plexus, thereby enhancing gastrointestinal motility and accelerating gastric emptying.[3][4][5] While its use in humans has been restricted due to cardiovascular side effects, it remains a valuable tool in preclinical research for studying gastroparesis and developing new prokinetic agents.
Signaling Pathway of this compound
The prokinetic effect of cisapride is initiated by its binding to 5-HT4 receptors on enteric neurons. This interaction triggers a G-protein-mediated signaling cascade that ultimately enhances acetylcholine release at the neuromuscular junction of the gut wall.
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Morphine-Induced Gastroparesis Model in Mice
This protocol describes the induction of delayed gastric emptying using morphine and its reversal by cisapride, as adapted from studies on opioid-induced gastrointestinal transit delay.[6]
Materials:
-
Swiss albino mice
-
This compound
-
Morphine sulfate
-
Phenol (B47542) red
-
Vehicle (e.g., 0.9% saline or distilled water)
-
Gavage needles
-
Spectrophotometer
Procedure:
-
Animal Preparation: Fast mice for 18-24 hours with free access to water.
-
Drug Administration:
-
Control Group: Administer vehicle orally (p.o.) 45 minutes before the test meal.
-
Gastroparesis Group: Administer morphine (1 mg/kg) subcutaneously (s.c.) 15 minutes before the test meal. Administer vehicle p.o. 45 minutes before the meal.
-
Cisapride Treatment Group: Administer cisapride (10 mg/kg, p.o.) 45 minutes before the test meal. Administer morphine (1 mg/kg, s.c.) 15 minutes before the meal.[6]
-
-
Test Meal Administration: Administer 0.5 mL of a non-absorbable phenol red solution (e.g., 0.05% in methylcellulose) via oral gavage.
-
Gastric Emptying Measurement:
-
Euthanize mice 20 minutes after test meal administration.
-
Clamp the pyloric sphincter and carefully excise the stomach.
-
Homogenize the stomach in a known volume of alkaline solution.
-
Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm.
-
Calculate the amount of phenol red remaining in the stomach and express gastric emptying as a percentage of the administered dose.
-
Formula for Gastric Emptying (%):
% Gastric Emptying = (1 - (Amount of Phenol Red in Stomach / Average Amount in 0-min Control Stomachs)) * 100
Protocol 2: Atropine-Induced Gastroparesis Model in Rats
This protocol uses the anticholinergic agent atropine (B194438) to induce a state of delayed gastric emptying.
Materials:
-
Sprague-Dawley rats
-
This compound
-
Atropine sulfate
-
Test meal (e.g., radiopaque markers, radiolabeled meal, or phenol red solution)
-
Imaging system (X-ray or gamma scintigraphy) or spectrophotometer
Procedure:
-
Animal Preparation: Fast rats for 18-24 hours with free access to water.
-
Induction of Gastroparesis: Administer atropine (e.g., 0.5-1 mg/kg) intraperitoneally (i.p.) or subcutaneously (s.c.) 30 minutes before the test meal.
-
Drug Administration:
-
Control Group: Administer vehicle.
-
Gastroparesis Group: Administer atropine.
-
Cisapride Treatment Group: Administer cisapride (dose to be determined by dose-response study, e.g., 1-10 mg/kg, p.o.) 30-60 minutes before the test meal, followed by atropine administration.
-
-
Test Meal and Measurement: Administer the chosen test meal and measure gastric emptying at specified time points using the appropriate methodology (e.g., counting radiopaque markers in the stomach via X-ray, or scintigraphy for radiolabeled meals).
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study evaluating a prokinetic agent in a gastroparesis model.
Caption: General workflow for an in vivo gastroparesis study.
Quantitative Data Summary
The following tables summarize quantitative data from both preclinical and clinical studies on the effect of cisapride on gastric emptying.
Table 1: Preclinical Data from Morphine-Induced Gastroparesis Model in Mice
| Group | Treatment | Gastric Emptying (%) |
| Control | Vehicle | 68.2 ± 3.5 |
| Gastroparesis | Morphine (1 mg/kg, s.c.) | 35.6 ± 2.8 |
| Treatment | Morphine + Cisapride (10 mg/kg, p.o.) | 55.4 ± 3.1* |
*Data adapted from P.R. et al., 2007.[6] Values are represented as Mean ± SEM. *p < 0.001 compared to the morphine-only group.
Table 2: Summary of Clinical Data from Studies in Patients with Gastroparesis
| Study Population | Cisapride Dosage | Outcome Measure | Result |
| Diabetic Gastroparesis | 5 mg, IV (single dose) | Gastric emptying of radiopaque markers | Significantly accelerated compared to placebo (p < 0.05).[5] |
| Diabetic Gastroparesis | 10 mg, t.i.d. for 12 months | Gastric emptying half-time (solids) | Shortened from 227 ± 40 min to 175 ± 46 min (p < 0.03).[7] |
| Idiopathic & Diabetic Gastroparesis | 20 mg, t.i.d. for 2 years | Gastric emptying | Significant improvement in 10 out of 24 patients (p < 0.05).[8] |
| Refractory Gastroparesis | 20 mg, t.i.d. | Solid gastric emptying | Significantly increased relative to baseline (p = 0.005).[9] |
| GERD with Delayed Gastric Emptying | 10 mg, t.i.d. for 3 days | % Solid meal remaining at 100 min | Reduced from 71% (placebo) to 50.5% (cisapride) (p < 0.001).[10][11] |
| GERD with Delayed Gastric Emptying | 10 mg, t.i.d. for 3 days | Liquid emptying T50 | Reduced from 28 min (placebo) to 22.5 min (cisapride) (p < 0.03).[10] |
Note: t.i.d. = three times a day; IV = intravenous.
Conclusion
The protocols and data presented provide a framework for the in vivo evaluation of this compound in models of gastroparesis. The morphine-induced delay in gastric emptying in rodents is a robust and reproducible model for screening prokinetic agents. While cisapride has demonstrated efficacy in both preclinical and clinical settings, its known cardiac risks necessitate careful consideration and monitoring in any experimental design. These application notes are intended to guide researchers in developing and executing studies to further understand the pathophysiology of gastroparesis and to discover novel therapeutic interventions.
References
- 1. Cisapride | CAS:81098-60-4 | 5-HT4 agonist; stimulates intestinal ACh release | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of cisapride on gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of cisapride on gastrointestinal motor activity and gastric emptying of disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of cisapride on gastric emptying of indigestible solids in patients with gastroparesis diabeticorum. A comparison with metoclopramide and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relative efficacy of some prokinetic drugs in morphine-induced gastrointestinal transit delay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term cisapride treatment improves diabetic gastroparesis but not glycaemic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cisapride in the long-term treatment of chronic gastroparesis: a 2-year open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Objective and subjective results of a randomized, double-blind, placebo-controlled trial using cisapride to treat gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of cisapride on delayed gastric emptying in gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of cisapride on delayed gastric emptying in gastro-oesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
Cisapride Monohydrate: Application Notes and Protocols for Inducing Peristaltic Rushes in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cisapride (B12094) monohydrate is a potent prokinetic agent that enhances gastrointestinal motility by acting as a selective serotonin (B10506) 5-HT4 receptor agonist.[1][2][3] Its primary mechanism involves stimulating the release of acetylcholine (B1216132) from the myenteric plexus in the gut wall, which in turn increases the force and coordination of peristaltic contractions.[2][3] These application notes provide comprehensive protocols for utilizing cisapride monohydrate to induce and study peristaltic rushes in both in vivo and in vitro research models. The information is intended to guide researchers in designing and executing experiments to investigate gastrointestinal motility and to screen potential new prokinetic agents.
Mechanism of Action
Cisapride's prokinetic effects are primarily mediated through its agonistic activity at serotonin 5-HT4 receptors located on enteric neurons.[1][3] Activation of these receptors facilitates the release of acetylcholine (ACh) at the neuromuscular junction within the myenteric plexus.[2] ACh then acts on muscarinic receptors on smooth muscle cells, leading to increased contractility and coordinated peristaltic waves.[1] Unlike some other prokinetic agents, cisapride does not have direct effects on smooth muscle cells or significant antidopaminergic properties.[4][5]
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the effective concentrations and dosages of this compound reported in various research models.
Table 1: In Vitro Effective Concentrations
| Species | Tissue Preparation | Effective Concentration | Observed Effect |
| Guinea Pig | Gastroduodenal Preparation | 10⁻⁷ - 10⁻⁶ M | Enhanced amplitude of peristaltic waves and improved antroduodenal coordination. |
| Guinea Pig | Isolated Ileum and Colon Muscle Strips | 4, 40, 400 nM | Dose-related enhancement of baseline activity and contraction. |
| Cat | Colonic Smooth Muscle Strips | 10⁻⁹ - 10⁻⁶ M | Stimulation of contractions. |
Table 2: In Vivo Effective Dosages
| Species | Route of Administration | Effective Dosage | Observed Effect |
| Dog | Oral (p.o.) | 0.08 - 5 mg/kg | Enhanced amplitude and coordination of antral, pyloric, and duodenal contractions.[6] |
| Dog | Oral (p.o.) | 0.1 - 0.5 mg/kg | Recommended dosage for treating gastrointestinal motility disorders.[6] |
| Human | Intravenous (i.v.) | 10 mg (bolus injection) | Marked increase in the number of spike bursts and ultrarapid peristaltic rushes in the jejunum. |
| Cat | Oral (p.o.) | 0.1 - 0.5 mg/kg | Recommended dosage for treating gastrointestinal motility disorders.[6] |
| Rat | Oral (p.o.) | 0.1 - 0.5 mg/kg | Used for some types of megacolon and chronic constipation.[7] |
Experimental Protocols
In Vitro Protocol: Isolated Guinea Pig Ileum Motility
This protocol describes the methodology for assessing the effect of this compound on the contractility of isolated guinea pig ileum.
1. Tissue Preparation:
-
Euthanize a male guinea pig (250-350 g) by cervical dislocation followed by exsanguination, in accordance with institutional animal care and use committee guidelines.
-
Open the abdominal cavity and carefully excise a 10-15 cm segment of the distal ileum.
-
Place the excised segment in a petri dish containing Krebs-Henseleit solution (see below) continuously gassed with 95% O₂ and 5% CO₂.
-
Gently flush the lumen of the ileal segment with Krebs-Henseleit solution to remove its contents.
-
Cut the segment into 2-3 cm long pieces.
2. Organ Bath Setup:
-
Mount the ileal segments in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.
-
Apply an initial tension of 1 g to the tissue and allow it to equilibrate for at least 60 minutes. During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15 minutes.
3. Experimental Procedure:
-
Record baseline spontaneous contractions for 10-15 minutes.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., distilled water or DMSO, ensuring the final solvent concentration in the organ bath is minimal and does not affect contractility).
-
Add this compound to the organ bath in a cumulative or non-cumulative manner to establish a concentration-response curve (e.g., 10⁻⁹ M to 10⁻⁵ M).
-
Record the contractile response for at least 10 minutes at each concentration.
-
To investigate the mechanism of action, pre-incubate the tissue with antagonists such as atropine (B194438) (muscarinic receptor antagonist) or tetrodotoxin (B1210768) (neuronal sodium channel blocker) for 20-30 minutes before adding cisapride.
4. Data Analysis:
-
Measure the amplitude and frequency of contractions.
-
Express the contractile response to cisapride as a percentage of the maximal response to a standard agonist (e.g., acetylcholine or carbachol) or as the change from baseline.
-
Calculate the EC₅₀ (half-maximal effective concentration) from the concentration-response curve.
Krebs-Henseleit Solution Composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.
In Vivo Protocol: Gastrointestinal Motility in Conscious Dogs
This protocol outlines a method for studying the effects of this compound on gastrointestinal motility in conscious dogs using implanted force transducers.
1. Animal Model and Surgical Preparation:
-
Use healthy adult beagle dogs of either sex, weighing 10-15 kg.
-
House the animals in individual cages with a 12-hour light/dark cycle and provide standard dog chow and water ad libitum.
-
Fast the dogs for at least 18 hours before surgery.
-
Under general anesthesia and sterile surgical conditions, perform a midline laparotomy.
-
Suture strain gauge force transducers to the serosal surface of the gastric antrum, pylorus, and proximal duodenum to record circular muscle activity.
-
Exteriorize the leads from the transducers through a subcutaneous tunnel to the back of the neck.
-
Allow the animals a recovery period of at least two weeks before starting the experiments.
2. Experimental Procedure:
-
Fast the dogs for 18 hours prior to the experiment, with free access to water.
-
Place the dogs in a comfortable sling or cage for the duration of the recording.
-
Connect the transducer leads to a data acquisition system to record motility.
-
Record baseline gastrointestinal motor activity for at least one full cycle of the migrating motor complex (MMC).
-
Administer this compound orally (e.g., in a gelatin capsule) at the desired dose (e.g., 0.1 - 5 mg/kg).
-
Continue to record gastrointestinal motility for several hours post-administration.
-
A vehicle control (e.g., empty capsule) should be administered on a separate day.
3. Data Analysis:
-
Quantify the motor activity by calculating a motility index (e.g., area under the curve of the contractile activity).
-
Analyze the frequency, amplitude, and duration of contractions.
-
Evaluate the coordination of contractions between the antrum, pylorus, and duodenum.
-
Compare the motility parameters before and after cisapride administration and between cisapride and vehicle control groups.
-
Statistical analysis can be performed using appropriate tests such as a paired t-test or ANOVA.
Experimental Workflow and Logical Relationships
Caption: General experimental workflow for assessing cisapride.
Safety Precautions
While cisapride has been withdrawn from the market for human use in many countries due to the risk of cardiac arrhythmias (QT interval prolongation), it is still available for veterinary use and research purposes.[2] Researchers should be aware of these potential cardiovascular side effects and take appropriate precautions, especially in in vivo studies involving species known to be susceptible to such effects. It is crucial to adhere to all institutional and national guidelines for animal welfare and the handling of chemical agents.
Disclaimer: This document is intended for research purposes only. The protocols described should be adapted and optimized by the end-user for their specific experimental conditions. All research involving animals must be conducted under the approval of an Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.
References
- 1. Cisapride - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Cisapride. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckvetmanual.com [merckvetmanual.com]
- 6. researchgate.net [researchgate.net]
- 7. Cisapride – Rat Guide [ratguide.com]
Application Notes: Utilizing Cell Culture Models for the Assessment of Cisapride Metabolism by CYP3A4
Introduction
Cisapride (B12094) is a gastroprokinetic agent that increases motility in the upper gastrointestinal tract.[1] Its clinical use has been restricted due to the risk of serious cardiac side effects, which are exacerbated by increased plasma concentrations.[2] Cisapride is primarily metabolized in the liver and intestine by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][3][4] The main metabolic pathway is an N-dealkylation reaction that forms norcisapride (B1231896).[3][5] Inhibition of CYP3A4 by co-administered drugs can lead to toxic accumulation of cisapride.[2][6] Therefore, it is crucial to have reliable in vitro models to study its metabolism and assess potential drug-drug interactions (DDIs).
Cell culture models offer a valuable tool for investigating drug metabolism in a controlled environment, providing an alternative to animal models and human studies.[7][8] These models are essential in drug discovery and development for predicting a drug's metabolic fate and identifying potential safety issues.[7]
Choice of Cell Culture Model
Several cell culture systems can be employed to study cisapride metabolism. The choice of model depends on the specific research question.
-
Hepatoma Cell Lines (e.g., HepG2): The human hepatoma cell line HepG2 is widely used in hepatotoxicity and drug metabolism studies due to its unlimited lifespan and ease of handling.[9][10] However, a major limitation of standard HepG2 cells is their low expression of key drug-metabolizing enzymes, including CYP3A4.[11][12]
-
CYP3A4-Overexpressing Cell Lines: To overcome the limitations of standard HepG2 cells, genetically modified cell lines that stably overexpress specific CYP enzymes have been developed.[11] HepG2 cells overexpressing CYP3A4 are a highly effective tool for studying the metabolism of specific CYP3A4 substrates like cisapride, allowing for the isolation of this particular metabolic pathway.[11][13][14]
-
Human Colon Adenocarcinoma Cells (e.g., Caco-2): Caco-2 cells are a well-established model for studying intestinal drug absorption and metabolism.[15][16][17] When cultured as a monolayer, they differentiate to form tight junctions, mimicking the intestinal epithelial barrier.[18][19] While their native CYP3A4 expression is low, it can be induced, making them suitable for investigating the role of the gut wall in the first-pass metabolism of cisapride.[3][19]
-
Advanced Models (e.g., HepaRG™, iPSC-derived Hepatocytes): HepaRG cells and hepatocytes derived from induced pluripotent stem cells (iPSCs) offer a more physiologically relevant model, expressing a broader range of drug-metabolizing enzymes and transporters closer to levels found in primary human hepatocytes.[7][8][20][21] These models are valuable for more comprehensive studies of drug metabolism and induction.
Cisapride Metabolic Pathway
The primary metabolic transformation of cisapride is catalyzed by the CYP3A4 enzyme, which involves the oxidative N-dealkylation at the piperidine (B6355638) nitrogen to produce the major metabolite, norcisapride.[3][5]
Caption: Metabolic conversion of cisapride to norcisapride by CYP3A4.
Experimental Workflow for Assessing Cisapride Metabolism
The following diagram outlines the general workflow for conducting a cisapride metabolism study using a cell culture model.
Caption: General workflow for an in vitro cisapride metabolism study.
Protocols
Protocol 1: Culture of CYP3A4-Overexpressing HepG2 Cells
This protocol describes the standard procedure for maintaining and passaging HepG2 cells engineered to express CYP3A4.
Materials:
-
CYP3A4-overexpressing HepG2 cells
-
Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) or Williams' Medium E supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418, Puromycin, as required for the specific cell line).[9][11]
-
Phosphate-Buffered Saline (PBS), sterile
-
0.05% Trypsin-EDTA solution
-
Cell culture flasks (T-75)
-
Incubator: 37°C, 5% CO₂, humidified atmosphere
Procedure:
-
Medium Change: Aspirate and replace the culture medium every 2-3 days.[9]
-
Passaging: Subculture cells when they reach 80-90% confluency.
-
Aspirate the medium from the flask and wash the cell monolayer twice with sterile PBS.[9]
-
Add 2-3 mL of pre-warmed 0.05% Trypsin-EDTA solution to the flask, ensuring it covers the cell layer.
-
Incubate at 37°C for 5-7 minutes, or until cells detach.[9] Avoid agitation to prevent clumping.
-
Neutralize the trypsin by adding 4 volumes (e.g., 8-12 mL) of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension to a new flask containing fresh, pre-warmed medium. A typical split ratio is 1:4 to 1:8.[9]
-
Return the flask to the incubator.
Protocol 2: Cisapride Metabolism Assay
This protocol details the incubation of cells with cisapride to measure its metabolic depletion and the formation of norcisapride.
Materials:
-
CYP3A4-HepG2 cells cultured in 24-well plates
-
Cisapride stock solution (e.g., 10 mM in DMSO)
-
Incubation medium (e.g., serum-free EMEM)
-
Positive control inhibitor: Ketoconazole (a potent CYP3A4 inhibitor).[5][22]
-
Negative control: Vehicle (e.g., 0.1% DMSO in medium)
Procedure:
-
Cell Seeding: Seed CYP3A4-HepG2 cells in a 24-well plate at a density of 0.3 x 10⁶ cells/well and culture until they form a confluent monolayer.[23]
-
Pre-incubation (for inhibitor studies): To test for inhibition, wash the cells with warm incubation medium and then pre-incubate with medium containing Ketoconazole (e.g., 1 µM) or vehicle for 30 minutes at 37°C.[5]
-
Initiate Reaction: Remove the medium and add fresh, pre-warmed incubation medium containing cisapride at the desired final concentration (e.g., 1-10 µM).[5] Also include wells with vehicle control and inhibitor + cisapride.
-
Incubation: Incubate the plate at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 30, 60, 120, 240 minutes), collect 100 µL aliquots of the supernatant from the respective wells. The 0-minute sample should be taken immediately after adding cisapride.
-
Reaction Termination: Immediately stop the metabolic reaction in the collected samples by adding an equal volume of ice-cold acetonitrile (B52724), which also serves to precipitate proteins.[24]
-
Store the terminated samples at -80°C until LC-MS/MS analysis.
Protocol 3: Cell Viability (MTT) Assay
This assay is performed in parallel to ensure that the observed decrease in cisapride is due to metabolism and not cytotoxicity.[25][26]
Materials:
-
Cells treated as in Protocol 2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
After the final time point of the metabolism assay, remove the remaining medium from the wells.
-
Add 200 µL of fresh medium and 20 µL of MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[27][28]
-
Aspirate the medium containing MTT.
-
Add 200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[28]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 4: LC-MS/MS Quantification of Cisapride and Norcisapride
This protocol provides a general outline for the analysis of samples collected from the metabolism assay.
Materials:
-
Terminated samples from Protocol 2
-
Cisapride and Norcisapride analytical standards
-
Stable isotope-labeled internal standard (e.g., Cisapride-13C,d3).[24][29]
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
LC-MS/MS system with a C18 reversed-phase column and a triple quadrupole mass spectrometer.[24]
Procedure:
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Chromatography: Perform chromatographic separation on a C18 column using a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode.[29]
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for cisapride, norcisapride, and the internal standard.[29]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the prepared standards.
-
Determine the concentrations of cisapride and norcisapride in the unknown samples by interpolating from the calibration curve.
-
Quantitative Data Summary
The following tables summarize key kinetic parameters for cisapride metabolism from published literature.
Table 1: Michaelis-Menten Kinetics of Cisapride Metabolism in Human Liver Microsomes [5]
| Metabolic Pathway | Metabolite | Km (µM) | Vmax (pmol/min/mg protein) | In Vitro Intrinsic Clearance (Vmax/Km) |
| N-dealkylation | Norcisapride | 23.4 ± 8.6 | 155 ± 91 | 6.6 |
| Hydroxylation | 3-F-4-OHCIS | 32 ± 11 | 52 ± 23 | 1.6 |
| Hydroxylation | 4-F-2-OHCIS | 31 ± 23 | 31 ± 23 | 1.0 |
Data are presented as mean ± SD. Intrinsic clearance is calculated from the mean values.
Table 2: Rate of Cisapride Metabolism by Recombinant Human CYP Isoforms [30]
| CYP Isoform | Total Metabolites Formed (nmol/24 h) |
| CYP3A4 | 0.77 ± 0.5 |
| CYP3A7 | 0.01 ± 0.01 |
| CYP1A1 | Not Detectable |
| CYP1A2 | Not Detectable |
| CYP2C8 | Not Detectable |
| CYP2C9 | Not Detectable |
| CYP3A5 | Not Detectable |
Data are presented as mean ± SEM. Results highlight the dominant role of CYP3A4 in cisapride biotransformation.
References
- 1. Cisapride - Wikipedia [en.wikipedia.org]
- 2. What is Cisapride Monohydrate used for? [synapse.patsnap.com]
- 3. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP3A4 - Wikipedia [en.wikipedia.org]
- 5. Interaction of cisapride with the human cytochrome P450 system: metabolism and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective pharmacokinetics of cisapride in healthy volunteers and the effect of repeated administration of grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Model for a Drug Assessment of Cytochrome P450 Family 3 Subfamily A Member 4 Substrates Using Human Induced Pluripotent Stem Cells and Genome Editing Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of hepato-cellular in vitro platforms to study CYP3A4 induction | PLOS One [journals.plos.org]
- 9. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 10. Culture and Functional Characterization of Human Hepatoma HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. japsonline.com [japsonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Use of Caco-2 Cell Monolayers to Study Drug Absorption and Metabolism | Springer Nature Experiments [experiments.springernature.com]
- 16. Intestinal Drug Absorption and Metabolism in Cell Cultures: Caco-2 and Beyond - ProQuest [proquest.com]
- 17. scilit.com [scilit.com]
- 18. researchgate.net [researchgate.net]
- 19. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 22. CYP3A4 drug interactions: correlation of 10 in vitro probe substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lnhlifesciences.org [lnhlifesciences.org]
- 24. benchchem.com [benchchem.com]
- 25. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. Evidence of impaired cisapride metabolism in neonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Determination of Cisapride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various spectrophotometric methods for the quantitative determination of cisapride (B12094) in pharmaceutical formulations.
Introduction
Cisapride is a gastroprokinetic agent that increases motility in the upper gastrointestinal tract.[1] It is chemically designated as cis-4-amino-5-chloro-N-{1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidyl}-2-methoxybenzamide monohydrate.[2][3] Accurate and reliable analytical methods are crucial for the quality control of cisapride in pharmaceutical preparations. Spectrophotometry offers a simple, cost-effective, and rapid alternative to other analytical techniques for this purpose.
This document outlines four distinct spectrophotometric methods for the determination of cisapride:
-
Ion-Pair Extraction Spectrophotometry: Based on the formation of a colored ion-pair complex between cisapride and an acidic dye, which is then extracted into an organic solvent for measurement.
-
Derivative Spectrophotometry: This method utilizes the first or second derivative of the absorption spectrum to eliminate background interference and enhance spectral details for quantification.
-
Diazotization and Coupling Reaction Method: Involves the diazotization of the primary amino group of cisapride, followed by a coupling reaction to form a colored azo dye.
-
Schiff's Base Formation Method: This method is based on the condensation reaction between the primary amino group of cisapride and an aldehyde (vanillin) in an acidic medium to form a colored Schiff's base.
Mechanism of Action: Signaling Pathway
Cisapride functions as a selective serotonin (B10506) 5-HT4 receptor agonist.[1][4] Its prokinetic activity stems from the activation of these receptors in the enteric nervous system, which in turn promotes the release of acetylcholine (B1216132) at the myenteric plexus.[3][4] This increase in acetylcholine enhances gastrointestinal motility and coordination.[3]
Caption: Cisapride's 5-HT4 receptor agonist signaling pathway.
Quantitative Data Summary
The following tables summarize the key analytical parameters for the different spectrophotometric methods described.
Table 1: Ion-Pair Extraction Spectrophotometry
| Parameter | Method with Bromocresol Green (BCG) | Method with Bromophenol Blue (BPB) |
| λmax | 414 nm[4] | 412 nm[4] |
| Linearity Range | 5 - 22.5 µg/mL[4][5] | 5 - 22.5 µg/mL[4][5] |
| Mean Recovery | 100.0 ± 0.28%[4][5] | 100.4 ± 0.94%[4][5] |
| Molar Absorptivity | Not Reported | Not Reported |
| Sandell's Sensitivity | Not Reported | Not Reported |
| Limit of Detection (LOD) | Not Reported | 1.14 µg/mL[6] |
| Limit of Quantification (LOQ) | Not Reported | Not Reported |
Table 2: Derivative Spectrophotometry
| Parameter | First Derivative (1D) | Second Derivative (2D) |
| Measurement Wavelengths | 264 nm, 300 nm[7] | 276 nm, 290 nm, 276-290 nm[7] |
| Linearity Range | 2 - 12 µg/mL[7] | 2 - 12 µg/mL[7] |
| Mean Recovery | Not Reported | Not Reported |
| Molar Absorptivity | Not Applicable | Not Applicable |
| Sandell's Sensitivity | Not Applicable | Not Applicable |
| Limit of Detection (LOD) | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | Not Reported |
Table 3: Diazotization and Coupling Reaction Method
| Parameter | Method with p-hydroxy acetanilide (B955) | Method with Resorcinol (B1680541) |
| λmax | 498 nm[2] | 460 nm[8] |
| Linearity Range | 40 - 200 µg/mL[2] | 40 - 200 µg/mL[8] |
| Mean Recovery | 99.5 - 100%[2] | Not Reported |
| Molar Absorptivity | Not Reported | Not Reported |
| Sandell's Sensitivity | Not Reported | Not Reported |
| Limit of Detection (LOD) | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | Not Reported |
Table 4: Schiff's Base Formation Method
| Parameter | Method with Vanillin (B372448) |
| λmax | 410 nm[1][3] |
| Linearity Range | 20 - 100 µg/mL[1][3] |
| Mean Recovery | Not Reported |
| Molar Absorptivity | Not Reported |
| Sandell's Sensitivity | Not Reported |
| Limit of Detection (LOD) | Not Reported |
| Limit of Quantification (LOQ) | Not Reported |
Experimental Protocols
Method 1: Ion-Pair Extraction Spectrophotometry
This protocol is based on the formation of an ion-pair complex between cisapride and Bromocresol Green (BCG) or Bromophenol Blue (BPB).
Materials and Reagents:
-
Pure Cisapride Standard
-
Anhydrous Sodium Sulphate
-
Bromocresol Green (BCG) solution (0.1%)
-
Bromophenol Blue (BPB) solution (0.1%)
-
pH 2.5 Buffer Solution
-
Separating Funnels (25 mL)
-
Volumetric Flasks
-
UV-Vis Spectrophotometer
Standard Solution Preparation:
-
Prepare a stock solution of pure cisapride (0.5 mg/mL) by dissolving an accurately weighed amount in methanol.[4]
Sample Preparation (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 12.5 mg of cisapride and transfer it to a small conical flask.[4]
-
Dissolve the powder in 10 mL of methanol.[4]
-
Filter the solution into a 25 mL volumetric flask and make up the volume with methanol to obtain a solution with a concentration of 0.5 mg/mL of cisapride.[4]
Protocol:
-
Transfer accurately measured aliquots of the standard or sample cisapride solution (to cover the range of 5-22.5 µg/mL) into a series of 25 mL separating funnels.[4]
-
To each funnel, add 2 mL of pH 2.5 buffer solution and 3 mL of 0.1% BCG solution (or 2 mL of 0.1% BPB solution).[4]
-
Add 10 mL of chloroform to each separating funnel.[4]
-
Shake the funnels for 2 minutes (for BCG) or 3 minutes (for BPB).[4]
-
Allow the two phases to separate.
-
Filter the separated chloroform layer through anhydrous sodium sulphate.[4]
-
Measure the absorbance of the chloroform layer at 414 nm for the BCG complex or 412 nm for the BPB complex against a reagent blank prepared in the same manner without the drug.[4]
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions and determine the concentration of cisapride in the sample solution.
Caption: Workflow for ion-pair extraction spectrophotometry.
Method 2: Derivative Spectrophotometry
This method is suitable for the determination of cisapride in the presence of interfering substances.
Materials and Reagents:
-
Pure Cisapride Standard
-
Methanol
-
UV-Vis Spectrophotometer with derivative spectroscopy capabilities
Standard and Sample Preparation:
-
Prepare standard and sample solutions of cisapride in methanol to obtain concentrations within the range of 2-12 µg/mL.[7]
Protocol:
-
Record the absorption spectrum of the standard and sample solutions from 200 to 400 nm against methanol as a blank.
-
Calculate the first derivative (1D) and second derivative (2D) spectra.
-
For the first derivative, measure the amplitude at 264 nm and 300 nm.[7]
-
For the second derivative, measure the amplitude at 276 nm, 290 nm, and the peak-to-trough amplitude between 276 nm and 290 nm.[7]
-
Construct calibration curves by plotting the derivative amplitudes against the concentration of the standard solutions.
-
Determine the concentration of cisapride in the sample solutions from the respective calibration curves.
Caption: Workflow for derivative spectrophotometry.
Method 3: Diazotization and Coupling Reaction
This colorimetric method is based on the formation of a stable azo dye.
Materials and Reagents:
-
Pure Cisapride Standard
-
Methanol
-
Hydrochloric Acid (0.1 N)
-
Sodium Nitrite (B80452) solution (0.1 N)
-
Urea (B33335) solution (1%)
-
Sodium Carbonate solution (0.5 N)
-
p-hydroxy acetanilide solution (1%) or Resorcinol solution (1%)
-
Volumetric Flasks (10 mL)
-
UV-Vis Spectrophotometer
Standard Solution Preparation:
-
Prepare a stock solution of 1 mg/mL cisapride in methanol.
-
Dilute the stock solution with methanol to obtain a working standard of 200 µg/mL.[2][8]
Sample Preparation (from Tablets):
-
Prepare a sample solution with a concentration of 200 µg/mL of cisapride in methanol as described in Method 1.[2][8]
Protocol:
-
Transfer various aliquots of the standard or sample solution (to cover the range of 40-200 µg/mL) into a series of 10 mL volumetric flasks.[2][8]
-
To each flask, add 1.0 mL of 0.1 N hydrochloric acid and 1.0 mL of 0.1 N sodium nitrite solution.[2]
-
Mix well and keep at 0-5°C for 5 minutes for complete diazotization.[2]
-
Add 1.0 mL of 1% urea solution and shake to remove excess nitrous acid.[2]
-
After 2 minutes, add 1.0 mL of 0.5 N sodium carbonate solution followed by 1.0 mL of 1% p-hydroxy acetanilide solution (or 1% resorcinol solution).[2][8]
-
Make up the volume in each flask to 10 mL with methanol.[2][8]
-
Allow the color to develop for 10 minutes.
-
Measure the absorbance of the wine-red (with p-hydroxy acetanilide) or orange-red (with resorcinol) solution at 498 nm or 460 nm, respectively, against a reagent blank.[2][8]
-
Construct a calibration curve and determine the concentration of cisapride in the sample.
Caption: Workflow for diazotization and coupling reaction method.
Method 4: Schiff's Base Formation
This method involves the formation of a yellow chromogen through the reaction of cisapride with vanillin.
Materials and Reagents:
-
Pure Cisapride Standard
-
Methanol
-
Hydrochloric Acid (4 N)
-
Vanillin solution (1% w/v)
-
Volumetric Flasks
-
UV-Vis Spectrophotometer
Standard Solution Preparation:
-
Prepare a stock solution of 1 mg/mL cisapride in methanol.
-
Dilute the stock solution with methanol to obtain a working standard of 100 µg/mL.
Sample Preparation (from Tablets):
-
Prepare a sample solution with a concentration of 100 µg/mL of cisapride in methanol.[3]
Protocol:
-
Transfer various aliquots of the standard or sample solution (to cover the range of 20-100 µg/mL) into a series of volumetric flasks.
-
Add a specified volume of 1% vanillin solution and 4 N hydrochloric acid.
-
Heat the mixture in a water bath for a specified time to facilitate the formation of the Schiff's base.
-
Cool the solutions to room temperature and dilute to the mark with methanol.
-
Measure the absorbance of the yellow colored solution at 410 nm against a reagent blank.[1][3]
-
Construct a calibration curve and determine the concentration of cisapride in the sample.
Caption: Workflow for Schiff's base formation method.
References
- 1. Cisapride - Wikipedia [en.wikipedia.org]
- 2. Cisapride. An updated review of its pharmacology and therapeutic efficacy as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cisapride Monohydrate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The effect and mechanism of the prokinetic action of cisapride on gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. guidetomalariapharmacology.org [guidetomalariapharmacology.org]
- 7. Cisapride | C23H29ClFN3O4 | CID 6917698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Cisapride Monohydrate in Feline Megacolon Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cisapride (B12094) monohydrate in the research of feline megacolon, a condition characterized by a dilated and hypomotile colon leading to severe constipation.[1][2][3] This document details the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for in vitro studies.
Introduction
Feline idiopathic megacolon is a common and debilitating condition in cats, often requiring long-term medical management or surgical intervention.[4][5] The underlying cause is often attributed to a dysfunction of the colonic smooth muscle.[4][6][7] Cisapride monohydrate, a prokinetic agent, has been investigated as a therapeutic option to stimulate colonic motility in affected felines.[5][8] Although withdrawn from the human market due to cardiac side effects, it is still available for veterinary use through compounding pharmacies and is considered a valuable tool in the management of feline megacolon.[7][9]
Mechanism of Action
Cisapride acts as a serotonin (B10506) 5-HT4 receptor agonist in the gastrointestinal tract.[8][10] This action enhances the release of acetylcholine (B1216132) from postganglionic nerve endings in the myenteric plexus.[11][12][13] The increased acetylcholine stimulates smooth muscle contraction, thereby promoting gastrointestinal motility.[10][12][13]
Research on feline colonic smooth muscle has revealed that cisapride-induced contractions are:
-
Largely mediated by direct smooth muscle effects and only partially dependent on enteric cholinergic nerves.[11][14][15]
-
Highly dependent on the influx of extracellular calcium through voltage-dependent calcium channels.[11][14][15]
Quantitative Data Summary
The following tables summarize key quantitative data from research studies on this compound in felines.
Table 1: Recommended Dosage for Feline Megacolon
| Dosage Form | Recommended Dose | Frequency | Administration Notes |
| Oral (Compounded) | 2.5 - 5 mg per cat | Every 8 to 12 hours | Administer 30 minutes before meals for maximum effect.[11][13] |
| Oral (Weight-based) | Up to 1 mg/kg | Every 8 hours |
Note: Anecdotal reports suggest doses of 5-7.5 mg per cat every 12 hours have been used without noted side effects.[7]
Table 2: Pharmacokinetic Parameters of Cisapride in Cats (Single Dose)
| Parameter | Intravenous (1 mg/kg) | Oral (2 mg/kg) |
| Elimination Half-life (T½) | 5.19 ± 3.77 hours | 5.27 ± 3.16 hours |
| Maximum Concentration (Cmax) | - | 73.32 ± 16.59 ng/mL |
| Time to Maximum Concentration (Tmax) | - | 1.25 ± 0.84 hours |
| Oral Bioavailability | - | 29 ± 22.6% |
Data extracted from a pharmacokinetic study. It is important to note the high variability in half-life, which may lead to variable responses to dosing.
Experimental Protocols
Protocol 1: In Vitro Assessment of Cisapride on Feline Colonic Smooth Muscle Contraction
This protocol outlines the methodology to study the effects of cisapride on isolated feline colonic smooth muscle strips.
1. Tissue Preparation: a. Obtain intact colon from healthy adult cats euthanized for non-gastrointestinal reasons. b. Isolate longitudinal smooth muscle strips from the proximal and distal colon. c. Suspend the muscle strips in an organ bath containing a physiological buffer solution.
2. Buffer Solution: a. Prepare a 1.5 mM Ca(2+)-HEPES buffer solution. b. Maintain the buffer at 37°C, with a pH of 7.4, and continuously aerate with 100% O2.[15][16]
3. Experimental Setup: a. Attach one end of the muscle strip to a fixed point in the organ bath and the other end to an isometric force transducer. b. Stretch the muscle strips to their optimal length (Lo) to ensure maximal contractile response.
4. Data Acquisition: a. Record isometric contractions using a data acquisition system. b. Obtain control responses by stimulating the muscle strips with known contractile agents such as acetylcholine (10⁻⁸ to 10⁻⁴ M) or substance P (10⁻¹¹ to 10⁻⁷ M).[14][15] c. After a washout period, stimulate the muscles with cumulative doses of cisapride (10⁻⁹ to 10⁻⁶ M).[14][15]
5. Investigating Mechanism of Action: a. To assess the role of cholinergic nerves, pre-treat the muscle strips with tetrodotoxin (B1210768) (10⁻⁶ M) and atropine (B194438) (10⁻⁶ M) before adding cisapride.[14][15] b. To determine the role of extracellular calcium, perform experiments in a calcium-free HEPES buffer solution or in the presence of a calcium channel blocker like nifedipine (B1678770) (10⁻⁶ M).[14]
6. Data Analysis: a. Measure the magnitude of muscle contraction in response to each agonist. b. Compare the contractile response of cisapride in the presence and absence of inhibitors (tetrodotoxin, atropine, nifedipine) to elucidate its mechanism of action. c. Express contractile responses as a percentage of the maximal response to a control agonist (e.g., acetylcholine).
Visualizations
Signaling Pathway of Cisapride Action
Caption: Signaling pathway of cisapride in feline colonic smooth muscle.
Experimental Workflow
References
- 1. Megacolon in Cats - Digestive System - MSD Veterinary Manual [msdvetmanual.com]
- 2. Megacolon in Cats | VCA Animal Hospitals [vcahospitals.com]
- 3. Megacolon in Cats: Symptoms, Causes, Treatment, and FAQs | PetMD [petmd.com]
- 4. Pathogenesis, diagnosis, and therapy of feline idiopathic megacolon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. everycat.org [everycat.org]
- 6. vetlexicon.com [vetlexicon.com]
- 7. Feline Megacolon - WSAVA 2003 Congress - VIN [vin.com]
- 8. Gastrointestinal Prokinetic Drugs Used in Monogastric Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. Cisapride (Propulsid) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 10. cats.com [cats.com]
- 11. cdn.ymaws.com [cdn.ymaws.com]
- 12. Cisapride 101: What You Need to Know if Your Dog or Cat Needs Cisapride - Wedgewood Pharmacy [wedgewood.com]
- 13. kingsdale.com [kingsdale.com]
- 14. Effects of cisapride on feline colonic smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cisapride stimulates contraction of idiopathic megacolonic smooth muscle in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. experts.umn.edu [experts.umn.edu]
Application Notes and Protocols: Investigating the Effects of Cisapride on the Lower Esophageal Sphincter
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studying the effects of cisapride (B12094) on the lower esophageal sphincter (LES). This document includes detailed protocols for key experiments, a summary of expected quantitative data, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction
Cisapride is a prokinetic agent known to increase lower esophageal sphincter pressure, which is beneficial in treating conditions like gastroesophageal reflux disease (GERD).[1] Its primary mechanism of action is as a serotonin (B10506) 5-HT4 receptor agonist.[1][2] Activation of these receptors in the myenteric plexus of the enteric nervous system promotes the release of acetylcholine, which in turn stimulates smooth muscle contraction in the upper gastrointestinal tract, including the LES.[1][2][3] This document outlines the necessary experimental procedures to quantify the effects of cisapride on LES function.
Data Presentation: Quantitative Effects of Cisapride on LES Pressure
The following tables summarize the expected quantitative changes in LES pressure following the administration of cisapride, based on findings from in vivo studies.
Table 1: Effect of Oral Cisapride Administration on Median LES Pressure in Canines [3]
| Treatment Group | Dose | Baseline LES Pressure (mm Hg) | 1 Hour Post-Administration (mm Hg) | 4 Hours Post-Administration (mm Hg) | 7 Hours Post-Administration (mm Hg) |
| Cisapride | 0.5 mg/kg | 29.1 | 44.4 | 50.7 | 44.3 |
| Metoclopramide | 0.5 mg/kg | 30.5 | 37.8 | 30.6 | 28.5 |
| Placebo | N/A | 29.0 | 36.6 | 31.1 | 33.3 |
Table 2: Effect of Oral Cisapride Administration on Mean LES Pressure in Healthy Human Volunteers [4]
| Treatment Group | Dose | Baseline LES Pressure (mm Hg) | Post-Administration LES Pressure (mm Hg) |
| Cisapride | 10 mg | 20.6 ± 2.3 | 28.9 ± 2.3 |
| Cisapride | 20 mg | 20.6 ± 2.3 | 26.8 ± 1.8 |
| Placebo | N/A | 20.6 ± 2.3 | 20.6 ± 2.3 |
Table 3: Effect of Intravenous Cisapride Administration on LES Pressure in GERD Patients and Healthy Controls [5][6]
| Subject Group | Cisapride Dose | Administration Route | Baseline LES Pressure | Post-Administration LES Pressure |
| GERD Patients | 8.0 mg | Intravenous | Low (not specified) | Normalized |
| Healthy Controls & GERD Patients | 10.0 mg | Oral | Not specified | Enhanced |
| GERD Patients | 5.0 mg | Oral | Not specified | Ineffective |
| Reflux Patients | 10 mg | Intravenous | 8.7 (0.5) mm Hg | 15-20 mm Hg |
Experimental Protocols
Detailed methodologies for key experiments to assess the effect of cisapride on the LES are provided below.
Protocol 1: In Vivo High-Resolution Manometry (HRM) in a Canine Model
This protocol is adapted from studies evaluating the effects of orally administered cisapride on LES pressure in awake dogs.[3][7][8]
Objective: To measure the in vivo effect of cisapride on LES resting pressure over time.
Materials:
-
Adult Beagle dogs (or other suitable animal model)
-
Cisapride tablets (0.5 mg/kg)
-
Placebo capsules (empty gelatin-free capsules)
-
High-resolution manometry (HRM) catheter (e.g., 40 pressure sensors spaced 10 mm apart)
-
Manometry data acquisition and analysis software
-
Water for administration
-
2% lidocaine (B1675312) gel for lubrication
Procedure:
-
Animal Preparation: Fast the dogs overnight but allow access to water.
-
Baseline Measurement: a. Gently restrain the dog in a sitting position. b. Lubricate the HRM catheter with 2% lidocaine gel. c. Carefully insert the catheter through the dog's nose into the esophagus until it traverses the LES and enters the stomach. d. Allow the dog to adapt for approximately 5 minutes. e. Record baseline LES pressure for a 20-minute period using a virtual electronic sleeve emulation.
-
Drug Administration: a. Administer a single oral dose of cisapride (0.5 mg/kg) or a placebo. b. Administer 5 mL of water to ensure the tablet/capsule is swallowed.
-
Post-Administration Measurements: a. Perform HRM recordings of LES pressure at 1, 4, and 7 hours after drug or placebo administration. Each recording should be for a 20-minute period.
-
Data Analysis: a. Analyze the manometric data using appropriate software. b. Calculate the median LES pressure for the baseline and each time point post-administration. c. Use a linear mixed-effects model to test for significant differences in LES pressure between the treatment groups.
Protocol 2: In Vitro Isolated Tissue Bath Assay
This protocol describes a general method for studying the effect of cisapride on isolated smooth muscle strips from the lower esophagus.[9][10]
Objective: To determine the direct contractile effect of cisapride on LES smooth muscle and to investigate its mechanism of action.
Materials:
-
Animal model (e.g., guinea pig, rabbit)
-
Krebs-Ringer bicarbonate solution (or other suitable physiological salt solution)
-
Cisapride solutions of varying concentrations
-
5-HT4 receptor antagonists (e.g., ICS 205-930)
-
Muscarinic receptor antagonists (e.g., atropine)
-
Isolated organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: a. Euthanize the animal according to approved ethical protocols. b. Immediately excise the lower esophagus and place it in cold, oxygenated Krebs-Ringer solution. c. Carefully dissect smooth muscle strips from the LES region.
-
Tissue Mounting: a. Mount the muscle strips in the organ baths containing oxygenated Krebs-Ringer solution maintained at 37°C. b. Attach one end of the strip to a fixed point and the other to a force transducer. c. Allow the tissue to equilibrate for at least 60 minutes under a resting tension, with regular washing.
-
Experimental Protocol: a. Record baseline contractile activity. b. Dose-Response: Add increasing concentrations of cisapride to the organ bath in a cumulative manner, allowing the response to stabilize at each concentration. c. Mechanism of Action: i. In a separate set of experiments, pre-incubate the tissue with a 5-HT4 receptor antagonist for a specified period before constructing the cisapride dose-response curve. ii. Similarly, pre-incubate with a muscarinic receptor antagonist (atropine) to determine the role of acetylcholine.
-
Data Analysis: a. Measure the change in contractile force from baseline for each concentration of cisapride. b. Plot the dose-response curve. c. Compare the dose-response curves in the presence and absence of antagonists to elucidate the mechanism of action.
Mandatory Visualizations
Signaling Pathway
References
- 1. Articles [globalrx.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Cisapride stimulates human esophageal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of cisapride on distal esophageal motility in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cisapride restores the decreased lower oesophageal sphincter pressure in reflux patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reprocell.com [reprocell.com]
Application Notes and Protocols for Measuring Cisapride-Induced Acetylcholine Release
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for measuring acetylcholine (B1216132) (ACh) release induced by cisapride (B12094), a potent gastroprokinetic agent. Understanding the mechanisms and quantifying the effects of cisapride on cholinergic neurotransmission is crucial for drug development and gastrointestinal motility research.
Introduction to Cisapride and Acetylcholine Release
Cisapride enhances gastrointestinal motility primarily by acting as a serotonin (B10506) 5-HT4 receptor agonist on enteric neurons.[1] This activation stimulates the release of acetylcholine (ACh) from the myenteric plexus, leading to increased smooth muscle contraction and coordinated peristalsis.[1] Accurate measurement of this induced ACh release is fundamental to characterizing the pharmacological profile of cisapride and similar prokinetic drugs.
The following sections detail the primary methodologies for quantifying cisapride-induced ACh release, including direct measurement via radiolabeling and indirect assessment through muscle contraction studies.
Signaling Pathway of Cisapride-Induced Acetylcholine Release
Cisapride binds to 5-HT4 receptors on presynaptic cholinergic neurons in the myenteric plexus. This binding activates a Gs-protein coupled signaling cascade, leading to the activation of adenylyl cyclase. Adenylyl cyclase, in turn, increases intracellular cyclic AMP (cAMP) levels, which is thought to facilitate the influx of calcium ions and promote the exocytosis of acetylcholine-containing vesicles into the synaptic cleft.[2]
Protocol 1: Direct Measurement of [³H]-Acetylcholine Release from Myenteric Plexus-Longitudinal Muscle Strips
This protocol describes a sensitive method for directly quantifying the release of radiolabeled acetylcholine from isolated myenteric plexus-longitudinal muscle preparations of the guinea pig ileum.
Experimental Workflow
Materials and Reagents
-
Guinea pig ileum
-
Krebs-Ringer solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11)
-
[³H]-Choline chloride
-
Cisapride
-
Hemicholinium-3 (B1673050) (HC-3)
-
Physostigmine or another cholinesterase inhibitor
-
Scintillation cocktail
-
Superfusion apparatus
-
Scintillation counter
Procedure
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and excise a segment of the distal ileum.
-
Gently flush the luminal contents with Krebs-Ringer solution.
-
Prepare longitudinal muscle strips with the myenteric plexus attached by carefully peeling away the mucosa and submucosa.
-
Mount the strips in a superfusion chamber.
-
-
Radiolabeling:
-
Washout:
-
Wash the tissue with [³H]-choline-free Krebs-Ringer solution containing a choline (B1196258) uptake inhibitor like hemicholinium-3 (e.g., 10 µM) to prevent the reuptake of released choline. Continue the washout for at least 60 minutes to remove excess unincorporated radioactivity.[3]
-
-
Sample Collection and Stimulation:
-
Begin collecting the superfusate in fractions (e.g., every 2-5 minutes).
-
After establishing a stable baseline of spontaneous [³H]-ACh release, introduce cisapride into the superfusion medium at the desired concentrations (e.g., 10 nM to 1 µM).[5]
-
Collect fractions throughout the stimulation period and for a subsequent washout period.
-
-
Quantification:
-
Add a suitable scintillation cocktail to each collected fraction.
-
Measure the radioactivity (in disintegrations per minute, DPM) in each fraction using a liquid scintillation counter.
-
The amount of [³H]-ACh release is expressed as a percentage of the total radioactivity in the tissue at the beginning of the collection period or as fractional release.
-
Data Presentation
| Cisapride Concentration | Basal [³H]-ACh Release (DPM/fraction) | Stimulated [³H]-ACh Release (DPM/fraction) | Fold Increase |
| Vehicle (Control) | Data | Data | 1.0 |
| 10 nM | Data | Data | Calculated Value |
| 100 nM | Data | Data | Calculated Value |
| 1 µM | Data | Data | Calculated Value |
Note: This table is a template. Actual data will vary based on experimental conditions.
Protocol 2: Indirect Measurement of Acetylcholine Release via Muscle Contraction in an Organ Bath
This protocol describes an indirect but robust method to assess cisapride-induced ACh release by measuring the contractile response of isolated guinea pig ileum strips in an organ bath. The magnitude of the contraction is proportional to the amount of ACh released.
Experimental Workflow
Materials and Reagents
-
Guinea pig ileum
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11), gassed with 95% O₂ / 5% CO₂.[6]
-
Cisapride
-
Atropine (B194438) (for control experiments)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure
-
Tissue Preparation:
-
Prepare segments of guinea pig ileum (approximately 2-3 cm in length).
-
Suspend the segments in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed.[6]
-
-
Equilibration:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with washes every 15-20 minutes.[6]
-
-
Experimental Protocol:
-
Record a stable baseline tension.
-
Construct a cumulative concentration-response curve for cisapride by adding increasing concentrations of the drug to the organ bath (e.g., 1 nM to 10 µM).[7]
-
Allow the response to each concentration to reach a plateau before adding the next concentration.
-
In separate control experiments, the addition of a muscarinic antagonist like atropine (e.g., 1 µM) prior to cisapride should abolish the contractile response, confirming the cholinergic nature of the effect.[7]
-
-
Data Acquisition and Analysis:
-
Record the isometric contractions using a force transducer and a data acquisition system.
-
Measure the amplitude of the contraction at each cisapride concentration.
-
Express the responses as a percentage of the maximal contraction induced by a standard agonist like acetylcholine or potassium chloride.
-
Calculate the EC₅₀ value (the concentration of cisapride that produces 50% of the maximal response) by fitting the concentration-response data to a sigmoidal curve.
-
Data Presentation
| Cisapride Concentration (M) | Contractile Response (% of Maximum) |
| 1 x 10⁻⁹ | Data |
| 1 x 10⁻⁸ | Data |
| 1 x 10⁻⁷ | Data |
| 1 x 10⁻⁶ | Data |
| 1 x 10⁻⁵ | Data |
| Parameter | Value | Reference |
| EC₅₀ for Cisapride-induced Contraction | 9.2 x 10⁻⁹ M (ileum) | [6] |
| EC₅₀ for Cisapride-induced Contraction | 3.5 x 10⁻⁸ M (colon) | [6] |
Note: EC₅₀ values can vary depending on the specific tissue and experimental conditions.
Alternative and Complementary Techniques
-
In Vivo Microdialysis: This technique can be used to measure extracellular acetylcholine levels in specific brain regions or other tissues of living animals following systemic administration of cisapride. The collected dialysate can be analyzed for ACh content using highly sensitive methods like HPLC with electrochemical detection or mass spectrometry.[8][9]
-
Cell-Based Assays: Neuronal cell lines (e.g., SH-SY5Y) that endogenously or recombinantly express 5-HT4 receptors and synthesize acetylcholine can be used as a high-throughput screening platform. ACh release into the culture medium can be measured using commercially available assay kits.
-
Electrophysiology: Intracellular recordings from myenteric neurons can be used to measure the increase in the amplitude of fast nicotinic excitatory postsynaptic potentials (EPSPs) in the presence of cisapride, which reflects enhanced ACh release.[5]
Conclusion
The choice of technique for measuring cisapride-induced acetylcholine release will depend on the specific research question, available resources, and the desired level of detail. The direct measurement of [³H]-ACh release provides a quantitative and sensitive assessment, while the organ bath method offers a functional and physiologically relevant indirect measure. These protocols provide a solid foundation for researchers and drug development professionals to investigate the cholinergic effects of cisapride and other 5-HT4 receptor agonists.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Storage and release of labelled acetylcholine in the myenteric plexus of the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endogenous acetylcholine release and labelled acetylcholine formation from [3H]choline in the myenteric plexus of the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of cisapride on cholinergic neurotransmission and propulsive motility in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 7. Effects of cisapride on feline colonic smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative determination of acetylcholine in microdialysis samples using liquid chromatography/atmospheric pressure spray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Cisapride Monohydrate Dosage for Rat Studies: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cisapride (B12094) monohydrate in rat studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of cisapride monohydrate for prokinetic studies in rats?
A common starting dosage for oral administration in rats ranges from 0.1 mg/kg to 0.5 mg/kg, administered every 8 to 12 hours.[1][2] Another recommended range is 0.44 mg/kg to 0.88 mg/kg.[1] For intravenous administration to study effects on colonic secretion, a dose of 0.32 mg/kg has been used.[3] It is crucial to start with a low dose and titrate upwards based on the specific experimental goals and observed effects.
Q2: How should this compound be prepared and administered for oral gavage in rats?
This compound is practically insoluble in water.[4] Therefore, it is typically administered as a suspension. For oral gavage, the compound can be suspended in a suitable vehicle such as 0.5% carboxymethylcellulose (CMC). Ensure the suspension is homogenous by vortexing or stirring before each administration. The volume administered should be minimized, ideally around 5 mL/kg, to avoid gastric distension and stress to the animal.[5] It is recommended to administer cisapride on an empty stomach, at least 15 minutes before feeding, to ensure consistent absorption.[1]
Q3: What are the key pharmacokinetic parameters of cisapride in rats?
Following oral administration, cisapride is rapidly and almost completely absorbed.[6][7] However, it undergoes significant first-pass metabolism, resulting in an absolute oral bioavailability of approximately 23% in rats.[6][7] The plasma kinetics are linear within a dose range of 10 to 160 mg/kg.[6][7] The terminal plasma half-life of cisapride in rats is approximately 1-2 hours.[6][7]
Q4: What is the primary mechanism of action of cisapride?
Cisapride is a gastroprokinetic agent that enhances gastrointestinal motility.[8][9] Its primary mechanism involves the facilitation of acetylcholine (B1216132) release from the postganglionic cholinergic nerves in the myenteric plexus.[8] This action is mediated through the agonism of serotonin (B10506) 5-HT4 receptors.[10][11]
Troubleshooting Guide
Q5: My rats are experiencing diarrhea after cisapride administration. What should I do?
Diarrhea is a potential side effect of cisapride, indicating excessive gastrointestinal motility.[12][13] If you observe diarrhea, consider the following:
-
Reduce the dosage: This is the most straightforward approach to mitigate the overstimulation of the GI tract.
-
Decrease the frequency of administration: If the dosage is effective but side effects occur, increasing the interval between doses may help.
-
Monitor for dehydration: Diarrhea can lead to fluid loss. Ensure the animals have free access to water and monitor for signs of dehydration.
Q6: I am not observing the expected prokinetic effect. What could be the reason?
Several factors could contribute to a lack of efficacy:
-
Insufficient Dosage: The administered dose may be too low to elicit a significant prokinetic response. A careful dose-escalation study may be necessary.
-
U-Shaped Dose-Response Curve: High concentrations of cisapride can paradoxically inhibit gastrointestinal motility.[8] If you have escalated the dose significantly, you may be on the descending limb of the dose-response curve.
-
Drug Formulation and Administration: Ensure the cisapride suspension is homogenous and administered correctly. Inconsistent dosing can lead to variable results.
-
Rat Strain and Individual Variability: Different rat strains may exhibit varied responses to cisapride.
Q7: Are there concerns about cardiac side effects in rats?
While serious cardiac arrhythmias, such as QT prolongation and Torsades de Pointes, are a major concern in humans, these specific effects have not been as readily reported in animal models at therapeutic doses.[4][14][15] However, studies in rats with induced heart failure have shown that high doses of cisapride (8, 16, and 24 mg/kg) can cause a dose-dependent prolongation of the QT interval.[16] Therefore, caution is advised, especially in long-term studies or when using high doses. It is prudent to consider electrocardiogram (ECG) monitoring in studies where cardiovascular safety is a concern.
Q8: What are the signs of cisapride overdose in rats?
Signs of an overdose or serious toxicity can include:[1][2][13]
-
Diarrhea
-
Drooling
-
Incoordination and muscle twitches
-
Agitation and behavioral abnormalities
-
Increased body temperature
-
Dyspnea (difficulty breathing)
-
Tremors and seizures
-
Loss of righting reflex
-
Hypotonia and catalepsy
If any of these signs are observed, discontinue administration immediately and provide supportive care.
Data Presentation
Table 1: Pharmacokinetic Parameters of Cisapride in Rats
| Parameter | Value | Reference |
| Route of Administration | Intravenous (IV) | [6][7] |
| Plasma Clearance (ClT) | 91 ml/min/kg | [6][7] |
| Volume of Distribution (Vdss) | 4.7 l/kg | [6][7] |
| Route of Administration | Oral (PO) | [6][7] |
| Absolute Bioavailability | 23% | [6][7] |
| Terminal Half-life (t1/2) | ~1-2 hours | [6][7] |
| Protein Binding | 91.6 ± 0.3% | [4] |
Table 2: Recommended and Investigated Dosages of Cisapride in Rats
| Study Type | Route of Administration | Dosage | Frequency | Reference |
| Prokinetic | Oral (PO) | 0.1 - 0.5 mg/kg | q8h - q12h | [1][2] |
| Prokinetic | Oral (PO) | 0.44 - 0.88 mg/kg | - | [1] |
| Colonic Secretion | Intravenous (IV) | 0.32, 0.64, 1.0 mg/kg | Single dose | [3] |
| Cardiac Safety (in heart failure model) | Oral (PO) | 8, 16, 24 mg/kg | Single dose | [16] |
| Chronic Cardiac Safety (in heart failure model) | Oral (PO) | 24 mg/kg/day | For 7 days | [16] |
| Toxicology (Fertility) | Oral (PO) | Up to 160 mg/kg/day | - | [4][17] |
Experimental Protocols
Protocol 1: Evaluation of Prokinetic Activity (Gastric Emptying Study)
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250g).
-
Fasting: Fast animals overnight (12-18 hours) with free access to water.
-
Drug Preparation: Prepare a suspension of this compound in 0.5% CMC.
-
Drug Administration: Administer cisapride or vehicle orally via gavage at the desired dose (e.g., 0.5 mg/kg).
-
Test Meal: 30 minutes after drug administration, administer a non-nutrient, non-absorbable marker meal (e.g., 1.5 ml of 10% charcoal suspension in 5% gum acacia) via oral gavage.
-
Euthanasia and Sample Collection: 20-30 minutes after the test meal, euthanize the rats by an approved method (e.g., CO2 asphyxiation).
-
Measurement: Carefully dissect the stomach, clamp the pylorus and cardia, and remove it. Weigh the full stomach and then the empty stomach after rinsing its contents. The difference in weight represents the gastric content remaining.
-
Calculation: Gastric emptying (%) = [1 - (gastric content weight in treated rat / average gastric content weight in control group)] x 100.
Protocol 2: Cardiovascular Safety Assessment (QT Interval Measurement)
-
Animal Model: Anesthetized rats (e.g., with urethane (B1682113) or a combination of ketamine/xylazine).
-
ECG Recording: Insert subcutaneous needle electrodes for a standard Lead II ECG recording. Allow the animal to stabilize for at least 20 minutes to obtain a baseline ECG.
-
Drug Administration: Administer cisapride intravenously (via a cannulated femoral or jugular vein) or orally at the desired doses (e.g., 8, 16, 24 mg/kg).[16]
-
Continuous Monitoring: Continuously record the ECG before, during, and for a specified period after drug administration.
-
Data Analysis: Analyze the ECG recordings to measure the QT interval. Correct the QT interval for heart rate using a formula such as Bazett's correction (QTc = QT / √RR), although species-specific correction formulas are preferred if available.
-
Comparison: Compare the post-dose QTc intervals to the baseline values to determine the effect of cisapride on ventricular repolarization.
Mandatory Visualizations
References
- 1. Cisapride – Rat Guide [ratguide.com]
- 2. researchgate.net [researchgate.net]
- 3. Action of cisapride on rat colonic secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.ymaws.com [cdn.ymaws.com]
- 5. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and tissue distribution of the new gastrokinetic agent cisapride in rat, rabbit and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and tissue distribution of the new gastrokinetic agent cisapride in rat, rabbit and dog. | Semantic Scholar [semanticscholar.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Cisapride: a gastrointestinal prokinetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of the cisapride-induced vasodilatation in renal vasculature of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cisapride prevents enteric bacterial overgrowth and translocation by improvement of intestinal motility in rats with acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cisapride | VCA Animal Hospitals [vcahospitals.com]
- 13. Cisapride (Propulsid) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 14. What are the side effects of this compound? [synapse.patsnap.com]
- 15. [Cisapride and risk of cardiac complications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cisapride | C23H29ClFN3O4 | CID 6917698 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Cisapride Monohydrate Solubility in DMSO
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of cisapride (B12094) monohydrate, with a specific focus on its dissolution in dimethyl sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of cisapride monohydrate in DMSO?
A1: The solubility of this compound in DMSO is generally reported to be in the range of 23.3 mg/mL to 30 mg/mL. However, solubility can be influenced by the purity of the compound, the quality of the DMSO, and the dissolution technique employed.
Q2: My this compound is not dissolving completely in DMSO. What are the possible reasons?
A2: Several factors can contribute to incomplete dissolution:
-
Compound Quality: Ensure you are using high-purity this compound.
-
DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly reduce the solubility of hydrophobic compounds. Always use anhydrous, high-purity DMSO from a freshly opened bottle.
-
Insufficient Solvent: The concentration you are trying to achieve may exceed the solubility limit of this compound in DMSO.
-
Inadequate Dissolution Technique: Simple vortexing may not be sufficient. Additional energy in the form of heat or sonication is often required to overcome the activation energy for dissolution.
Q3: Can I heat the DMSO solution to dissolve this compound?
A3: Yes, gentle warming can aid in the dissolution of this compound in DMSO. It is recommended to warm the solution in a water bath at a temperature of 37-50°C. Avoid excessive heat, as it may degrade the compound.
Q4: Is sonication recommended for dissolving this compound in DMSO?
A4: Yes, sonication is a highly effective method for dissolving this compound. An ultrasonic bath can be used to provide the necessary energy to break down powder agglomerates and facilitate dissolution.
Q5: My this compound precipitates when I dilute the DMSO stock solution in my aqueous experimental medium. How can I prevent this?
A5: This is a common issue known as "precipitation upon dilution" or "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. To mitigate this:
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous medium as low as possible, ideally below 0.5%, to reduce its impact on the overall solvent properties.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of aqueous medium, perform a serial dilution. First, create an intermediate dilution of your stock in the aqueous medium, and then add this to the final volume.
-
Slow Addition and Mixing: Add the DMSO stock solution dropwise to the pre-warmed aqueous medium while continuously and gently vortexing or stirring. This allows for a more gradual solvent exchange.
-
Use of Surfactants or Co-solvents: In some cases, the inclusion of a small amount of a biocompatible surfactant (e.g., Tween 80) or a co-solvent in the final medium can help to maintain the solubility of the compound.
Q6: What is the recommended storage condition for this compound stock solutions in DMSO?
A6: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -20°C in airtight vials to prevent moisture absorption. Some sources suggest that for storage of up to one month, -20°C is suitable, while for longer periods, -80°C is preferable.[1] Always aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| White particles or cloudiness remain after vortexing. | Incomplete dissolution due to insufficient energy or solvent saturation. | 1. Apply Heat: Warm the solution in a water bath at 37-50°C for 10-15 minutes. 2. Use Sonication: Place the vial in an ultrasonic bath for 15-30 minutes. 3. Combination: Use a combination of gentle warming and sonication. 4. Increase Solvent Volume: If the target concentration is near the solubility limit, consider preparing a slightly more dilute stock solution. |
| Precipitate forms immediately upon addition to aqueous buffer/media. | Rapid solvent exchange and low aqueous solubility of this compound. | 1. Pre-warm the aqueous medium to 37°C. 2. Add the DMSO stock solution dropwise while vigorously vortexing the aqueous medium. 3. Perform a serial dilution: First, dilute the DMSO stock into a smaller volume of the aqueous medium before adding it to the final volume. |
| Stock solution appears cloudy or has crystals after storage at -20°C. | Precipitation due to exceeding the solubility limit at low temperatures or moisture absorption. | 1. Warm the vial to room temperature and then in a 37°C water bath until the solution becomes clear. 2. Ensure the vial is tightly sealed to prevent moisture absorption. 3. Consider preparing a slightly lower concentration stock solution if the issue persists. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various common laboratory solvents. Please note that these values are approximate and can vary based on experimental conditions.
| Solvent | Solubility (mg/mL) | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 23.3[2] - ~30 | Highly soluble. |
| Methanol | Sparingly soluble | - |
| Acetone | Soluble | - |
| Ethanol | Data not readily available | - |
| Acetonitrile | Data not readily available | - |
| Water | Practically insoluble | - |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 483.97 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block
-
Ultrasonic bath
Procedure:
-
Weighing the Compound: Accurately weigh out 4.84 mg of this compound and place it into a sterile vial.
-
Adding Solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Initial Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Assisted Dissolution (if necessary):
-
Heating: Place the vial in a water bath set to 37°C for 10-15 minutes. Periodically remove and vortex the vial.
-
Sonication: Alternatively, place the vial in an ultrasonic bath for 15-30 minutes, or until the solution is clear.
-
Combination: For difficult-to-dissolve batches, a combination of gentle warming and sonication can be used.
-
-
Visual Inspection: Visually inspect the solution to ensure that no solid particles remain and the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C in tightly sealed vials.
Visualizations
This compound Dissolution Workflow
Caption: Workflow for dissolving this compound in DMSO.
Cisapride Signaling Pathway via 5-HT4 Receptor
Cisapride acts as a serotonin (B10506) 5-HT4 receptor agonist. The activation of this G-protein coupled receptor initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
Caption: Simplified signaling pathway of cisapride via the 5-HT4 receptor.
References
Stability of cisapride monohydrate in aqueous solution for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of cisapride (B12094) monohydrate in aqueous solutions for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of cisapride monohydrate?
A1: this compound is practically insoluble in water. Its reported aqueous solubility is approximately 0.012 mg/mL. Due to this low solubility, it is typically prepared as a suspension for aqueous experimental use. For higher concentrations, solvents like DMSO are required.
Q2: What are the recommended storage conditions for this compound powder and its aqueous preparations?
A2: For this compound powder, it is recommended to store it in a cool, dry, and well-ventilated area, protected from light and moisture. For aqueous suspensions, storage conditions are critical for stability. Refrigeration at 4°C (39°F) is recommended to prolong stability. Stock solutions in DMSO can be stored at -20°C (-4°F) or -80°C (-112°F) for extended periods, with storage at -80°C potentially offering stability for up to two years.
Q3: How long is a cisapride aqueous suspension stable?
A3: The stability of a cisapride aqueous suspension is highly dependent on the storage temperature. A 1 mg/mL suspension has been shown to be stable for up to 91 days when stored at 4°C. However, at room temperature (25°C), its stability is significantly reduced to approximately 28 days.[1]
Q4: What is the primary degradation pathway for cisapride in aqueous solutions?
A4: The primary degradation pathway for cisapride in aqueous solutions is believed to be hydrolysis.[2][3] One study suggests that an acidic hydrolysis product can form, which may further accelerate the degradation process, especially in formulations with a pH below 7.[2][3] However, another study indicated that cisapride is stable under acidic and basic conditions but is susceptible to oxidation.[4] This discrepancy suggests that the specific formulation and conditions can influence the degradation pathway.
Q5: What is the mechanism of action of cisapride?
A5: Cisapride is a 5-HT4 receptor agonist.[5][6][7] It stimulates the release of acetylcholine (B1216132) from the myenteric plexus in the gut, which leads to increased gastrointestinal motility. The 5-HT4 receptor signals through the G-protein coupled receptor pathway, leading to the activation of adenylate cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in aqueous solution | Low aqueous solubility of this compound. | - Prepare a suspension instead of a true solution. - Use a co-solvent such as propylene (B89431) glycol to enhance solubility. - For in vitro studies requiring a true solution, consider using DMSO as a solvent to prepare a stock solution, which can then be diluted in an aqueous buffer. Be mindful of the final DMSO concentration in your experiment. |
| Loss of potency over time | Degradation of cisapride in the aqueous environment. | - Prepare fresh aqueous suspensions for each experiment. - If storage is necessary, store the suspension at 4°C and use it within the recommended stability period (e.g., 91 days for a 1 mg/mL suspension).[1] - Protect the solution from light. |
| Inconsistent experimental results | Inhomogeneous suspension or degradation of the compound. | - Ensure the suspension is thoroughly mixed (e.g., by vortexing or sonicating) before each use to ensure uniform dosage. - Prepare fresh solutions/suspensions regularly. - Control the pH of your experimental medium, as pH can influence cisapride stability. A buffered pH between 6.5 and 7.5 has been suggested for improved stability at room temperature.[8] |
| Unexpected degradation products | Cisapride is susceptible to oxidation.[4] | - Use deoxygenated water to prepare solutions. - Consider adding an antioxidant to the formulation if compatible with the experimental design. - Store solutions in tightly sealed containers to minimize exposure to air. |
Data Presentation
Table 1: Stability of a 1 mg/mL Cisapride Aqueous Suspension [1]
| Storage Time (Days) | Mean Concentration Remaining at 4°C (%) | Mean Concentration Remaining at 25°C (%) |
| 0 | 100 | 100 |
| 7 | >90 | >90 |
| 14 | >90 | >90 |
| 28 | >90 | >90 |
| 42 | >90 | <90 |
| 56 | >90 | <90 |
| 70 | >90 | <90 |
| 91 | >90 | <90 |
Experimental Protocols
Preparation of a 1 mg/mL Cisapride Aqueous Suspension
This protocol is based on a method described for stability testing.[1]
Materials:
-
This compound powder
-
Methylcellulose (B11928114) 1% solution
-
Simple syrup
-
Amber plastic bottles
-
Mortar and pestle
-
Graduated cylinders
Procedure:
-
Weigh the required amount of this compound powder.
-
Levigate the powder in a mortar with a small amount of a vehicle (e.g., a 1:1 mixture of methylcellulose 1% and simple syrup) to form a smooth paste.
-
Gradually add the remaining vehicle to the paste with continuous trituration to achieve the final volume and a concentration of 1 mg/mL.
-
Transfer the suspension to an amber plastic bottle for storage.
-
Shake well before each use.
-
Store at 4°C.
Stability-Indicating HPLC Method for Cisapride
This protocol is a composite based on published methods.[4][9]
Chromatographic Conditions:
-
Column: C8 reversed-phase column
-
Mobile Phase: Acetonitrile and 20 mM phosphate (B84403) buffer pH 7 (50:50, v/v)
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 276 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
Procedure:
-
Standard Solution Preparation: Prepare a standard solution of cisapride of known concentration in the mobile phase.
-
Sample Preparation: Dilute the cisapride aqueous suspension with the mobile phase to a suitable concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Compare the peak area of cisapride in the sample chromatogram to that of the standard chromatogram to determine the concentration.
Visualizations
Caption: Workflow for preparing and using cisapride aqueous suspensions.
Caption: Cisapride's mechanism of action via the 5-HT4 receptor.
References
- 1. Stability of cisapride in a liquid dosage form at two temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. Determination of cisapride, its oxidation product, propyl and butyl parabens in pharmaceutical dosage form by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stability of an extemporaneously compounded cisapride suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting variability in cisapride hERG assay results
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in cisapride (B12094) hERG assay results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant lot-to-lot variability in our cisapride IC50 values. What are the potential causes?
Lot-to-lot variability in cisapride IC50 values can stem from several experimental factors. The most common sources include inconsistencies in the experimental protocol, temperature fluctuations, and issues with the test article concentration. It is crucial to ensure that the voltage clamp protocol and temperature are consistent across all experiments. Additionally, verifying the actual concentration of the cisapride solution applied to the cells is recommended, as the compound can adsorb to the perfusion apparatus.[1][2]
Q2: Our IC50 for cisapride differs significantly from published values. Why might this be the case?
Discrepancies between your IC50 values and those in the literature are often attributable to differences in experimental conditions. Key factors that can influence the IC50 of cisapride include:
-
Voltage Clamp Protocol: The specific voltage waveform used (e.g., step pulse, step-ramp, or action potential waveform) can significantly alter the measured IC50.[3][4][5] Cisapride exhibits state-dependent binding, meaning its affinity for the hERG channel changes depending on whether the channel is in a resting, open, or inactivated state. Different voltage protocols will result in different proportions of time the channel spends in each state.
-
Temperature: Although some studies indicate that cisapride's potency is not highly sensitive to temperature, performing assays at near-physiological temperatures (35-37°C) is recommended for more physiologically relevant and repeatable data.[1][6]
-
Cell Line: The type of cell used to express the hERG channels (e.g., HEK293 or CHO) can introduce variability.[7]
-
External Potassium Concentration: The concentration of external potassium can affect hERG channel inactivation and, consequently, the binding of cisapride.[6]
Q3: We are using an automated patch-clamp (APC) system and see variability between runs. How can we troubleshoot this?
Variability in automated patch-clamp systems is a known issue.[8][9] Here are some troubleshooting steps:
-
Platform-Specific Variance: Be aware that both within-platform and between-platform variance can be significant for cisapride.[8]
-
Compound Adsorption: Hydrophobic compounds like cisapride can adsorb to the plasticware used in APC systems, leading to a lower effective concentration reaching the cells.[9] Consider using low-adhesion plastics or pre-treating the system.
-
Solution Stability: Ensure the stability of your cisapride stock and working solutions over the course of the experiment, as degradation can lead to a loss of potency.[2]
-
Quality Control: Regularly run a reference compound with a known and stable IC50 to monitor for system performance and variability.
Data Presentation
The following tables summarize the variability of cisapride IC50 values under different experimental conditions as reported in the literature.
Table 1: Effect of Voltage Protocol on Cisapride IC50
| Voltage Protocol | Temperature (°C) | Cell Line | IC50 (nM) | Reference |
| Step and Step-Ramp | 37 | HEK293 | 7 | [3][4] |
| Action Potential Waveform | 37 | HEK293 | 72 | [3][4] |
| Various Protocols | Not Specified | Not Specified | 60-fold range | [5] |
Table 2: Effect of Temperature on Cisapride IC50
| Temperature (°C) | Cell Line | IC50 (nM) | Reference |
| 20-22 | CHO-K1 | 16.4 | [6] |
| 37 | CHO-K1 | 23.6 | [6] |
Experimental Protocols
Manual Patch-Clamp Electrophysiology Protocol
This protocol is a generalized representation for whole-cell patch-clamp recordings from hERG-expressing cells (e.g., HEK293 or CHO).
-
Cell Culture: Culture hERG-expressing cells to 70-90% confluency.
-
Cell Preparation: Dissociate cells using a non-enzymatic solution and plate them onto glass coverslips.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH adjusted to 7.2 with KOH.
-
-
Recording:
-
Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply the desired voltage-clamp protocol. A typical step-ramp protocol might involve holding the cell at -80 mV, depolarizing to +20 mV for 2 seconds, followed by a ramp back to -80 mV.[10]
-
-
Data Acquisition: Record the hERG current and analyze the tail current to determine the extent of channel block by cisapride.
-
Drug Application: Perfuse the cells with increasing concentrations of cisapride to generate a concentration-response curve and calculate the IC50.
Mandatory Visualizations
Troubleshooting Workflow for hERG Assay Variability
Caption: Troubleshooting workflow for identifying sources of variability in cisapride hERG assays.
Factors Influencing Cisapride hERG Assay Results
Caption: Key factors contributing to the variability of cisapride hERG assay results.
References
- 1. Variability in the measurement of hERG potassium channel inhibition: effects of temperature and stimulus pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigating dynamic protocol-dependence of hERG potassium channel inhibition at 37 degrees C: Cisapride versus dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities [frontiersin.org]
- 8. metrionbiosciences.com [metrionbiosciences.com]
- 9. tandfonline.com [tandfonline.com]
- 10. A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cisapride Monohydrate Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of cisapride (B12094) monohydrate precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my cisapride monohydrate precipitating when I add it to my cell culture medium?
A1: this compound precipitation in cell culture media is a common issue primarily due to its physicochemical properties. The main reasons for this are:
-
Low Aqueous Solubility: this compound is practically insoluble in water.[1] Cell culture media are aqueous-based, making it difficult to dissolve and maintain higher concentrations of hydrophobic compounds like cisapride.
-
pH-Dependent Solubility: Cisapride is a weak base with a pKa of approximately 8.24.[2][3] Its solubility is highly dependent on the pH of the solution. At a pH below its pKa, cisapride becomes protonated and more soluble. However, typical cell culture media are maintained at a physiological pH of 7.2-7.4, which is close to the pKa of cisapride.[4][5][6][7] In this pH range, a significant portion of the cisapride molecules are in their less soluble, non-ionized form, leading to precipitation.
-
"Crashing Out" of Solution: When a concentrated stock solution of cisapride in an organic solvent (like DMSO) is diluted into the aqueous cell culture medium, the organic solvent is rapidly diluted, and the cisapride "crashes out" of the solution as a precipitate.
Q2: What is the maximum concentration of this compound I can use in my cell culture experiments?
A2: The maximum soluble concentration of this compound in your specific cell culture medium will depend on several factors, including the exact composition of the medium, the final concentration of any co-solvents (like DMSO), and the incubation temperature. It is highly recommended to experimentally determine the maximum soluble concentration in your specific conditions before proceeding with your experiments. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q3: Can I use a different solvent instead of DMSO to dissolve this compound?
A3: While DMSO is the most common solvent for preparing stock solutions of hydrophobic compounds for cell culture, other solvents like ethanol (B145695) can also be used. However, it is crucial to ensure that the final concentration of any organic solvent in the cell culture medium is non-toxic to the cells, typically below 0.5% and ideally below 0.1%. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any solvent effects.
Q4: Will the precipitated this compound affect my experimental results?
A4: Yes, precipitated compound can significantly impact your results. The actual concentration of the dissolved, active compound will be unknown and lower than intended, leading to inaccurate dose-response curves and potentially false-negative results. The precipitate particles can also have physical effects on the cells, causing stress or other unintended responses.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended final concentration of cisapride in the media exceeds its solubility limit at the media's pH (7.2-7.4). | 1. Decrease the final working concentration of cisapride. 2. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions (see Experimental Protocol 1). |
| Rapid Dilution | Adding a highly concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to the compound "crashing out". | 1. Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. 2. Add the compound dropwise while gently vortexing or swirling the media to ensure rapid dispersion. |
| Low Temperature of Media | The solubility of most compounds, including cisapride, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions. |
| High DMSO Concentration in Final Solution | While DMSO aids in initial dissolution, a high final concentration can still lead to precipitation upon significant dilution and can be toxic to cells. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This might require preparing a less concentrated stock solution in DMSO. |
Issue 2: Delayed Precipitation (Occurs After Incubation)
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Media | Cellular metabolism can cause the pH of the culture medium to change over time, potentially becoming more alkaline and further reducing cisapride solubility. | 1. Ensure your medium is well-buffered (e.g., contains HEPES) to maintain a stable pH. 2. Monitor the pH of your culture medium during the experiment. |
| Evaporation of Media | In long-term experiments, evaporation can concentrate all media components, including cisapride, potentially exceeding its solubility limit. | 1. Ensure proper humidification of the incubator. 2. Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes for long-term experiments. |
| Interaction with Media Components | Cisapride may interact with certain components in the media over time, leading to the formation of insoluble complexes. | If possible, test the solubility of cisapride in a simpler buffered saline solution (like PBS) to see if media components are contributing to the precipitation. |
| Temperature Fluctuations | Repeatedly removing the culture plates from the incubator can cause temperature cycling, which may affect the solubility of the compound. | Minimize the time your culture plates are outside the incubator. If performing microscopy, use a heated stage. |
Data Presentation
Table 1: Solubility of Cisapride at Different pH Values
| pH | Solubility (mg/mL) | Temperature (°C) | Medium |
| 1.0 | 0.14 | 25 | 0.1N HCl |
| 1.0 | 0.37 | 37 | 0.1N HCl |
| 2.0 | 1.07 | 25 | 0.01N HCl |
| 2.0 | 2.76 | 37 | 0.01N HCl |
| 8.0 | <0.01 | Not Specified | Borate Buffer |
| 10.0 | <0.01 | Not Specified | Borate Buffer |
Data extracted from FDA documentation.[8]
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To determine the highest concentration of this compound that can be dissolved in a specific cell culture medium without precipitation.
Materials:
-
This compound powder
-
100% DMSO
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C or brief sonication can be used if necessary.
-
-
Prepare a Serial Dilution in DMSO:
-
In a sterile 96-well plate or microcentrifuge tubes, perform a 2-fold serial dilution of the high-concentration stock solution in 100% DMSO to generate a range of concentrations.
-
-
Prepare the Assay Plate:
-
Add 195 µL of your pre-warmed cell culture medium to the wells of a clear-bottom 96-well plate.
-
-
Add Cisapride Dilutions to the Media:
-
Carefully transfer 5 µL of each DMSO dilution from step 2 to the corresponding wells of the assay plate containing the media. This will result in a 1:40 dilution and a final DMSO concentration of 2.5%. To minimize immediate precipitation, add the DMSO stock dropwise while gently swirling the plate.
-
-
Include Controls:
-
Negative Control: 195 µL of media + 5 µL of DMSO.
-
Blank: 200 µL of media only.
-
-
Incubate and Observe:
-
Cover the plate and incubate at 37°C for a period relevant to your experiment (e.g., 2 hours).
-
Visually inspect the wells for any signs of cloudiness or precipitate.
-
-
Quantitative Assessment (Optional but Recommended):
-
Measure the absorbance (optical density) of each well at a wavelength between 550 and 650 nm using a plate reader. An increase in absorbance compared to the negative control indicates the formation of a precipitate.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration of this compound that remains clear (both visually and by absorbance reading) is the maximum working soluble concentration under those specific conditions.
-
Visualizations
Caption: Figure 1: pH-dependent solubility of cisapride.
Caption: Figure 2: Troubleshooting cisapride precipitation.
Caption: Figure 3: Recommended workflow for cisapride addition.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. This compound | 260779-88-2 | FC45139 | Biosynth [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. raybiotech.com [raybiotech.com]
- 6. Stability of an extemporaneously compounded cisapride suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Mitigating Off-Target Effects of Cisapride in In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of cisapride (B12094) during in vivo experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with cisapride, focusing on its primary off-target effects related to cardiotoxicity.
Issue 1: Unexpected Cardiovascular Events or Mortality in Experimental Animals
Question: We are observing unexpected cardiac arrhythmias, QT prolongation on ECG, or even sudden death in our animal models (e.g., rats, rabbits, dogs) treated with cisapride. How can we mitigate this?
Answer:
These adverse events are likely due to cisapride's off-target blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is critical for cardiac repolarization.[1][2][3] Here are steps to troubleshoot and mitigate this issue:
1. Dose Adjustment and Optimization:
-
Problem: The administered dose of cisapride may be too high, leading to significant hERG channel blockade.
-
Solution: Conduct a dose-response study to determine the minimum effective dose for the desired prokinetic effect with the least impact on the QT interval. In rats with heart failure, a single dose of 8 mg/kg of cisapride was shown to increase the QT interval.[4] In anesthetized dogs, intravenous doses of 2 to 8 mg/kg increased the corrected QT interval (QTc).[5] Start with a lower dose and titrate upwards while monitoring ECG.
2. Careful Selection of Animal Model:
-
Problem: Some animal models may be more susceptible to cisapride-induced cardiotoxicity.
-
Solution: While dogs are a common model for cardiovascular safety studies, consider using models with cardiac electrophysiology that closely resembles humans. Be aware of the specific characteristics of the chosen species and strain.
3. Co-administration with a Potential Mitigating Agent:
-
Problem: Cisapride's hERG blockade directly causes cardiotoxicity.
-
Solution: Based on preclinical data, co-administration with an agent that counteracts the QT prolongation may be explored. For instance, the antiarrhythmic drug mexiletine (B70256) was shown to prevent cisapride-induced QT prolongation in rats.[4] A pilot study to determine the optimal dose and timing of the mitigating agent alongside cisapride is recommended.
4. Continuous ECG Monitoring:
-
Problem: Intermittent ECG monitoring might miss transient arrhythmic events.
-
Solution: Implement continuous telemetric ECG monitoring to capture real-time changes in QT interval and detect any arrhythmias throughout the experimental period.
Issue 2: Variability in Experimental Results and Lack of Reproducibility
Question: We are observing high variability in the prokinetic effects of cisapride and its off-target cardiotoxicity between individual animals. What could be the cause and how do we address it?
Answer:
Variability can stem from several factors, including metabolism and drug-drug interactions.
1. Inhibition of Cytochrome P450 3A4 (CYP3A4):
-
Problem: Cisapride is primarily metabolized by the CYP3A4 enzyme.[6][7] Co-administration of other compounds that inhibit CYP3A4 can lead to increased plasma concentrations of cisapride, exacerbating its off-target effects.[6]
-
Solution:
-
Review all co-administered substances, including anesthetics, analgesics, and vehicle components, for potential CYP3A4 inhibitory activity.
-
If a CYP3A4 inhibitor is necessary, a lower dose of cisapride should be used, and cardiovascular parameters must be monitored closely.
-
Consider using a different experimental design that avoids the use of CYP3A4 inhibitors.
-
2. Genetic Variability in Animal Models:
-
Problem: Just as in humans, there can be genetic polymorphisms in drug-metabolizing enzymes and ion channels in animal populations, leading to varied responses.
-
Solution:
-
Use well-characterized, genetically homogenous animal strains to reduce inter-individual variability.
-
Increase the sample size (n) per experimental group to improve statistical power and account for biological variation.
-
3. Diet and Environmental Factors:
-
Problem: Certain dietary components can influence CYP enzyme activity.
-
Solution: Standardize the diet and housing conditions for all experimental animals to minimize environmental variables that could affect drug metabolism and response.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cisapride's off-target effects?
A1: The primary off-target effect of cisapride is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel.[1][3] This channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of the hERG channel by cisapride leads to a prolongation of the QT interval on the electrocardiogram (ECG), which can increase the risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes (TdP).[2][8]
Q2: How can I assess the cardiotoxicity of cisapride in my in vivo model?
A2: The most direct way to assess cisapride-induced cardiotoxicity in vivo is through electrocardiogram (ECG) monitoring. Key parameters to measure include the QT interval, which should be corrected for heart rate (QTc), and the morphology of the T-wave.[5] In some studies, programmed electrical stimulation (PES) has been used in anesthetized animals to assess the inducibility of arrhythmias.[5]
Q3: Are there any biochemical markers I can measure to assess cisapride's off-target effects?
A3: While ECG is the most direct measure, you can also assess plasma concentrations of cisapride and its metabolites. Elevated levels of the parent compound, particularly in the presence of a CYP3A4 inhibitor, can indicate a higher risk of off-target effects.[6] However, there are no specific biochemical markers that directly quantify the extent of hERG channel blockade in vivo.
Q4: What are the on-target effects of cisapride that I should be measuring?
A4: Cisapride's on-target therapeutic effect is due to its agonist activity at the serotonin (B10506) 5-HT4 receptors in the gastrointestinal tract.[7] This stimulation enhances the release of acetylcholine, leading to increased gastrointestinal motility.[7] To measure the on-target effects, you can assess parameters such as gastric emptying time, intestinal transit time, and changes in gastrointestinal pressure.
Q5: Are there alternatives to cisapride for in vivo prokinetic studies that have a better safety profile?
A5: Yes, several alternatives with a reduced risk of cardiotoxicity are available. These include other 5-HT4 receptor agonists with higher selectivity and lower affinity for the hERG channel, such as prucalopride (B966) and mosapride.[5] The choice of alternative will depend on the specific research question and animal model.
Data Presentation
Table 1: In Vitro Inhibitory Concentration (IC50) of Cisapride on hERG Channel
| Compound | IC50 (nM) | Cell Line | Assay Method | Reference |
| Cisapride | 9.4 | HEK293 | Patch Clamp | |
| Cisapride | 32.63 | HEK293 | Whole-cell patch clamp | [2] |
Table 2: Effects of Cisapride on QT Interval in Animal Models
| Animal Model | Dose | Route | Effect on QT/QTc Interval | Reference |
| Rat | 8, 16, 24 mg/kg (single dose) | Oral | Dose-dependent prolongation in rats with heart failure. | [4] |
| Rat | 24 mg/kg/day (7 days) | Oral | Prolongation in both control and heart failure rats. | [4] |
| Dog | 2 - 8 mg/kg (escalating doses) | IV | Increased QTc interval. | [5] |
| Dog | 0.2 µmol/L (in coronary perfusate) | N/A | Prolonged QT interval and increased transmural dispersion of repolarization. | [8] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Cisapride-Induced QT Prolongation in a Rodent Model
-
Animal Model: Male/Female Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week with a 12-hour light/dark cycle and ad libitum access to food and water.
-
ECG Implantation: Surgically implant telemetry transmitters for continuous ECG recording. Allow for a one-week recovery period post-surgery.
-
Baseline Recording: Record baseline ECG data for at least 24 hours before drug administration.
-
Drug Preparation: Prepare cisapride in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dosing: Administer cisapride via oral gavage at the desired doses. Include a vehicle control group.
-
ECG Monitoring: Continuously record ECG for at least 24 hours post-dosing.
-
Data Analysis: Analyze the ECG data to determine the heart rate and QT interval. Correct the QT interval for heart rate using a species-specific formula (e.g., Bazett's or Fridericia's, adapted for rats). Compare the QTc values between the cisapride-treated groups and the vehicle control group.
Protocol 2: Mitigation of Cisapride-Induced QT Prolongation with Mexiletine in a Rodent Model
-
Animal Model and Preparation: Follow steps 1-4 from Protocol 1.
-
Drug Preparation: Prepare cisapride and mexiletine in appropriate vehicles.
-
Experimental Groups:
-
Group 1: Vehicle control.
-
Group 2: Cisapride alone.
-
Group 3: Mexiletine alone.
-
Group 4: Cisapride and Mexiletine co-administration.
-
-
Dosing:
-
ECG Monitoring and Data Analysis: Follow steps 7-8 from Protocol 1. Compare the QTc changes in the co-administration group to the group receiving cisapride alone to assess the mitigating effect of mexiletine.
Mandatory Visualization
Caption: On-target signaling pathway of cisapride.
Caption: Off-target signaling pathway of cisapride.
Caption: Experimental workflow for mitigating cisapride's off-target effects.
References
- 1. Natural products modulating the hERG channel: heartaches and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vicious LQT induced by a combination of factors different from hERG inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural implications of hERG K+ channel block by a high-affinity minimally structured blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cisapride: a potential model substrate to assess cytochrome P4503A4 activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
Adjusting cisapride concentration to avoid tachyphylaxis in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of tachyphylaxis when working with cisapride (B12094) in vitro.
Frequently Asked Questions (FAQs)
Q1: What is cisapride and how does it work in vitro?
A1: Cisapride is a gastroprokinetic agent that primarily acts as a selective serotonin (B10506) 5-HT₄ receptor agonist.[1] In in vitro models, it stimulates gastrointestinal motility by enhancing the release of acetylcholine (B1216132) from the enteric nervous system.[2] This leads to increased smooth muscle contraction in tissues such as the esophagus, stomach, small intestine, and colon.[3]
Q2: What is tachyphylaxis and why is it a concern with cisapride in vitro?
A2: Tachyphylaxis, also known as desensitization, is a rapid decrease in the response to a drug following repeated or continuous administration.[4] For cisapride, which targets G protein-coupled receptors (GPCRs), prolonged exposure can lead to receptor phosphorylation, β-arrestin recruitment, and receptor internalization, rendering the cells or tissues less responsive to further stimulation.[4][5] This can lead to underestimation of its efficacy or inconsistent results in vitro.
Q3: What are the key signaling pathways involved in cisapride's action and its tachyphylaxis?
A3: Cisapride binding to the 5-HT₄ receptor, a Gs-coupled GPCR, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade ultimately promotes acetylcholine release. Tachyphylaxis is primarily mediated by G protein-coupled receptor kinases (GRKs) that phosphorylate the activated receptor, facilitating the binding of β-arrestin, which uncouples the receptor from the G protein and targets it for internalization.[4][5]
Q4: Are there specific in vitro models that are more or less prone to cisapride-induced tachyphylaxis?
A4: Yes, the development of tachyphylaxis can be tissue-dependent. For instance, one study on porcine tissues showed that while the 5-HT₄ receptor-mediated response in the atrium exhibited desensitization, the response in gastric smooth muscle was sustained, indicating a lack of tachyphylaxis in that tissue under the tested conditions.[6] The choice of cell line or tissue preparation is therefore a critical consideration.
Troubleshooting Guides
Issue 1: Diminishing Response to Repeated Cisapride Application
| Possible Cause | Suggested Solution |
| Receptor Desensitization/Internalization | - Reduce Incubation Time: Limit the exposure of the cells or tissue to cisapride to the shortest duration required to observe a stable response. - Incorporate Washout Steps: After each application of cisapride, thoroughly wash the preparation with buffer to remove the agonist and allow for receptor resensitization. The duration of the washout period may need to be optimized. - Use Lower Cisapride Concentrations: High concentrations of cisapride are more likely to induce rapid tachyphylaxis.[7] Determine the lowest effective concentration that elicits a measurable response. |
| Depletion of Intracellular Signaling Molecules | - Ensure Adequate Recovery Time: Allow for sufficient time between cisapride applications for the cell's signaling machinery to return to baseline. |
| Cell Health and Viability | - Monitor Cell/Tissue Health: Ensure that the in vitro preparation remains viable throughout the experiment. Poor health can lead to a general decline in responsiveness. |
Issue 2: High Variability in Cisapride Response Between Experiments
| Possible Cause | Suggested Solution |
| Inconsistent Receptor Desensitization | - Standardize Pre-incubation and Washout Times: Precisely control the timing of all experimental steps to ensure a consistent level of receptor availability at the start of each measurement. |
| Cell Passage Number | - Use a Consistent Passage Number: GPCR expression and signaling can vary with cell passage number. Use cells within a narrow passage range for all experiments.[8] |
| Ligand Preparation | - Prepare Fresh Ligand Solutions: Cisapride solutions should be prepared fresh for each experiment to avoid degradation. |
Experimental Protocols
Protocol 1: Assessment of Cisapride-Induced Tachyphylaxis
This protocol is designed to determine if and to what extent tachyphylaxis develops in your specific in vitro model.
Materials:
-
In vitro preparation (e.g., isolated tissue strip, cultured cells expressing 5-HT₄ receptors)
-
Krebs-Ringer or appropriate physiological buffer
-
Cisapride stock solution
-
Washout buffer
Procedure:
-
Baseline Response: Equilibrate the preparation in the buffer until a stable baseline is achieved.
-
First Cisapride Application (C1): Apply a concentration of cisapride known to elicit a submaximal response (e.g., EC₅₀ concentration) and record the response until it reaches a plateau.
-
Washout: Wash the preparation with fresh buffer for a defined period (e.g., 30-60 minutes).
-
Second Cisapride Application (C2): Re-apply the same concentration of cisapride and record the response.
-
Data Analysis: Compare the magnitude of the response to the second application (C2) with the first (C1). A significant reduction in the C2 response indicates the development of tachyphylaxis.
Protocol 2: Minimizing Tachyphylaxis in Cisapride Experiments
This protocol provides a workflow for obtaining reproducible responses to cisapride by minimizing tachyphylaxis.
Materials:
-
Same as Protocol 1.
Procedure:
-
Concentration-Response Curve: Perform a cumulative concentration-response curve for cisapride to determine the EC₅₀ and maximal effective concentration (Emax).
-
Optimize Incubation Time: At the EC₅₀ concentration, determine the minimum time required to achieve a stable response. Use this incubation time for all subsequent experiments.
-
Optimize Washout Period: If repeated applications are necessary, perform the tachyphylaxis assessment protocol (Protocol 1) with varying washout durations (e.g., 15, 30, 60, 90 minutes) to identify the minimum time required to restore the initial response.
-
Experimental Design:
-
Use the lowest effective cisapride concentration possible.
-
Limit the duration of exposure to the optimized time.
-
Incorporate the optimized washout period between applications.
-
Quantitative Data
Table 1: In Vitro Cisapride Concentrations and Observed Effects
| Preparation | Cisapride Concentration | Observed Effect |
| Guinea Pig Ileum (longitudinal muscle with myenteric plexus) | 10⁻⁹ M to 10⁻⁸ M | Enhanced electrically stimulated contraction and acetylcholine release.[2] |
| Guinea Pig Ileum (longitudinal muscle with myenteric plexus) | 10⁻⁸ M to 3 x 10⁻⁷ M | Further enhancement of electrically stimulated contraction and acetylcholine release.[2] |
| Guinea Pig Ileum (longitudinal muscle with myenteric plexus) | 10⁻⁶ M to 10⁻⁵ M | Evoked contraction and acetylcholine release.[2] |
| Various animal tissues (esophagus, stomach, small and large intestines) | 10⁻⁶ M | Inhibition of motility (U-shaped dose-response).[7] |
| Horse Jejunum (circular smooth muscle) | EC₅₀: 0.302 ± 0.122 µM | Concentration-dependent increase in contractile amplitude.[9] |
| Guinea Pig Gastroduodenal Preparation | EC₅₀: 1.9 x 10⁻⁷ M | Improved antroduodenal coordination.[10] |
| Guinea Pig Ileum | EC₅₀: 9.2 x 10⁻⁹ M | Enhanced contractile response to electrical stimulation.[10] |
| Guinea Pig Colon Ascendens | EC₅₀: 3.5 x 10⁻⁸ M | Induced contractions.[10] |
Visualizations
Caption: Cisapride signaling pathway via the 5-HT₄ receptor.
Caption: Troubleshooting workflow for cisapride-induced tachyphylaxis.
Caption: Key steps in GPCR desensitization leading to tachyphylaxis.
References
- 1. Cisapride. An updated review of its pharmacology and therapeutic efficacy as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cisapride stimulates motility of the intestine via the 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cisapride: a gastrointestinal prokinetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective desensitization of the 5-HT4 receptor-mediated response in pig atrium but not in stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. In vitro effects of 5-hydroxytryptamine and cisapride on the circular smooth muscle of the jejunum of horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Motor-stimulating properties of cisapride on isolated gastrointestinal preparations of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cisapride Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of cisapride (B12094) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the baseline oral bioavailability of cisapride in common animal models?
A1: The oral bioavailability of cisapride has been reported to be relatively low to moderate and can vary between species. In rats, the absolute oral bioavailability is approximately 23%, while in dogs, it is about 53% when administered as a solution.[1] In healthy cats, the bioavailability of an oral capsule was found to be around 29.0%[2]. This incomplete bioavailability is generally attributed to extensive first-pass metabolism in the intestinal wall and liver, and potentially to its poor dissolution.
Q2: What are the main reasons for the low oral bioavailability of cisapride?
A2: The primary factors contributing to the low oral bioavailability of cisapride are its poor aqueous solubility and significant first-pass metabolism.[3][4] Cisapride is practically insoluble in water, which can limit its dissolution rate in the gastrointestinal fluids, a prerequisite for absorption.[4] Following absorption, it undergoes extensive metabolism in the liver and potentially the intestinal wall.[3]
Q3: What are the most promising formulation strategies to enhance the oral bioavailability of cisapride?
A3: Several advanced formulation strategies can be employed to overcome the solubility and first-pass metabolism challenges of cisapride. These include:
-
Nanosuspensions: Reducing the particle size of cisapride to the nanometer range can significantly increase its surface area, leading to a higher dissolution velocity and improved bioavailability.[5]
-
Solid Dispersions: Dispersing cisapride in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate by presenting it in an amorphous form, which is more soluble than the crystalline form.
-
Lipid-Based Formulations (e.g., Solid Lipid Nanoparticles - SLNs and Self-Nanoemulsifying Drug Delivery Systems - SNEDDS): These formulations can improve the solubility and absorption of lipophilic drugs like cisapride. They can also enhance lymphatic transport, which may help to partially bypass first-pass metabolism in the liver.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the cisapride molecule within a cyclodextrin complex can increase its aqueous solubility and dissolution rate.
Q4: How does cisapride exert its prokinetic effects?
A4: Cisapride is a gastrointestinal prokinetic agent that enhances gastrointestinal motility.[3] It acts primarily by facilitating the release of acetylcholine (B1216132) from the postganglionic nerve endings in the myenteric plexus of the gut wall.[4] This action is mediated through the agonistic activity at serotonin (B10506) 5-HT4 receptors.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Studies
| Potential Cause | Troubleshooting Step | Rationale |
| Poor aqueous solubility and slow dissolution of the cisapride formulation. | 1. Particle Size Reduction: Consider micronization or the preparation of a nanosuspension. 2. Formulation as a Solid Dispersion: Prepare a solid dispersion of cisapride with a hydrophilic carrier (e.g., PVP, HPMC, PEGs). 3. Cyclodextrin Complexation: Formulate cisapride as an inclusion complex with a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin). | Reducing particle size increases the surface area available for dissolution.[5] Solid dispersions present the drug in a higher energy amorphous state, enhancing solubility and dissolution.[6][7] Cyclodextrins can encapsulate the poorly soluble drug, increasing its apparent solubility. |
| Extensive first-pass metabolism in the liver and/or gut wall. | 1. Lipid-Based Formulations: Develop a self-nanoemulsifying drug delivery system (SNEDDS) or solid lipid nanoparticles (SLNs). 2. Co-administration with a CYP3A4 Inhibitor (for research purposes): In exploratory studies, co-administration with an inhibitor of the cytochrome P450 3A4 enzyme system can help quantify the extent of first-pass metabolism. | Lipid-based formulations can promote lymphatic absorption, which partially bypasses the portal circulation and first-pass metabolism in the liver. Cisapride is metabolized by CYP3A4, and its inhibition can increase systemic exposure. |
| Inadequate vehicle for oral administration. | Vehicle Optimization: For suspension formulations, ensure the use of appropriate suspending and wetting agents to maintain a uniform and easily dispersible formulation. For solution formulations, consider co-solvents or pH adjustment to improve solubility. | A well-formulated vehicle is crucial for consistent dosing and optimal presentation of the drug to the absorptive surface of the gastrointestinal tract. |
Issue 2: High Inter-Animal Variability in Pharmacokinetic Parameters
| Potential Cause | Troubleshooting Step | Rationale |
| Differences in gastrointestinal physiology among animals (e.g., gastric emptying time, intestinal pH). | 1. Standardize Fasting and Feeding Protocols: Ensure all animals are fasted for a consistent period before dosing and have access to food at a standardized time post-dosing. 2. Use of a Solution or Nano-sized Formulation: Administering the drug in a solubilized or nano-dispersed form can minimize the impact of physiological variables on dissolution. | Food can significantly affect gastric emptying and intestinal transit time, thereby influencing the rate and extent of drug absorption. Solution and nano-formulations are less dependent on dissolution, which is often a major source of variability. |
| Inconsistent dosing technique (e.g., oral gavage). | Refine and Standardize Dosing Procedure: Ensure all personnel are properly trained in the oral gavage technique to deliver the formulation to the same region of the gastrointestinal tract consistently. | The site of drug release in the GI tract can influence its absorption. Consistent administration minimizes this source of variability. |
| Genetic polymorphism in metabolic enzymes (e.g., cytochrome P450). | Use of a Homogeneous Animal Strain: Employ a well-characterized and genetically homogeneous strain of animals for the study. | This minimizes inter-individual differences in drug metabolism, leading to more consistent pharmacokinetic profiles. |
Quantitative Data Summary
The following table summarizes the baseline pharmacokinetic parameters of cisapride in rats and dogs following oral and intravenous administration. Currently, there is a lack of published, direct comparative studies in animal models detailing the quantitative improvement in bioavailability for cisapride using advanced formulations such as SLNs, SNEDDS, or specific solid dispersions. Researchers are encouraged to use the provided baseline data as a reference for their formulation development and to aim for a significant increase in the oral bioavailability (F%).
Table 1: Pharmacokinetic Parameters of Cisapride in Rats and Dogs
| Animal Model | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (F%) | Reference |
| Rat | Oral (solution) | 10 mg/kg | - | - | - | 23% | [1] |
| Dog | Oral (solution) | 0.31 - 10 mg/kg | - | Slower than in rats | - | 53% | [1] |
| Cat | Oral (capsule) | 2 mg/kg | 73.32 ± 16.59 | - | - | 29.0 ± 22.6% | [2] |
Note: Cmax, Tmax, and AUC values were not explicitly provided for all studies in a comparable format.
Experimental Protocols
Representative Protocol for Preparation of a Cisapride Nanosuspension by Precipitation
This protocol is a general guideline based on the precipitation technique for preparing nanosuspensions.[5] Optimization of the specific parameters is recommended for achieving the desired particle size and stability.
Materials:
-
Cisapride
-
Organic solvent (e.g., acetone, methanol)
-
Stabilizer (e.g., Tween 80, Poloxamer 188)
-
Purified water
Procedure:
-
Dissolution of Cisapride: Dissolve cisapride in a suitable organic solvent to prepare the drug solution.
-
Preparation of the Stabilizer Solution: Dissolve the chosen stabilizer in purified water.
-
Precipitation: Add the cisapride solution dropwise into the stabilizer solution under high-speed homogenization or ultrasonication. The rapid diffusion of the solvent into the aqueous phase leads to the precipitation of cisapride as nanoparticles.
-
Solvent Removal: Remove the organic solvent from the nanosuspension using a rotary evaporator or by dialysis.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Protocol for an In Vivo Bioavailability Study in Rats
This is a general protocol for conducting a pharmacokinetic study in rats.
Animals:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (approximately 12 hours) with free access to water.
-
Dosing: Divide the rats into groups. Administer the cisapride formulation (e.g., nanosuspension, solid dispersion, or control suspension) orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of cisapride in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using appropriate software. The absolute bioavailability can be calculated by comparing the AUC after oral administration to the AUC after intravenous administration of a known dose.
Visualizations
Caption: Experimental workflow for developing and evaluating a bioavailability-enhanced cisapride formulation.
Caption: Simplified signaling pathway of cisapride's prokinetic action.
References
- 1. Pharmacokinetics and tissue distribution of the new gastrokinetic agent cisapride in rat, rabbit and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and suggested oral dosing regimen of cisapride: a study in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. cdn.ymaws.com [cdn.ymaws.com]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. researchgate.net [researchgate.net]
- 7. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
Technical Support Center: Navigating Cisapride's U-Shaped Dose-Response Curve
Welcome to the technical support center for researchers working with cisapride (B12094). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you design, execute, and interpret experiments involving cisapride's complex, U-shaped (or biphasic) dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is a U-shaped dose-response curve and why does cisapride exhibit one?
A U-shaped or biphasic dose-response curve is a non-monotonic relationship where a drug's effect increases at low doses but then decreases at higher concentrations, sometimes falling below the baseline response.[1][2][3][4] In the case of cisapride, this phenomenon arises from its dual pharmacology:
-
At lower concentrations , cisapride primarily acts as a potent agonist of the serotonin (B10506) 5-HT4 receptor.[5][6][7] This agonism leads to the release of acetylcholine (B1216132) in the myenteric plexus, which in turn stimulates gastrointestinal motility.[5][6][8]
-
At higher concentrations , cisapride also potently blocks the human Ether-à-go-go-Related Gene (hERG) potassium channel.[9][10][11] This off-target effect can mask or counteract the pro-motility effects observed at lower doses and is associated with cardiac side effects.[9][10][12]
The interplay between these two opposing actions at different concentration ranges results in the characteristic U-shaped dose-response curve.
Q2: I'm not seeing the expected pro-motility effects of cisapride in my assay. What could be the issue?
There are several potential reasons for this observation:
-
Concentration Range: You may be using a concentration of cisapride that is too high, leading to the dominance of the hERG channel blocking effect over the 5-HT4 receptor agonism. It is crucial to test a wide range of concentrations, including very low nanomolar concentrations, to capture the initial stimulatory phase of the dose-response curve.
-
Assay System: The expression levels of 5-HT4 receptors and hERG channels in your experimental system (e.g., cell line, tissue preparation) will significantly influence the observed response. If your system has low 5-HT4 receptor expression or high hERG channel expression, the pro-motility effects may be minimal or absent.
-
Experimental Conditions: Factors such as temperature, pH, and incubation time can affect drug-receptor interactions. Ensure your experimental conditions are optimized and consistent across experiments.
Q3: How can I selectively study the 5-HT4 receptor-mediated effects of cisapride?
To isolate the effects of cisapride on the 5-HT4 receptor, you can employ the following strategies:
-
Use a 5-HT4 Antagonist: Co-incubation with a selective 5-HT4 receptor antagonist, such as GR 113808, can block the 5-HT4-mediated effects of cisapride, allowing you to confirm that the observed response is indeed receptor-specific.
-
Cell Lines with Specific Receptor Expression: Utilize cell lines that are genetically engineered to express the 5-HT4 receptor but lack the hERG channel. This will eliminate the confounding off-target effects.
-
Concentration Control: Carefully select a concentration range where cisapride's activity is predominantly at the 5-HT4 receptor, typically in the low nanomolar range.[7]
Q4: What are the key considerations for designing a dose-response experiment for cisapride?
A well-designed dose-response experiment for a compound with a U-shaped curve is critical for accurate data interpretation.[13][14] Key considerations include:
-
Wide Concentration Range: Test a broad range of cisapride concentrations, spanning several orders of magnitude (e.g., picomolar to micromolar), to fully characterize both the stimulatory and inhibitory phases.
-
Logarithmic Spacing: Use a logarithmic or semi-logarithmic dilution series to ensure adequate data points in the steep portions of the curve.
-
Appropriate Controls: Include vehicle-only controls (baseline), a positive control for 5-HT4 agonism (e.g., serotonin), and a positive control for hERG channel block (e.g., dofetilide).
-
Replicates: Perform multiple biological and technical replicates to ensure the reproducibility and statistical significance of your findings.
Troubleshooting Guides
Guide 1: Unexpected Inhibitory Effects at Low Cisapride Concentrations
Problem: You observe an inhibitory effect at low concentrations where you expect to see stimulation of motility.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| High hERG Channel Expression: | Your experimental system may have an unusually high density of hERG channels, leading to a dominant inhibitory effect even at low cisapride concentrations. Solution: Characterize the expression levels of both 5-HT4 and hERG in your system. Consider using a system with a more favorable receptor expression ratio. |
| Off-Target Effects: | Cisapride may have other, less characterized off-target effects in your specific model. Solution: Conduct a literature search for other potential targets of cisapride. Use selective antagonists for other potential receptors to rule out their involvement. |
| Experimental Artifact: | Issues with reagent stability, cell health, or assay conditions could lead to erroneous results. Solution: Verify the integrity of your cisapride stock solution. Ensure your cells or tissues are healthy and responsive. Review and optimize your experimental protocol. |
Guide 2: High Variability in Dose-Response Data
Problem: Your dose-response data shows high variability between replicates, making it difficult to fit a curve and determine key parameters.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting or Dilutions: | Errors in preparing the dilution series can lead to significant variability. Solution: Use calibrated pipettes and practice consistent pipetting techniques. Prepare a fresh dilution series for each experiment. |
| Cell/Tissue Heterogeneity: | Variations in cell density, passage number, or tissue dissection can contribute to variability. Solution: Standardize your cell culture or tissue preparation procedures. Use cells within a narrow passage number range. |
| Edge Effects in Plate-Based Assays: | Wells on the outer edges of a microplate can be prone to evaporation, leading to altered drug concentrations. Solution: Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with media or buffer to create a humidity barrier. |
Data Presentation: Cisapride's Pharmacological Profile
The following tables summarize key quantitative data for cisapride's activity at its primary target and a major off-target.
Table 1: Cisapride Activity at the 5-HT4 Receptor
| Parameter | Value | Assay System | Reference |
| EC50 | 140 nM | In vitro 5-HT4 receptor activation assay | [7] |
| Binding Affinity (Ki) | - | Guinea pig striatal membranes | [15] |
Table 2: Cisapride Activity at the hERG Channel
| Parameter | Value | Assay System | Reference |
| IC50 | 6.5 nM | HEK293 cells expressing hERG channels | [9][10][11] |
| IC50 | 9.4 nM | In vitro hERG blocker assay | [7] |
| IC50 | 240 nM | COS-7 cells expressing hERG channels | [12] |
| IC50 | 630 nM | Oocytes bathed in 2K solution | [16] |
Experimental Protocols
Protocol 1: In Vitro 5-HT4 Receptor Activation Assay (cAMP Measurement)
This protocol outlines a general method for measuring the activation of 5-HT4 receptors by cisapride through the quantification of cyclic AMP (cAMP), a downstream second messenger.
-
Cell Culture: Culture HEK293 cells stably expressing the human 5-HT4 receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 50,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of cisapride in a suitable buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Assay:
-
Wash the cells once with HBSS.
-
Add the cisapride dilutions to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the cisapride concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Whole-Cell Patch-Clamp Assay for hERG Channel Block
This protocol describes the electrophysiological measurement of hERG channel inhibition by cisapride.
-
Cell Culture: Use a cell line stably expressing the human hERG channel (e.g., HEK293-hERG).
-
Electrophysiology Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2 with KOH).
-
-
Recording Procedure:
-
Establish a whole-cell recording configuration.
-
Hold the cell at a potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 2 seconds to activate the hERG channels.
-
Repolarize to -50 mV to record the tail current.
-
-
Drug Application: After obtaining a stable baseline recording, perfuse the cell with the external solution containing different concentrations of cisapride.
-
Data Analysis: Measure the peak tail current amplitude in the presence of different cisapride concentrations. Normalize the current to the baseline and plot the percent inhibition against the logarithm of the cisapride concentration to determine the IC50 value.[9][10][11]
Visualizations
Caption: Dual signaling pathways of cisapride at different concentrations.
Caption: Workflow for investigating cisapride's dose-response.
Caption: Logic of cisapride's U-shaped dose-response.
References
- 1. researchgate.net [researchgate.net]
- 2. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Relevance of Bell-Shaped and U-Shaped Dose-Responses for the Therapeutic Targeting of Angiogenesis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Cisapride - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Gastrointestinal Prokinetic Drugs Used in Monogastric Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 9. Blockage of the HERG human cardiac K+ channel by the gastrointestinal prokinetic agent cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 14. Design and analysis of dose-response experiments - German Cancer Research Center [dkfz.de]
- 15. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Cisapride Adsorption to Labware
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the adsorption of cisapride (B12094) to laboratory ware. Adsorption can lead to significant reductions in the effective concentration of the compound, resulting in inaccurate and unreliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is cisapride and why is it prone to adsorbing to labware?
A1: Cisapride is a prokinetic agent that stimulates gastrointestinal motility. Its chemical structure confers hydrophobic properties, giving it a high affinity for non-polar surfaces commonly found in laboratory plastics like polystyrene. This adsorption is primarily driven by hydrophobic interactions between the cisapride molecule and the labware surface, leading to its removal from the experimental solution.
Q2: What are the experimental consequences of cisapride adsorption?
A2: The adsorption of cisapride to labware can lead to a significant decrease in its effective concentration in your working solutions. This can result in:
-
Inaccurate and unreliable data: Underestimation of potency in biological assays.
-
Poor reproducibility: High variability between replicate experiments.
Q3: Which types of labware are most and least susceptible to cisapride adsorption?
A3: Untreated glass and polystyrene are particularly prone to the adsorption of hydrophobic compounds like cisapride. Polypropylene (B1209903) is often a better alternative as it tends to be less adsorptive for many hydrophobic molecules. For highly sensitive applications where minimal adsorption is critical, low-binding, specially treated microplates and tubes are the most resistant to non-specific binding.
Q4: Can I reuse labware that has been exposed to cisapride?
A4: It is strongly advised not to reuse labware that has been in contact with cisapride, especially for quantitative studies. Due to its hydrophobic nature, residues can be challenging to remove completely with standard washing procedures. These residues may leach into subsequent solutions, causing cross-contamination and leading to inaccurate results. For critical applications, always use new, disposable labware.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating cisapride adsorption to labware.
Problem: Inconsistent or lower-than-expected results in cisapride experiments.
This could be a sign of cisapride adsorption to your labware. The following workflow can help you troubleshoot and resolve this issue.
Caption: A logical workflow for troubleshooting and resolving issues related to cisapride adsorption.
Step 1: Quantify the Extent of Adsorption
Before implementing preventative measures, it is crucial to determine the extent of cisapride loss in your current experimental setup.
Experimental Protocol: Quantification of Cisapride Adsorption
-
Prepare a known concentration of cisapride solution in your standard experimental buffer.
-
Aliquot the solution into the types of labware you typically use (e.g., polystyrene plates, polypropylene tubes, glass vials).
-
Incubate the samples under your standard experimental conditions (time and temperature).
-
At various time points (e.g., 0, 1, 4, and 24 hours), carefully transfer the solution from the labware to a clean, low-binding collection tube.
-
Analyze the concentration of cisapride in the collected solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the measured concentrations to the initial concentration (time 0) to determine the percentage of cisapride lost to adsorption.
Step 2: Select Appropriate Labware
The choice of labware material can significantly impact the degree of adsorption.
Recommendations:
-
Avoid Polystyrene: Polystyrene is highly hydrophobic and prone to significant adsorption of compounds like cisapride.
-
Prefer Polypropylene: Polypropylene is generally less hydrophobic than polystyrene and can reduce adsorption.
-
Use Low-Binding Labware: For sensitive applications, utilize commercially available low-binding microplates and tubes. These are often surface-treated to be more hydrophilic, thus minimizing hydrophobic interactions.
-
Consider Glass with Caution: While glass is generally considered hydrophilic, surface silanol (B1196071) groups can carry a negative charge and interact with positively charged molecules. The effectiveness of glass can depend on the pH of the solution.
Step 3: Modify Solution Composition
Adding certain agents to your experimental buffer can effectively reduce cisapride adsorption by competing for binding sites on the labware or by altering the properties of the cisapride solution.
Experimental Protocol: Evaluating Solution Additives
-
Prepare stock solutions of potential blocking agents.
-
Spike your cisapride working solution with different concentrations of each blocking agent.
-
Repeat the adsorption quantification experiment as described in Step 1 using your standard labware.
-
Analyze the cisapride concentration to determine the effectiveness of each additive.
Table 1: Common Solution Additives to Reduce Non-Specific Binding
| Additive | Typical Concentration | Mechanism of Action | Considerations |
| Bovine Serum Albumin (BSA) | 0.1 - 1% | Coats the surface of the labware, blocking non-specific binding sites. | Can interfere with certain biological assays. Ensure BSA does not interact with your target. |
| Tween® 20 or Polysorbate 20 | 0.01 - 0.1% | Non-ionic surfactant that reduces hydrophobic interactions between cisapride and the labware surface.[1] | May affect cell viability in cell-based assays at higher concentrations. |
| Acetonitrile or Methanol | 1 - 5% | Organic solvents that can increase the solubility of hydrophobic compounds in the aqueous phase, reducing their tendency to adsorb to surfaces.[2] | May not be compatible with all experimental systems, particularly live-cell assays. |
Step 4: Implement Labware Pre-treatment or Coating
Pre-treating or coating the labware can modify the surface properties to prevent adsorption.
Experimental Protocol: Labware Pre-treatment
-
Prepare a solution of the chosen coating agent (e.g., 1% BSA in PBS).
-
Fill the labware with the coating solution and incubate for at least 1-2 hours at room temperature.
-
Aspirate the coating solution and wash thoroughly with your experimental buffer to remove any unbound agent.
-
Immediately add your cisapride solution to the pre-treated labware.
-
Quantify adsorption as described in Step 1 to validate the effectiveness of the pre-treatment.
Caption: A step-by-step workflow for pre-treating labware to prevent cisapride adsorption.
Table 2: Effectiveness of Different Strategies in Reducing Adsorption of Hydrophobic Drugs (Illustrative Data)
| Strategy | Labware | Drug Type | Reduction in Adsorption (%) | Reference |
| Use of Polypropylene vs. Polystyrene | Polypropylene | Various Hydrophobic Drugs | 20 - 50% | General Knowledge |
| Addition of 0.1% BSA | Polystyrene | Various Hydrophobic Drugs | 60 - 80% | [1] |
| Addition of 0.05% Tween® 20 | Polystyrene | Various Hydrophobic Drugs | 50 - 70% | [1] |
| Use of Low-Binding Microplates | Low-Binding | Positively Charged & Hydrophobic Drugs | > 85% | [2] |
| Surface Coating with Silane Agents | Tissue Culture Microplates | Various Drugs | > 90% | [2] |
Note: This table provides illustrative data for general hydrophobic drugs. The actual effectiveness for cisapride should be empirically determined.
Step 5: Validate the New Protocol
After identifying an effective strategy to prevent adsorption, it is essential to validate the new protocol to ensure it does not interfere with your experimental results.
Validation Steps:
-
Run control experiments to confirm that the chosen additive or pre-treatment does not affect the biological activity or chemical properties of cisapride.
-
Perform your standard assay using the new protocol and compare the results to your previous, potentially erroneous, data. You should observe an increase in the apparent potency or concentration of cisapride.
-
Assess the reproducibility of your experiments using the new protocol. A significant reduction in variability between replicates is a strong indicator that adsorption has been successfully mitigated.
By following this comprehensive guide, researchers can effectively troubleshoot and prevent the adsorption of cisapride to labware, leading to more accurate, reliable, and reproducible experimental outcomes.
References
Technical Support Center: Optimizing Cisapride Metabolism Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on in vitro cisapride (B12094) metabolism studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for a typical cisapride metabolism study using human liver microsomes (HLMs)?
A1: For initial characterization of cisapride metabolism in human liver microsomes, a 30-minute incubation period at 37°C is a well-established starting point.[1][2] This duration is generally sufficient to observe the formation of the primary metabolites, norcisapride (B1231896) and hydroxylated derivatives, under linear conditions. However, the optimal time can vary depending on the specific experimental goals. For slowly metabolized compounds or when metabolite formation is low, extending the incubation time may be necessary.[3] It is crucial to ensure that metabolite formation remains linear with time.
Q2: Which cytochrome P450 (CYP) enzymes are primarily responsible for cisapride metabolism?
A2: The primary enzyme responsible for the metabolism of cisapride is CYP3A4.[2][4][5][6] This has been demonstrated through studies using competitive inhibition, correlation analysis, and heterologous expression systems.[2][5] While CYP3A4 is the major contributor, other enzymes such as CYP2A6 and CYP2C8 may play a minor role in its biotransformation.[4][5]
Q3: What are the major metabolites of cisapride observed in in vitro studies?
A3: The major metabolite formed in vitro is norcisapride, which results from oxidative N-dealkylation at the piperidine (B6355638) nitrogen.[2][5] Other significant metabolites include 3-fluoro-4-hydroxycisapride and 4-fluoro-2-hydroxycisapride, which are products of aromatic hydroxylation.[4]
Q4: What are typical kinetic parameters for cisapride metabolism in human liver microsomes?
A4: The formation of cisapride's primary metabolites generally follows Michaelis-Menten kinetics. The following table summarizes approximate kinetic values reported in the literature.
| Metabolite | Km (μM) | Vmax (pmol/min/mg protein) |
| Norcisapride | 23.4 ± 8.6[4] | 155 ± 91[4] |
| 3-fluoro-4-hydroxycisapride | 32 ± 11[4] | 52 ± 23[4] |
| 4-fluoro-2-hydroxycisapride | 31 ± 23[4] | 31 ± 23[4] |
| Overall Cisapride Metabolism | 8.6 ± 3.5[2][5] | 523 ± 330[2] |
Note: These values can exhibit significant inter-individual variability due to differences in CYP3A expression.[4]
Troubleshooting Guide
Issue 1: Low or undetectable metabolite formation.
-
Possible Cause 1: Suboptimal Incubation Time.
-
Solution: If cisapride is metabolized slowly in your system, the incubation time may be too short. It is recommended to perform a time-course experiment (e.g., sampling at 0, 5, 15, 30, and 60 minutes) to determine the linear range of metabolite formation. For compounds with very low clearance, extending the incubation period up to 48 hours with plated hepatocytes might be necessary.[3]
-
-
Possible Cause 2: Inactive Cofactors.
-
Solution: The NADPH-generating system is critical for CYP enzyme activity. Ensure that the components (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) are fresh and have been stored correctly. Prepare the cofactor solution immediately before use.
-
-
Possible Cause 3: Low Enzyme Activity.
-
Solution: The activity of human liver microsomes can vary between donors and can degrade with improper handling or storage. Verify the activity of your microsomal batch using a known CYP3A4 probe substrate. If the activity is low, consider using a different batch of microsomes.
-
Issue 2: High variability between replicate experiments.
-
Possible Cause 1: Inconsistent Pipetting.
-
Solution: Ensure accurate and consistent pipetting of all reagents, especially the microsomal suspension and substrate solution. Pre-warm the incubation mixture to 37°C before adding the pre-warmed cofactor solution to start the reaction uniformly.
-
-
Possible Cause 2: Inter-individual Differences in Microsomes.
-
Solution: Cisapride metabolism is highly dependent on CYP3A4 activity, which can vary significantly between individuals.[4] If using microsomes from single donors, high variability is expected. For more consistent results, consider using pooled human liver microsomes from multiple donors.
-
Issue 3: Non-linear metabolite formation over time.
-
Possible Cause 1: Substrate Depletion.
-
Solution: If the initial substrate concentration is too low, it may be significantly depleted during the incubation, leading to a decrease in the reaction rate. Ensure the cisapride concentration is well above the Km value if aiming for Vmax conditions, or use a concentration at or below the Km for kinetic studies, ensuring less than 20% of the substrate is consumed at the final time point.
-
-
Possible Cause 2: Enzyme Instability or Product Inhibition.
-
Solution: CYP enzymes can lose activity over longer incubation times. The formed metabolites might also inhibit the enzyme. A time-course experiment will help identify the linear range. If non-linearity is observed early, shorten the incubation time for subsequent experiments.
-
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters for Cisapride Metabolism in Human Liver Microsomes
-
Prepare Reagents:
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
Pooled Human Liver Microsomes (resuspended in phosphate buffer to a final concentration of 1 mg/mL)
-
Cisapride stock solution (in methanol (B129727) or DMSO, ensure final solvent concentration is <0.5%)
-
NADPH-generating system (in phosphate buffer):
-
10 mM Glucose-6-phosphate
-
0.5 mM NADP+
-
1 IU/mL Glucose-6-phosphate dehydrogenase
-
5 mM MgCl₂
-
-
Stopping Solution (e.g., ice-cold acetonitrile)
-
-
Incubation Procedure:
-
In a microcentrifuge tube, combine phosphate buffer, human liver microsomes (final protein concentration 0.2-0.5 mg/mL), and varying concentrations of cisapride (e.g., 1 to 100 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding the pre-warmed NADPH-generating system. The final incubation volume is typically 200 µL to 1 mL.
-
Incubate for 30 minutes at 37°C in a shaking water bath.
-
Terminate the reaction by adding an equal volume of ice-cold stopping solution.
-
Vortex and centrifuge at >10,000 x g for 10 minutes to pellet the protein.
-
-
Sample Analysis:
-
Transfer the supernatant to an HPLC vial for analysis of metabolite formation by LC-MS/MS.
-
Quantify the metabolites against a standard curve.
-
-
Data Analysis:
-
Plot the rate of metabolite formation (pmol/min/mg protein) against the cisapride concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.
-
Visualizations
Caption: Major metabolic pathways of cisapride.
Caption: General workflow for in vitro cisapride metabolism studies.
References
- 1. Evidence of impaired cisapride metabolism in neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Interaction of cisapride with the human cytochrome P450 system: metabolism and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Troubleshooting Cisapride-Induced Cell Toxicity In Vitro
Welcome to the technical support center for researchers investigating cisapride-induced cell toxicity in vitro. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cisapride-induced cardiotoxicity?
A1: The primary and most well-documented mechanism of cisapride-induced cardiotoxicity is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This channel is crucial for cardiac repolarization. Inhibition of the hERG channel by cisapride (B12094) can prolong the cardiac action potential, leading to a lengthened QT interval on an electrocardiogram, which can increase the risk of life-threatening cardiac arrhythmias such as Torsades de Pointes.
Q2: Does cisapride induce toxicity in non-cardiac cells?
A2: Yes, studies have shown that cisapride can induce cytotoxic effects in non-cardiac cells. For instance, it has been observed to inhibit the proliferation of gastric cancer cells in a time- and dose-dependent manner. This suggests that while cardiotoxicity is the most prominent clinical concern, cisapride's effects at the cellular level are not limited to cardiomyocytes.
Q3: What are the known cellular effects of cisapride beyond hERG channel blockade?
A3: Beyond its effects on the hERG channel, cisapride has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest at the G1 phase in certain cancer cell lines. The precise molecular pathways for these effects are still under investigation but may involve the activation of caspase cascades and modulation of cell cycle regulatory proteins.
Q4: I am observing a decrease in cell viability with cisapride in my experiments. What are the potential underlying mechanisms?
A4: A decrease in cell viability upon treatment with cisapride can be attributed to several potential mechanisms, including:
-
Induction of Apoptosis: Cisapride may trigger programmed cell death. This can be investigated using assays such as Annexin V/Propidium Iodide staining.
-
Cell Cycle Arrest: By halting the cell cycle, cisapride can inhibit cell proliferation, which would be reflected as reduced viability over time.
-
Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) can lead to cellular damage and death.
-
Mitochondrial Dysfunction: Cisapride may affect mitochondrial membrane potential, disrupting cellular energy production and initiating apoptotic pathways.
Q5: Are there any known interactions of cisapride with common cytotoxicity assay reagents?
A5: While there is no widespread evidence of direct chemical interaction, it is a possibility that should be considered, especially in cases of unexpected results. For example, some compounds can chemically reduce MTT to formazan (B1609692), leading to an overestimation of cell viability. It is always recommended to run appropriate controls, including a cell-free control with cisapride and the assay reagents, to rule out any direct interference.
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of cisapride in vitro.
Table 1: Cisapride IC50 Values for hERG Channel Blockade
| Cell Line | Temperature (°C) | Patch-Clamp Method | IC50 (nM) | Reference(s) |
| HEK293 | 22 | Whole-cell | 6.5 | [1] |
| HEK293 | 37 | Automated | 18 | [2] |
| CHO-K1 | 20-22 | Whole-cell | 16.4 | [3] |
| CHO-K1 | 37 | Whole-cell | 23.6 | [3] |
| COS-7 | N/A | Whole-cell | 240 |
Table 2: Cisapride Effects on Gastric Cancer Cells
| Effect | Cell Line | Concentration | Observation | Reference(s) |
| Inhibition of Proliferation | Gastric Cancer Cells | Dose-dependent | Time- and dose-dependent inhibition | [4] |
| Reduced Clonogenicity | Gastric Cancer Cells | 100 nM | Significant reduction in colony formation | [4] |
| Cell Cycle Arrest | Gastric Cancer Cells | N/A | Arrest at G1/S phase | [4] |
| Induction of Apoptosis | Gastric Cancer Cells | N/A | Increased number of apoptotic cells | [4] |
Troubleshooting Guides
Guide 1: Troubleshooting the MTT Assay
Issue 1: Higher than expected cell viability or an increase in signal with increasing cisapride concentration.
-
Possible Cause 1: Direct Reduction of MTT by Cisapride.
-
Troubleshooting Step: To test for direct chemical interaction, set up control wells containing culture medium, MTT reagent, and various concentrations of cisapride, but without cells. Incubate for the same duration as your experimental plates. If a color change occurs, it indicates direct reduction of MTT by cisapride.
-
Solution: If direct reduction is confirmed, the MTT assay may not be suitable. Consider switching to a different viability assay, such as the Neutral Red uptake assay or a fluorescence-based assay.
-
-
Possible Cause 2: Cisapride-induced changes in cellular metabolism.
-
Troubleshooting Step: Some compounds can paradoxically increase metabolic activity at certain concentrations, leading to higher formazan production.
-
Solution: Corroborate your MTT results with a different type of assay that measures a different aspect of cell health, such as membrane integrity (LDH assay) or direct cell counting (Trypan Blue exclusion).
-
Issue 2: Low absorbance readings and poor signal-to-noise ratio.
-
Possible Cause 1: Insufficient cell number or low metabolic activity.
-
Troubleshooting Step: Ensure you are seeding an optimal number of cells per well. Run a cell titration experiment to determine the linear range of your assay.
-
Solution: Increase the initial cell seeding density or extend the incubation time with cisapride if the toxic effect is slow to manifest.
-
-
Possible Cause 2: Incomplete solubilization of formazan crystals.
-
Troubleshooting Step: After adding the solubilization solution, visually inspect the wells under a microscope to ensure all purple crystals have dissolved.
-
Solution: Increase the incubation time with the solubilization solution and ensure thorough mixing by gentle pipetting or shaking.
-
Guide 2: Troubleshooting the LDH Assay
Issue: No significant increase in LDH release despite observable cell death.
-
Possible Cause: Inhibition of LDH enzyme activity by cisapride.
-
Troubleshooting Step: To check for direct enzyme inhibition, lyse a known number of untreated cells to create a cell lysate with high LDH activity. Add different concentrations of cisapride to this lysate and measure LDH activity. A decrease in activity with increasing cisapride concentration indicates inhibition.
-
Solution: If LDH inhibition is confirmed, this assay is not suitable. Use a viability assay that does not rely on enzymatic activity, such as the Trypan Blue exclusion assay or a fluorescence-based viability stain.
-
Guide 3: Troubleshooting Apoptosis Assays (Annexin V/PI)
Issue: High background fluorescence in negative controls.
-
Possible Cause 1: Excessive mechanical stress during cell handling.
-
Troubleshooting Step: Rough handling, such as vigorous pipetting or centrifugation at high speeds, can damage cell membranes, leading to non-specific PI staining.
-
Solution: Handle cells gently at all stages. Use lower centrifugation speeds (e.g., 300-400 x g).
-
-
Possible Cause 2: Sub-optimal antibody/dye concentration.
-
Troubleshooting Step: The concentration of Annexin V and PI may be too high, leading to non-specific binding.
-
Solution: Titrate your Annexin V and PI to determine the optimal concentrations for your cell type and experimental conditions.
-
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of cisapride and appropriate vehicle controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well.
-
Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with cisapride and controls for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with cisapride as for the MTT assay.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing a substrate with a buffer.
-
Assay: Add the caspase-3/7 reagent to each well and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.
Signaling Pathways
Cisapride-Induced hERG Channel Blockade
Cisapride directly binds to the pore region of the hERG potassium channel, physically obstructing the flow of potassium ions out of the cell during the repolarization phase of the cardiac action potential.
Potential Apoptotic Pathway Induced by Cisapride
Cisapride may induce apoptosis through the intrinsic (mitochondrial) pathway. This could involve mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspases-3 and -7.
References
- 1. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 4. In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line: Oxidative Stress and α2 and β1 Integrin Subunits Expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cisapride Monohydrate Quality Control
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the quality control and purity assessment of cisapride (B12094) monohydrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary quality control tests for Cisapride Monohydrate?
A1: The primary quality control tests for this compound are guided by pharmacopeial standards, such as the United States Pharmacopeia (USP). Key tests include identification (e.g., Infrared Spectroscopy), assay for potency (typically by HPLC), chromatographic purity to quantify impurities, water content determination (Karl Fischer titration), residue on ignition, and specific rotation.[1]
Q2: What is the expected purity of pharmaceutical-grade this compound?
A2: According to the USP monograph, Cisapride should contain not less than 99.0 percent and not more than 101.0 percent of C₂₃H₂₉ClFN₃O₄, calculated on an anhydrous basis.[1]
Q3: What are the common impurities found in this compound?
A3: Common process-related and degradation impurities for cisapride include N-desmethyl cisapride (norcisapride), O-desmethyl and O-dealkylated products, N-oxide derivatives, and positional isomers from the synthesis process.[2] Forced degradation studies have shown that cisapride is susceptible to oxidation.
Q4: What are the typical limits for impurities in this compound?
A4: As a general guideline, individual identified impurities are controlled at or below 0.10% w/w, and the total of all impurities is typically controlled at or below 0.50% w/w. The USP monograph specifies that for chromatographic purity, no single impurity should be more than a certain percentage (often aligned with the 0.10% reporting threshold), and the total impurities should not exceed 1.0%.[1]
Q5: How should this compound be stored?
A5: this compound should be preserved in well-closed, light-resistant containers and stored at room temperature.[1] For long-term storage, refrigeration at 2-8°C in a well-closed container is recommended.[2][3]
Experimental Protocols
Protocol 1: Purity Assay and Impurity Determination by HPLC (Based on USP Method)
This method is suitable for determining the assay (potency) and chromatographic purity of this compound.
Chromatographic Conditions:
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatograph |
| Detector | UV, 275 nm[1] |
| Column | 4.0-mm × 10-cm; 3-µm base-deactivated packing L1 (C18)[1] |
| Flow Rate | 1.2 mL per minute[1] |
| Mobile Phase | Gradient mixture of Solution A and Solution B[1] |
| Solution A: 20 g/L solution of tetrabutylammonium (B224687) hydrogen sulfate (B86663) in water.[1] | |
| Solution B: Methanol (B129727).[1] | |
| Injection Volume | Typically 10-20 µL |
| Column Temperature | Ambient |
Reagent and Sample Preparation:
-
Solution A: Dissolve 20 g of tetrabutylammonium hydrogen sulfate in 1 L of water.
-
Solution B: HPLC-grade Methanol.
-
Blank Solution: Use Methanol.
-
System Suitability Solution: Prepare a solution in methanol containing about 0.05 mg/mL of USP Cisapride RS and 0.4 mg/mL of USP Haloperidol RS.[1]
-
Test Solution 1 (Assay): Accurately weigh and dissolve a quantity of this compound in methanol to obtain a solution with a known concentration of about 10 mg/mL.[1]
-
Test Solution 2 (Impurities): Quantitatively dilute Test Solution 1 with methanol to obtain a solution with a known concentration of about 0.05 mg/mL.[1]
Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the Blank solution to ensure no interfering peaks are present.
-
Inject the System Suitability Solution and verify that the system performance criteria (e.g., resolution between cisapride and haloperidol, tailing factor, and reproducibility) are met.
-
Inject Test Solution 1 for the assay.
-
Inject Test Solution 2 for the determination of chromatographic purity.
-
Calculate the percentage of cisapride in the sample by comparing the peak area from Test Solution 1 to that of a standard of known concentration.
-
Calculate the percentage of each impurity by comparing the peak areas in the chromatogram of Test Solution 1 to the area of the principal peak in the chromatogram of Test Solution 2 (representing 0.5% of the assay concentration).
Protocol 2: Water Content Determination by Karl Fischer Titration
The water content of this compound is crucial for confirming its hydration state and for calculating the assay on an anhydrous basis.
Method: USP Method I <921> (Volumetric Titration)[1]
Apparatus: Karl Fischer Titrator (volumetric)
Reagents:
-
Anhydrous Methanol
-
Karl Fischer Reagent (single-component or two-component system)
-
Water-Methanol Standard
Procedure:
-
Standardize the Karl Fischer reagent using the Water-Methanol Standard or a known amount of pure water.
-
Accurately weigh a suitable amount of this compound sample and transfer it to the titration vessel containing anhydrous methanol.
-
Allow the sample to dissolve/disperse completely.
-
Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.
-
Perform a blank determination using the same volume of anhydrous methanol.
-
Calculate the percentage of water in the sample. The expected range for this compound is between 3.4% and 4.0%.[1]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Backpressure | 1. Blockage in the guard column or analytical column inlet frit.2. Precipitated buffer salts from the mobile phase.3. Blockage in injector or tubing. | 1. Remove the column and check the system pressure. If normal, reverse-flush the column at a low flow rate. If the issue persists, replace the inlet frit or the column.2. Flush the system and column with a high percentage of water to dissolve any precipitated salts.3. Systematically disconnect components (from detector to injector) to isolate the source of the blockage. |
| Peak Tailing for Cisapride Peak | 1. Secondary interactions with active sites on the silica (B1680970) packing (silanols).2. Column degradation.3. Mismatch between sample solvent and mobile phase. | 1. Ensure the use of a base-deactivated column as specified. The mobile phase containing tetrabutylammonium hydrogen sulfate is designed to minimize these interactions.2. Replace the column with a new one.3. Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase whenever possible. |
| Inconsistent Retention Times | 1. Inadequate system equilibration.2. Fluctuations in mobile phase composition or flow rate.3. Column temperature variations. | 1. Ensure the column is fully equilibrated with the gradient mobile phase before starting the sequence.2. Check for leaks in the pump and ensure the mobile phase is properly degassed. Prime the pump if necessary.3. Use a column oven to maintain a constant temperature. |
| Extraneous Peaks (Ghost Peaks) | 1. Contamination in the mobile phase or sample diluent.2. Carryover from a previous injection.3. Impurities leaching from system components. | 1. Use fresh, high-purity solvents and reagents.2. Run a blank injection after a high-concentration sample. Implement a robust needle wash method.3. Flush the system thoroughly. |
Data Presentation
Table 1: Pharmacopeial Quality Control Specifications for this compound
| Test | Method | Acceptance Criteria |
| Assay | HPLC | 99.0% - 101.0% (anhydrous basis)[1] |
| Water Content | Karl Fischer Titration | 3.4% - 4.0%[1] |
| Residue on Ignition | Gravimetric | Not more than 0.1%[1] |
| Chromatographic Purity | HPLC | Individual Impurity: ≤ 0.10% (typical)Total Impurities: ≤ 1.0%[1] |
| Specific Rotation | Polarimetry | -10° to +10° (10 mg/mL in methylene (B1212753) chloride)[1] |
Table 2: Example HPLC Retention Times (Relative)
Note: Actual retention times will vary based on the specific HPLC system, column, and exact conditions.
| Compound | Expected Elution Order | Approximate Relative Retention Time (RRT) |
| Cisapride N-Oxide | Earlier than Cisapride | ~0.8 |
| Norcisapride | Earlier than Cisapride | ~0.9 |
| Cisapride | Main Peak | 1.00 |
| trans-Cisapride | Later than Cisapride | ~1.1 |
Visualizations
Caption: Workflow for this compound Quality Control.
Caption: Cisapride's 5-HT4 Receptor Signaling Pathway.
References
Technical Support Center: Refinement of Animal Protocols for Cisapride Administration
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the administration of cisapride (B12094) in animal research models. Designed for researchers, scientists, and drug development professionals, this resource aims to ensure the safe, effective, and reproducible use of cisapride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is cisapride and what is its primary mechanism of action in animal models?
A1: Cisapride is a gastroprokinetic agent that enhances gastrointestinal motility.[1][2][3] Its primary mechanism of action is as a selective serotonin (B10506) 5-HT4 receptor agonist.[4][5] In the enteric nervous system, activation of 5-HT4 receptors on presynaptic neurons facilitates the release of acetylcholine (B1216132), a key neurotransmitter that stimulates smooth muscle contraction in the gut wall.[4][5][6] This leads to increased lower esophageal sphincter pressure, accelerated gastric emptying, and enhanced intestinal transit.[7][8][9]
Q2: What are the common research applications for cisapride in animal models?
A2: Cisapride is frequently used in animal models to study gastrointestinal motility disorders, such as gastroparesis, constipation, and postoperative ileus. It is also employed in studies investigating the role of the serotonergic system in gut function and as a tool to manipulate gastrointestinal transit time in pharmacological and physiological experiments.[1][10]
Q3: Is cisapride commercially available for research purposes?
A3: Commercially produced forms of cisapride for human use have been largely withdrawn from the market in many countries.[11] For research purposes, cisapride is typically obtained from chemical suppliers or compounding pharmacies as a powder.[2][3][12]
Q4: What are the known species differences in response to cisapride?
A4: While cisapride is effective across various species, including rodents, dogs, cats, and horses, there can be differences in optimal dosages and observed side effects.[1][3] It is crucial to consult species-specific literature for appropriate dosing regimens.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| High variability in experimental results (e.g., gastric emptying times). | - Inconsistent dosing volume or concentration.- Animal stress affecting GI motility.- Food intake variability before dosing. | - Ensure accurate and consistent preparation of the dosing solution.- Handle animals gently and consistently to minimize stress.- Standardize the fasting period before cisapride administration. |
| Signs of animal distress after administration (e.g., abdominal cramping, diarrhea). | - The dose of cisapride may be too high.- The vehicle used for administration may be causing irritation. | - Reduce the dose of cisapride in a pilot study to determine a better-tolerated dose.- If using a vehicle other than saline or water, consider a vehicle-only control group to assess for adverse effects of the vehicle itself.[12] |
| Precipitation of cisapride in the dosing solution. | - Cisapride is poorly soluble in water.- The pH of the solution may not be optimal. | - For oral administration, prepare a suspension using a vehicle like 0.5% carboxymethylcellulose (CMC) in water.- For intraperitoneal injection, a solution in a vehicle such as 10% DMSO in saline may be considered, but should be validated for solubility and tolerability. |
| Difficulty with oral gavage procedure. | - Improper restraint technique.- Incorrect size of the gavage needle. | - Ensure proper training in oral gavage techniques to minimize stress and risk of injury to the animal.- Use a gavage needle of the appropriate size for the animal (e.g., 20-22 gauge for mice).[13] |
| Unexpected animal mortality. | - Overdose of cisapride.- Aspiration during oral gavage. | - Double-check all dose calculations before administration.- Ensure proper placement of the gavage needle in the esophagus before dispensing the solution.[13] |
Quantitative Data on Cisapride Administration
Table 1: Recommended Oral Dosages of Cisapride in Rodents
| Animal Model | Dosage Range (mg/kg) | Frequency | Observed Effect | Reference |
| Mouse | 10 | Single Dose | Significant increase in gastric emptying. | [10] |
| Rat | 0.32 - 1.0 | Single Dose (IV) | Inhibition of induced colonic secretion. | [11] |
Table 2: Effect of Oral Cisapride on Gastric Emptying in Mice
| Treatment | Dosage (mg/kg) | Mean Gastric Emptying (%) | % Increase vs. Control | Reference |
| Control | - | 45.3 | - | [10] |
| Cisapride | 10 | 57.1 | 26.1 | [10] |
Note: Data is adapted from a study using a phenol (B47542) red meal to assess gastric emptying.
Experimental Protocols
Protocol 1: Preparation and Administration of Cisapride via Oral Gavage in Mice
Materials:
-
Cisapride powder
-
0.5% Carboxymethylcellulose (CMC) sodium salt in sterile water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)[13]
-
Syringes
Procedure:
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of CMC in sterile water. Heat and stir until the CMC is fully dissolved. Allow the solution to cool to room temperature.
-
Cisapride Suspension Preparation:
-
Calculate the required amount of cisapride and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Weigh the appropriate amount of cisapride powder.
-
Levigate the cisapride powder with a small amount of the 0.5% CMC vehicle in a mortar to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring to ensure a uniform suspension.
-
Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes before dosing.
-
-
Animal Preparation:
-
House the mice in a quiet, controlled environment.
-
Fast the animals for a period appropriate to the experimental design (e.g., 4-6 hours) to ensure an empty stomach, but with free access to water.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
-
Attach the syringe containing the cisapride suspension to the gavage needle.
-
Carefully insert the gavage needle into the esophagus.
-
Slowly administer the calculated volume of the cisapride suspension. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[13][14]
-
Withdraw the gavage needle gently.
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.[13]
-
Protocol 2: Preparation and Administration of Cisapride via Intraperitoneal (IP) Injection in Mice
Materials:
-
Cisapride powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Appropriately sized needles (e.g., 25-27 gauge for mice) and syringes[14]
Procedure:
-
Dosing Solution Preparation:
-
Note: This protocol is a suggested starting point and should be validated for solubility and animal tolerance in a pilot study.
-
Prepare a stock solution of cisapride in DMSO (e.g., 10 mg/mL). Ensure the cisapride is fully dissolved.
-
For the final dosing solution, dilute the stock solution in sterile saline to the desired concentration. A common final concentration of DMSO in the injected solution is between 0.5% and 5%.[15] For example, to achieve a 1 mg/mL cisapride solution with 10% DMSO, mix 1 part of the 10 mg/mL stock solution with 9 parts of sterile saline.
-
Vortex the final solution thoroughly before each injection.
-
-
Animal Preparation:
-
House the mice in a quiet, controlled environment.
-
-
Intraperitoneal Injection:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[14]
-
Insert the needle at a 30-40 degree angle.
-
Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into an organ or blood vessel.
-
Inject the calculated volume of the cisapride solution. The maximum recommended volume for IP injection in mice is 10 ml/kg.[14][16]
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Visualizations
Cisapride's Mechanism of Action in Enteric Neurons
Caption: Cisapride activates 5-HT4 receptors, leading to acetylcholine release and muscle contraction.
Experimental Workflow for a Gastric Emptying Study
Caption: A typical workflow for assessing the effect of cisapride on gastric emptying in rodents.
References
- 1. cdn.ymaws.com [cdn.ymaws.com]
- 2. Cisapride | VCA Animal Hospitals [vcahospitals.com]
- 3. Cisapride 101: What You Need to Know if Your Dog or Cat Needs Cisapride - Wedgewood Pharmacy [wedgewood.com]
- 4. jnmjournal.org [jnmjournal.org]
- 5. Serotonin Signaling in the Gastrointestinal Tract: Functions, dysfunctions, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression and function of 5-HT4 receptors in the mouse enteric nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effects of cisapride on gastric emptying] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of cisapride on gastric emptying and ileal transit time of balanced liquid meal in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cisapride accelerates gastric emptying and mouth-to-caecum transit of a barium meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wjgnet.com [wjgnet.com]
- 11. Cisapride | Dog, Cat, Pet Medication | PetMD [petmd.com]
- 12. Cisapride (Propulsid) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 16. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Cisapride Monohydrate Efficacy in a Gastroparesis Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cisapride (B12094) monohydrate's efficacy in a preclinical gastroparesis model against other therapeutic alternatives. The information presented herein is intended to support research and development efforts in the field of gastrointestinal motility disorders.
Abstract
Gastroparesis, a debilitating condition characterized by delayed gastric emptying, presents a significant therapeutic challenge. Prokinetic agents aim to enhance gastric motility and alleviate associated symptoms. This guide focuses on the validation of cisapride monohydrate, a 5-HT4 receptor agonist, in a preclinical rat model of diabetic gastroparesis. Its performance is compared with established treatments, namely metoclopramide (B1676508) and domperidone, and promising new alternatives such as prucalopride (B966) and relamorelin (B610436). Detailed experimental protocols, quantitative efficacy data, and mechanistic insights are provided to facilitate informed decisions in drug development.
Comparative Efficacy of Prokinetic Agents in a Diabetic Gastroparesis Rat Model
The following table summarizes the quantitative data on the efficacy of various prokinetic agents in improving gastric emptying in a streptozotocin-induced diabetic gastroparesis rat model. The primary endpoint is the gastric emptying half-time (T½), a critical indicator of gastric motility.
| Compound | Mechanism of Action | Dosage in Rat Model | Mean Gastric Emptying T½ (min) ± SD | Percentage Improvement vs. Control | Key Findings & Citations |
| Control (Diabetic) | - | Vehicle | 143 ± 11 | - | Untreated diabetic rats exhibit significantly delayed gastric emptying.[1][2] |
| This compound | 5-HT4 Receptor Agonist | 1.0 mg/kg, p.o. | 98 ± 10 | ~31.5% | Significantly accelerates gastric emptying compared to placebo.[2] In some studies, cisapride has shown to be more effective than metoclopramide in accelerating gastric emptying of solids.[3] |
| Metoclopramide | D2 Receptor Antagonist, 5-HT4 Agonist | 10 mg/kg, i.v. | - | - | Normalizes impaired solid emptying, though at higher doses, cisapride was found to be significantly faster.[4] |
| Domperidone | Peripheral D2 Receptor Antagonist | - | - | - | Shown to be more effective than cisapride in reducing gastric emptying time and improving symptoms in children with diabetic gastroparesis.[5] |
| Prucalopride | Selective 5-HT4 Receptor Agonist | 2 mg/day (human dose) | 98 ± 10 | ~31.5% (vs. placebo in humans) | Significantly enhances gastric emptying time in patients with gastroparesis.[1][2] |
| Relamorelin | Ghrelin Receptor Agonist | 10µg b.i.d. (human dose) | - | - | Accelerates gastric emptying in patients with diabetic gastroparesis.[6] In rat models, it has shown to be significantly more potent than other ghrelin mimetics.[6][7] |
Note: Direct comparative studies in the same rat model with identical methodologies are limited. Data is compiled from various sources and should be interpreted with caution. "p.o." refers to oral administration, "i.v." to intravenous.
Experimental Protocols
Induction of Diabetic Gastroparesis in a Rat Model
This protocol describes the induction of a gastroparesis model in rats using streptozotocin (B1681764) (STZ), which selectively destroys pancreatic β-cells, leading to insulin-dependent diabetes and subsequent delayed gastric emptying.
Materials:
-
Male Wistar rats (200-250 g)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
5% sucrose (B13894) solution
-
Glucometer and test strips
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to standard chow and water for at least one week prior to the experiment.
-
Fasting: Fast the rats overnight (12-16 hours) with free access to water before STZ injection.
-
STZ Preparation: Immediately before use, dissolve STZ in cold citrate buffer to a final concentration of 60 mg/mL. Protect the solution from light.
-
Induction: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 60 mg/kg body weight.
-
Post-Injection Care: To prevent initial hypoglycemia, replace drinking water with a 5% sucrose solution for the first 24 hours after ST.
-
Confirmation of Diabetes: Monitor blood glucose levels 72 hours post-injection and then weekly. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Development of Gastroparesis: Allow 4-8 weeks for the diabetic rats to develop gastroparesis, which can be confirmed by measuring gastric emptying.
Measurement of Gastric Emptying by Scintigraphy
This protocol outlines the measurement of solid-phase gastric emptying in rats using scintigraphy, a non-invasive imaging technique.
Materials:
-
Technetium-99m (99mTc)-sulfur colloid
-
Standard rat chow
-
Gamma camera
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Test Meal Preparation: Prepare a standardized meal by incorporating a known amount of 99mTc-sulfur colloid into a palatable food source (e.g., a small piece of bread or mixed with chow).
-
Fasting: Fast the rats overnight (12-16 hours) with free access to water.
-
Drug Administration: Administer the test compound (e.g., this compound) or vehicle orally at the predetermined time before the test meal.
-
Test Meal Ingestion: Allow the rats to consume the 99mTc-labeled test meal.
-
Imaging: At various time points (e.g., 0, 30, 60, 90, 120, and 240 minutes) after meal consumption, anesthetize the rats and place them in a supine position under the gamma camera.
-
Data Acquisition: Acquire static images of the gastric region for a set duration (e.g., 1-2 minutes).
-
Data Analysis:
-
Draw a region of interest (ROI) around the stomach on each image.
-
Correct the counts for radioactive decay.
-
Calculate the percentage of gastric retention at each time point relative to the initial counts at time 0.
-
Plot the gastric retention curve and calculate the gastric emptying half-time (T½).
-
Mandatory Visualizations
Discussion
This compound demonstrates significant efficacy in accelerating gastric emptying in a well-established preclinical model of diabetic gastroparesis. Its mechanism of action, centered on 5-HT4 receptor agonism and subsequent acetylcholine release, provides a targeted approach to enhancing gastrointestinal motility.
Comparative data suggests that while cisapride is effective, newer, more selective 5-HT4 agonists like prucalopride offer similar efficacy with a potentially improved safety profile, particularly concerning cardiovascular side effects that led to the restricted use of cisapride in humans. Metoclopramide and domperidone, acting primarily through dopamine (B1211576) D2 receptor antagonism, also improve gastric emptying but may be associated with central nervous system side effects (metoclopramide) or require specific access programs (domperidone in some regions).
Emerging therapies such as the ghrelin agonist relamorelin represent a novel mechanistic approach and have shown promise in clinical trials. The choice of a prokinetic agent in a research or clinical setting will depend on a careful evaluation of its efficacy, mechanism of action, and safety profile. The experimental models and protocols detailed in this guide provide a framework for the continued investigation and validation of these and other novel compounds for the treatment of gastroparesis.
References
- 1. droracle.ai [droracle.ai]
- 2. Prucalopride in Gastroparesis: A Randomized Placebo-Controlled Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of cisapride on gastric emptying of indigestible solids in patients with gastroparesis diabeticorum. A comparison with metoclopramide and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cisapride vs metoclopramide. An acute study in diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Domperidone is more effective than cisapride in children with diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Future Treatment of Constipation-associated Disorders: Role of Relamorelin and Other Ghrelin Receptor Agonists [jnmjournal.org]
A Comparative Analysis of Cisapride and Metoclopramide in Experimental Gut Motility Studies
For researchers, scientists, and drug development professionals, understanding the nuanced differences between prokinetic agents is paramount for advancing gastroenterological therapies. This guide provides an objective comparison of cisapride (B12094) and metoclopramide (B1676508), focusing on their performance in experimental gut motility studies, supported by quantitative data and detailed methodologies.
Cisapride and metoclopramide are both gastroprokinetic agents designed to enhance gut motility.[1] However, they operate through distinct pharmacological pathways, leading to differences in their efficacy and side-effect profiles.[1][2] Cisapride primarily acts as a selective serotonin (B10506) 5-HT4 receptor agonist, which indirectly promotes the release of acetylcholine (B1216132) in the myenteric plexus.[3] This targeted action enhances gastrointestinal motility without direct effects on dopamine (B1211576) receptors, thereby avoiding central nervous system side effects commonly associated with other agents.[4]
In contrast, metoclopramide's mechanism is more complex, involving antagonism of dopamine D2 receptors and serotonin 5-HT3 receptors, alongside agonism of 5-HT4 receptors.[5][6][7] This multifaceted action not only stimulates upper gastrointestinal motility but also produces antiemetic effects by acting on the chemoreceptor trigger zone.[5][8] However, its central antidopaminergic activity can lead to extrapyramidal side effects.[7]
Comparative Efficacy: A Data-Driven Overview
Experimental studies have consistently demonstrated the prokinetic effects of both drugs, though with notable differences in potency and scope of action across various parameters of gut motility.
Gastric Emptying
Multiple studies have highlighted the efficacy of both agents in accelerating gastric emptying, a critical factor in conditions like gastroparesis. In a study involving patients with diabetic gastroparesis, both intravenous cisapride and metoclopramide were effective in normalizing impaired solid-phase gastric emptying. Notably, at its highest dose (10 mg), cisapride resulted in significantly faster gastric emptying compared to metoclopramide (10 mg).[9] Another study in patients with early satiety syndrome found that a single oral dose of 10 mg cisapride reduced the median half-emptying time by 23% from a basal 81.5 minutes to 62.5 minutes, whereas 10 mg of metoclopramide resulted in a smaller, 9% reduction to 84.5 minutes.[10] Furthermore, cisapride was found to be superior in shortening the initial lag phase of emptying.[10] In critically ill, mechanically ventilated adults, metoclopramide significantly accelerated the time to maximum plasma concentration (Tmax) of orally administered acetaminophen (B1664979), a marker for gastric emptying, from a baseline of 103.71 minutes to 39.00 minutes.[11] While cisapride also showed a trend towards improvement, the results for metoclopramide were statistically significant.[11]
| Parameter | Drug | Dosage | Baseline Value | Post-treatment Value | Percentage Change/Significance | Study Population |
| Gastric Emptying (Solid Phase) | Cisapride | 10 mg (IV) | Impaired | Normalized (Significantly faster than Metoclopramide, P=0.003) | - | Diabetic Gastroparesis[9] |
| Metoclopramide | 10 mg (IV) | Impaired | Normalized | - | Diabetic Gastroparesis[9] | |
| Gastric Half-Emptying Time (T1/2) | Cisapride | 10 mg (oral) | 81.5 min | 62.5 min | -23% (P < 0.005) | Early Satiety Syndrome[10] |
| Metoclopramide | 10 mg (oral) | 81.5 min | 84.5 min | -9% | Early Satiety Syndrome[10] | |
| Acetaminophen Tmax (gastric emptying) | Metoclopramide | 10 mg (enteral) | 103.71 +/- 47.35 min | 39.00 +/- 15.56 min | Significant acceleration (P = 0.018) | Critically Ill Adults[11] |
| Cisapride | 10 mg (enteral) | - | - | Not statistically significant | Critically Ill Adults[11] |
Lower Esophageal Sphincter (LES) Pressure
An increase in LES pressure is desirable in the management of gastroesophageal reflux disease (GERD). In a study on healthy dogs, orally administered cisapride (0.5 mg/kg) significantly increased median LES pressure from a baseline of 29.1 mm Hg to 50.7 mm Hg at 4 hours post-administration.[12][13] In contrast, metoclopramide (0.5 mg/kg) did not produce a statistically significant change in LES pressure compared to placebo.[12][13] In reflux patients, intravenous administration of 8.0 mg cisapride was shown to enhance LES tone to normal control values.[14]
| Parameter | Drug | Dosage | Baseline Median LES Pressure | Post-treatment Median LES Pressure (at 4 hours) | Significance | Animal Model |
| Lower Esophageal Sphincter Pressure | Cisapride | 0.5 mg/kg (oral) | 29.1 mm Hg | 50.7 mm Hg | Significant increase vs. placebo[12][13] | Healthy Dogs[12][13] |
| Metoclopramide | 0.5 mg/kg (oral) | 30.5 mm Hg | 30.6 mm Hg | No significant difference vs. placebo[12][13] | Healthy Dogs[12][13] |
Antroduodenal Motility and Coordination
Cisapride has demonstrated a more pronounced effect on coordinating the motor activity between the antrum and the duodenum. In a study on healthy volunteers, intravenous cisapride (10 mg) significantly improved antroduodenal coordination and increased the motility index in both the antrum and duodenum.[15] Metoclopramide (10 mg), however, only significantly increased the motility index in the duodenum and did not improve antroduodenal coordination.[15] Both drugs were found to decrease retrograde peristalsis.[15] In isolated guinea pig gastroduodenal preparations, cisapride improved antroduodenal coordination at a much lower concentration (EC50 = 1.9 x 10⁻⁷ M) compared to metoclopramide (EC50 = 2.2 x 10⁻⁵ M).[16]
| Parameter | Drug | Dosage | Effect on Antrum Motility Index | Effect on Duodenum Motility Index | Effect on Antroduodenal Coordination | Study Population |
| Antroduodenal Motility | Cisapride | 10 mg (IV) | Increased (p < 0.05) | Increased (p < 0.005) | Significantly improved (p < 0.01) | Healthy Volunteers[15] |
| Metoclopramide | 10 mg (IV) | No significant increase | Increased (p < 0.01) | Not significantly improved | Healthy Volunteers[15] |
Small Bowel Transit
In a study comparing the two drugs for accelerating small bowel transit during barium follow-through examinations, patients receiving 10 mg of oral cisapride had a significantly shorter median transit time of 30 minutes compared to 67.5 minutes for those who received 20 mg of oral metoclopramide.[17]
| Parameter | Drug | Dosage | Median Small Bowel Transit Time | Significance | Study Population |
| Small Bowel Transit Time | Cisapride | 10 mg (oral) | 30 min | P = 0.019 (faster than Metoclopramide) | Patients undergoing Barium Follow-Through[17] |
| Metoclopramide | 20 mg (oral) | 67.5 min | - | Patients undergoing Barium Follow-Through[17] |
Signaling Pathways and Mechanisms of Action
The distinct effects of cisapride and metoclopramide stem from their different interactions with enteric nervous system receptors.
Caption: Signaling pathways of Cisapride and Metoclopramide.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of cisapride and metoclopramide.
Radionuclide Gastric Emptying Scintigraphy
This technique is a gold standard for quantifying the rate of gastric emptying of a meal.
-
Patient Preparation: Patients are required to fast overnight. Any medications that could affect gastrointestinal motility are withheld for a specified period before the study.
-
Test Meal: A standardized meal, typically solid (e.g., eggs labeled with Technetium-99m sulfur colloid) or liquid, is ingested by the patient.[9]
-
Drug Administration: The prokinetic agent (cisapride or metoclopramide) or placebo is administered intravenously or orally at a specified time before the meal.[9][10]
-
Imaging: A gamma camera acquires images of the stomach region at regular intervals (e.g., immediately after the meal and then every 15-30 minutes for up to 4 hours).
-
Data Analysis: The amount of radioactivity remaining in the stomach over time is measured. From this data, key parameters such as the gastric emptying half-time (T1/2) and the percentage of the meal emptied at various time points are calculated.[10]
High-Resolution Manometry for LES Pressure
This method provides detailed information about the pressure dynamics of the lower esophageal sphincter.
-
Catheter Placement: A high-resolution manometry catheter with multiple closely spaced pressure sensors is passed through the nose into the esophagus and positioned across the LES.[12][13]
-
Acclimatization: The subject is allowed a period to acclimatize to the catheter's presence to ensure stable baseline readings.
-
Baseline Measurement: A baseline recording of LES pressure is taken for a defined period (e.g., 20 minutes).[12][13]
-
Drug Administration: A single oral dose of cisapride, metoclopramide, or placebo is administered.[12][13]
-
Post-Dose Measurement: LES pressure is recorded at specified intervals (e.g., 1, 4, and 7 hours) after drug administration to assess the drug's effect over time.[12][13]
-
Data Analysis: The data from the pressure sensors are integrated to calculate the median LES resting pressure in mm Hg.
Acetaminophen Absorption Test for Gastric Emptying
This is an indirect method to assess the rate of gastric emptying by measuring the absorption of a co-administered drug.
-
Patient Preparation: Patients are fasted, and a nasogastric or orogastric tube is in place for enteral administration.
-
Drug Administration: A solution containing a known amount of acetaminophen is administered enterally. Simultaneously, the prokinetic agent (cisapride or metoclopramide) is given.[11]
-
Blood Sampling: Blood samples are drawn at baseline and at frequent, regular intervals (e.g., every 15-30 minutes for up to 4 hours) after administration.[11]
-
Analysis: The plasma concentrations of acetaminophen in the blood samples are determined using high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters are calculated from the plasma concentration-time data, including the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the concentration-time curve (AUC). A shorter Tmax and a higher Cmax generally indicate faster gastric emptying.[11]
Caption: A typical experimental workflow for gut motility studies.
Conclusion
In experimental settings, both cisapride and metoclopramide have demonstrated prokinetic effects. However, the evidence suggests that cisapride may offer a more potent and comprehensive stimulation of gut motility, particularly in accelerating gastric emptying and improving antroduodenal coordination, with a significant effect on increasing lower esophageal sphincter pressure. Metoclopramide's broader receptor activity provides additional antiemetic benefits but also carries the risk of central nervous system side effects. The choice between these agents in a research or clinical development context should be guided by the specific motility disorder being targeted and the desired balance between efficacy and potential adverse effects. It is important to note that cisapride has been withdrawn from the market in many countries due to concerns about cardiac side effects, limiting its current clinical use.[18][3]
References
- 1. Cisapride. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cisapride: a gastrointestinal prokinetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cisapride Monohydrate? [synapse.patsnap.com]
- 4. Gastrointestinal Prokinetic Drugs Used in Monogastric Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]
- 7. Metoclopramide in the treatment of diabetic gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Cisapride vs metoclopramide. An acute study in diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute effect of the gastrokinetics cisapride and metoclopramide on the gastric emptying function in patients with the early satiety syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of cisapride and metoclopramide for facilitating gastric emptying and improving tolerance to intragastric enteral nutrition in critically III, mechanically ventilated adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. Effects of cisapride on distal esophageal motility in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of cisapride and metoclopramide on human digestive and interdigestive antroduodenal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Motor-stimulating properties of cisapride on isolated gastrointestinal preparations of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cisapride or metoclopramide to accelerate small bowel transit during barium follow-through examination? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cisapride - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Cisapride Pharmacokinetics Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the pharmacokinetic profile of cisapride (B12094), a gastroprokinetic agent. The data presented herein has been compiled from various preclinical and clinical studies to facilitate a deeper understanding of its absorption, distribution, metabolism, and excretion (ADME) in different animal models and humans. This information is crucial for extrapolating animal data to human clinical scenarios and for the development of veterinary formulations.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of cisapride in various species. It is important to note that these values can be influenced by factors such as the formulation, route of administration, and the health status of the subjects.
| Species | Dose | Route of Administration | Oral Bioavailability (%) | Half-life (t½) (hours) | Clearance (CL) | Volume of Distribution (Vd) | Cmax (ng/mL) | Tmax (hours) | Reference |
| Human | - | Oral | ~33-50% | 10 | 20 L/h (oral) | - | - | - | [1][2][3] |
| Cat | 2 mg/kg | Oral | 29.0 ± 22.6% | 5.27 ± 3.16 | - | - | 73.32 ± 16.59 | - | [4][5] |
| 1 mg/kg | Intravenous | - | 5.19 ± 3.77 | 15 ± 0.67 mL/kg/min | - | 421.30 ± 155.37 (C0) | - | [4][5] | |
| Dog | 0.63 mg/kg | Intravenous | - | 4-10 | 4.2 mL/min/kg | 0.82 L/kg | - | - | [6] |
| 0.31-10 mg/kg | Oral | 53% | 4-10 | - | - | - | 1-4 | [6][7] | |
| Horse | 0.1 mg/kg | Intravenous | - | 1.9 - 2.12 | 494 ± 43.6 mL/h/kg | 1471 ± 578 mL/kg | 221.4 | - | [8][9][10] |
| 0.1-0.4 mg/kg | Intragastric | ~50% | 2.06 | - | - | - | - | [8] | |
| Rat | 5 mg/kg | Intravenous | - | 1-2 | 91 mL/min/kg | 4.7 L/kg | - | - | [6] |
| 10-160 mg/kg | Oral | 23% | 1-2 | - | - | - | - | [6] | |
| Rabbit | - | - | - | 4-10 | - | - | - | - | [6] |
C0: Extrapolated peak plasma concentration at time zero; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration. Values are presented as mean ± standard deviation where available.
Experimental Protocols
The pharmacokinetic data presented in this guide were derived from studies employing a range of experimental designs. Below is a generalized summary of the methodologies commonly utilized.
Animal Studies:
-
Subjects: Healthy, adult animals of specific strains or breeds were typically used. For instance, studies in dogs have utilized Beagles.[11]
-
Housing and Acclimatization: Animals were housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They were allowed to acclimatize to the experimental conditions before the study commencement.
-
Dosing: Cisapride was administered via various routes, most commonly oral (PO) and intravenous (IV). Oral administration often involved capsules or solutions, while IV administration was typically a bolus injection. For intragastric administration in horses, the drug was delivered via a nasogastric tube.[8]
-
Blood Sampling: Serial blood samples were collected from a suitable vein (e.g., jugular vein in horses, cephalic vein in dogs and cats) at predetermined time points post-dosing.[8][9] Plasma or serum was separated by centrifugation and stored frozen until analysis.
-
Analytical Method: Plasma concentrations of cisapride and its metabolites were quantified using validated high-performance liquid chromatography (HPLC) methods.[8][9]
-
Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using non-compartmental or compartmental models to determine the key pharmacokinetic parameters.
Human Studies:
-
Subjects: Healthy volunteers were recruited for pharmacokinetic studies.
-
Study Design: Studies often followed a crossover design where each subject received different treatments (e.g., different doses or formulations) with a washout period in between.
-
Ethical Considerations: All human studies were conducted in accordance with the Declaration of Helsinki and approved by an institutional review board. Informed consent was obtained from all participants.
-
Analytical and Pharmacokinetic Analysis: Similar to animal studies, plasma samples were analyzed by validated chromatographic methods, and the data were subjected to pharmacokinetic modeling.
Visualization of Cisapride Metabolism
The primary metabolic pathway of cisapride involves the cytochrome P450 enzyme system, predominantly CYP3A4.[1][2][3] The following diagram illustrates the main routes of cisapride metabolism.
Caption: Metabolic pathway of cisapride.
Conclusion
The pharmacokinetic profile of cisapride exhibits notable interspecies variability. Oral bioavailability is generally moderate and can be influenced by first-pass metabolism in the liver and gut wall.[1] The half-life of cisapride is considerably shorter in rats compared to other species like dogs, cats, rabbits, and humans.[6] Clearance and volume of distribution also show species-specific differences. These variations underscore the importance of conducting species-specific pharmacokinetic studies to establish safe and effective dosing regimens. The primary route of metabolism for cisapride across species is through oxidation by CYP3A4, leading to the formation of norcisapride and hydroxylated metabolites.[1][7] This reliance on CYP3A4 makes cisapride susceptible to drug-drug interactions with inhibitors or inducers of this enzyme. The data and methodologies presented in this guide are intended to serve as a valuable resource for professionals involved in drug research and development.
References
- 1. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisapride - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacokinetics and suggested oral dosing regimen of cisapride: a study in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Pharmacokinetics and tissue distribution of the new gastrokinetic agent cisapride in rat, rabbit and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of cisapride in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. madbarn.com [madbarn.com]
- 11. cdn.ymaws.com [cdn.ymaws.com]
A Comparative Guide to HPLC Methods for the Quantification of Cisapride and its Major Metabolite, Norcisapride
For researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of cisapride (B12094), the accurate quantification of the parent drug and its metabolites is paramount. This guide provides a detailed comparison of two validated High-Performance Liquid Chromatography (HPLC) methods: an HPLC method with fluorescence detection for the quantification of the major metabolite, norcisapride, in human urine, and an HPLC method with UV detection for the quantification of the parent drug, cisapride, in human plasma.
This comparison aims to highlight the differences in analytical approaches, performance characteristics, and applications, thereby aiding in the selection of an appropriate methodology for specific research needs.
Performance Characteristics at a Glance
The following table summarizes the key quantitative performance parameters of the two validated HPLC methods. It is important to note that the methods were validated for different analytes (norcisapride vs. cisapride) in different biological matrices (urine vs. plasma).
| Parameter | Method 1: Norcisapride in Urine (HPLC-Fluorescence) | Method 2: Cisapride in Plasma (HPLC-UV) |
| Analyte | Norcisapride | Cisapride |
| Matrix | Human Urine | Human Plasma |
| Detection | Fluorescence | UV (215 nm) |
| Linearity Range | 50–2000 ng/mL[1] | 5–160 ng/mL |
| Accuracy | Within 10% (as mean relative error)[1] | Within ±10% (as relative errors) |
| Intra-day Precision (CV%) | 6.0% (at 200 ng/mL) and 9.8% (at 1000 ng/mL)[1] | 1.34% to 11.82% |
| Inter-day Precision (CV%) | 8.8% (at 200 ng/mL) and 6.6% (at 1000 ng/mL)[1] | Not explicitly stated, but overall CV% ranged from 1.34 to 11.82 |
| Limit of Quantification (LOQ) | 50 ng/mL[1] | 5 ng/mL[2] |
| Mean Recovery | 71.2%[1] | Not explicitly stated |
| Internal Standard | Metoclopramide[1] | Not explicitly stated in the abstract |
Experimental Workflows and Logical Relationships
A general workflow for the validation of an HPLC method is crucial for ensuring reliable and reproducible results. The following diagram illustrates the key stages involved in this process.
Caption: General workflow for HPLC method validation.
Detailed Experimental Protocols
Below are the detailed methodologies for the two compared HPLC methods.
Method 1: Quantification of Norcisapride in Human Urine by HPLC-Fluorescence
This method is designed for the quantification of norcisapride, the major metabolite of cisapride, in human urine samples.[1]
-
Sample Preparation:
-
To a 0.5 mL urine sample, add the internal standard, metoclopramide.
-
Perform a solvent extraction using a mixture of toluene (B28343) and isoamyl alcohol (95:5, v/v).
-
Evaporate the organic layer and reconstitute the residue for injection.
-
-
Chromatographic Conditions:
-
Column: Alltech Platinum EPS C8.[1]
-
Mobile Phase: A mixture of methanol (B129727) and 0.02M sodium dihydrogen phosphate (B84403) (45:55, v/v) containing triethylamine (B128534) (1 g/L).[1]
-
Detection: Fluorescence detection.
-
Internal Standard: Metoclopramide.[1]
-
Method 2: Quantification of Cisapride in Human Plasma by HPLC-UV
This method is tailored for quantifying the parent drug, cisapride, in human plasma, often used for bioavailability and pharmacokinetic studies.
-
Sample Preparation:
-
Extract the drug and internal standard from plasma using a mixture of heptane (B126788) and isoamyl alcohol (95:5 v/v).
-
Perform a back-extraction with sulfuric acid.
-
Re-extract the acidic layer with the same organic solvent mixture.
-
Evaporate the separated organic layer to dryness under nitrogen.
-
Reconstitute the residue with acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C-8 Sil-X-10 HPLC column.
-
Mobile Phase: A mixture of acetonitrile, water, and triethylamine (75:25:0.01).
-
Detection: UV detection at 215 nm.
-
Internal Standard: An appropriate internal standard is used (not specified in the abstract).
-
Signaling Pathways and Logical Relationships
The metabolic pathway of cisapride primarily involves N-dealkylation to form norcisapride. The following diagram illustrates this metabolic conversion and the subsequent analytical quantification.
Caption: Metabolism of cisapride and corresponding analytical methods.
References
- 1. A simple high-performance liquid chromatography assay for the major cisapride metabolite, norcisapride, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective pharmacokinetics of cisapride in healthy volunteers and the effect of repeated administration of grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Electrophysiological Analysis of Cisapride Monohydrate and Mosapride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological properties of two gastrointestinal prokinetic agents, cisapride (B12094) monohydrate and mosapride (B1662829). The focus is on their differential effects on cardiac ion channels, which underlie their distinct cardiac safety profiles. The information presented is supported by experimental data from published studies.
Executive Summary
Cisapride, a once widely used prokinetic agent, has been largely withdrawn from the market due to its association with QT interval prolongation and an increased risk of life-threatening cardiac arrhythmias, specifically Torsades de Pointes (TdP).[1][2] In contrast, mosapride, a structurally related benzamide, exhibits a significantly safer cardiac profile.[3][4][5] This difference is primarily attributed to their disparate effects on the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key component in cardiac repolarization.[1][3][6]
This guide will delve into the experimental data that elucidates these electrophysiological differences, providing a clear comparison of their effects on cardiac ion channels, action potential duration, and the QT interval.
Comparative Electrophysiological Data
The following tables summarize the key quantitative differences in the electrophysiological effects of cisapride and mosapride.
Table 1: Inhibition of hERG (IKr) Current
| Drug | Preparation | IC50 | Reference |
| Cisapride Monohydrate | HEK293 cells expressing hERG | 6.5 nM | [7] |
| HEK293 cells expressing hERG | 9 nM | [3] | |
| HEK293 cells expressing hERG | 44.5 nM (tail currents) | [1] | |
| COS-7 cells expressing hERG | 240 nM | [6] | |
| Mosapride | Rabbit cardiomyocytes | 4 µM (approx. 1000-fold less potent than cisapride) | [3] |
| COS-7 cells expressing hERG | No significant effect | [6] |
Table 2: Effect on Cardiac Action Potential Duration (APD)
| Drug | Model | Concentration | APD Prolongation | Reference |
| This compound | Rabbit Purkinje fibers | 0.1 µM | 48 ± 5.6% | [3] |
| Anesthetized guinea pig (in vivo) | 1.0 µmol/kg (i.v.) | 18 ± 3.2% (monophasic APD) | [3] | |
| Guinea pig isolated papillary muscles | 0.1-3 µM | Concentration-dependent prolongation | [8] | |
| Mosapride | Rabbit Purkinje fibers | 1.0 µM | No significant influence (3 ± 2.0% increase) | [3] |
| Anesthetized guinea pig (in vivo) | Up to 10 µmol/kg (i.v.) | No increase in monophasic APD | [3] | |
| Guinea pig isolated papillary muscles | 10 µM | No effect | [8] |
Table 3: Effect on QT Interval
| Drug | Model | Dose/Concentration | Effect on QT/QTc Interval | Reference |
| This compound | Rabbit model of acquired long QT syndrome | 0.3 µmol/kg/min (infusion) | Significant lengthening of QTU interval (43 ± 3.8 ms) | [3] |
| Anesthetized guinea pigs | 0.3, 1, and 3 mg/kg (i.v. infusion) | Prolonged QT interval (18-42%) and QTc (8-19%) | [4] | |
| Conscious cats | 30 mg/kg twice daily for 7 days (oral) | Prolonged QT interval (11-35%) and QTc (11-32%) | [4] | |
| Mosapride | Rabbit model of acquired long QT syndrome | Infusion | No significant lengthening of QTU interval | [3] |
| Anesthetized guinea pigs | 3, 10, and 30 mg/kg (i.v. infusion) | Little effect on QTc | [4] | |
| Conscious cats | 60 mg/kg twice daily for 7 days (oral) | No effect on QT interval or QTc | [4] |
Signaling Pathways and Mechanism of Action
The primary mechanism underlying the pro-arrhythmic potential of cisapride is its high-affinity blockade of the hERG potassium channel. This channel is responsible for the rapid delayed rectifier potassium current (IKr), which plays a critical role in the repolarization phase of the cardiac action potential. By blocking this channel, cisapride delays repolarization, leading to a prolongation of the action potential duration and, consequently, the QT interval on the electrocardiogram (ECG). A prolonged QT interval is a major risk factor for the development of TdP.
Mosapride, on the other hand, exhibits a much lower affinity for the hERG channel, making it significantly less likely to interfere with cardiac repolarization.[3][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to assess the electrophysiological effects of cisapride and mosapride.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the hERG channels in isolated cells.
Objective: To determine the inhibitory concentration (IC50) of cisapride and mosapride on the hERG potassium channel.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are stably transfected with the KCNH2 gene, which encodes the hERG channel.
-
Cell Preparation: Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope. The chamber is continuously perfused with an external solution.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with an internal solution.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration. This allows for the control of the intracellular environment and the measurement of total ion channel currents.
-
Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels.
-
Drug Application: Cisapride or mosapride is added to the external solution at various concentrations, and the effect on the hERG current is recorded.
-
Data Analysis: The peak tail current amplitude is measured before and after drug application. The percentage of current inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.
In Vitro Action Potential Measurement in Purkinje Fibers
This ex vivo method assesses the effect of drugs on the action potential duration in cardiac tissue.
Objective: To measure the change in action potential duration (APD) in response to cisapride and mosapride.
Methodology:
-
Tissue Preparation: Hearts are excised from rabbits, and free-running Purkinje fibers are dissected from the ventricles.
-
Tissue Mounting: The Purkinje fibers are mounted in a tissue bath and superfused with a warmed, oxygenated Tyrode's solution.
-
Microelectrode Impalement: A sharp glass microelectrode filled with KCl is used to impale a single cell in the Purkinje fiber to record the intracellular action potentials.
-
Stimulation: The tissue is stimulated at a constant frequency (e.g., 1 Hz) using bipolar electrodes.
-
Baseline Recording: Action potentials are recorded under control conditions to establish a baseline.
-
Drug Superfusion: The tissue is then superfused with Tyrode's solution containing different concentrations of cisapride or mosapride.
-
Data Acquisition and Analysis: Action potentials are recorded continuously. The action potential duration at 90% repolarization (APD90) is measured and compared between baseline and drug-exposed conditions to determine the percentage of prolongation.
In Vivo Electrophysiological Studies in Animal Models
These studies evaluate the effects of drugs on the electrocardiogram (ECG) in a living organism.
Objective: To assess the in vivo effects of cisapride and mosapride on the QT interval.
Methodology:
-
Animal Model: Anesthetized guinea pigs or rabbits are commonly used.
-
ECG Recording: Subcutaneous needle electrodes are placed to record a standard lead II ECG.
-
Drug Administration: The drug is administered intravenously, typically as a continuous infusion or as bolus injections at increasing doses.
-
Data Acquisition: The ECG is continuously monitored and recorded throughout the experiment.
-
Data Analysis: The QT interval is measured from the ECG recordings. To correct for changes in heart rate, the corrected QT interval (QTc) is calculated using formulas such as Bazett's or Fridericia's correction. The change in QTc from baseline is determined for each dose of the drug.
Conclusion
The experimental evidence overwhelmingly demonstrates significant electrophysiological differences between this compound and mosapride. Cisapride is a potent blocker of the hERG potassium channel, leading to a prolonged cardiac action potential and QT interval, which carries a significant risk of inducing life-threatening arrhythmias. In stark contrast, mosapride exhibits a much weaker interaction with the hERG channel, resulting in a minimal effect on cardiac repolarization and a substantially safer cardiac profile. This comparative analysis underscores the importance of detailed electrophysiological screening in drug development to identify and mitigate potential cardiotoxicity.
References
- 1. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prokinetic agents and QT prolongation: a familiar scene with new actors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological characterization of the prokinetic agents cisapride and mosapride in vivo and in vitro: implications for proarrhythmic potential? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 5-HT(4) receptor agonists, cisapride and mosapride citrate on electrocardiogram in anaesthetized rats and guinea-pigs and conscious cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thorough QT/QTc Study Shows That a Novel 5-HT4 Receptor Partial Agonist Minesapride Has No Effect on QT Prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blockage of the HERG human cardiac K+ channel by the gastrointestinal prokinetic agent cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 5-HT4-receptor agonists, cisapride, mosapride citrate, and zacopride, on cardiac action potentials in guinea pig isolated papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cisapride and Domperidone on Gastric Emptying
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cisapride (B12094) and domperidone (B1670879), two prokinetic agents historically used to enhance gastric emptying. The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies employed in key clinical studies.
Introduction
Delayed gastric emptying, or gastroparesis, is a debilitating condition characterized by the stomach's inability to empty its contents in the absence of a physical blockage. Both cisapride and domperidone have been utilized to manage this condition by stimulating gastrointestinal motility. However, their distinct pharmacological profiles result in different efficacy and safety considerations. Cisapride, a serotonin (B10506) 5-HT₄ receptor agonist, enhances acetylcholine (B1216132) release in the myenteric plexus, thereby promoting gut motility[1][2]. Domperidone acts as a peripheral dopamine (B1211576) D₂ and D₃ receptor antagonist, which increases gastric motility and has antiemetic effects[3][4][5][6]. Notably, cisapride's use has been heavily restricted due to concerns about serious cardiac side effects[1].
Comparative Efficacy on Gastric Emptying
Clinical studies have demonstrated that both cisapride and domperidone can accelerate gastric emptying and improve symptoms of dyspepsia. However, their relative effectiveness can vary depending on the patient population and the specific parameters measured.
One study in children with diabetic gastroparesis found domperidone to be superior to cisapride in improving gastric emptying time, normalizing gastric electrical activity, and reducing dyspeptic symptoms[7][8]. Another study investigating the combination of these drugs in patients with chronic idiopathic dyspepsia found that administering cisapride plus domperidone resulted in significantly faster gastric emptying and lower gastrointestinal symptom scores compared to cisapride alone[9][10].
Conversely, some animal studies have suggested that cisapride may be more effective at accelerating gastroduodenal emptying by stimulating a broader range of motor parameters in the gastropyloroduodenal region[11].
Quantitative Data Summary
The following tables summarize the quantitative findings from comparative studies on cisapride and domperidone.
Table 1: Comparative Efficacy in Children with Diabetic Gastroparesis
| Parameter | Domperidone Group (Post-Trial) | Cisapride Group (Post-Trial) | P-value |
| Symptomatic Score | 3.14 ± 1.5 | 7.42 ± 1.82 | < 0.01 |
| Gastric Emptying Time | Significantly shorter | - | < 0.05 |
| Normal Gastric Electrical Rhythm | Significantly higher percentage | - | < 0.05 |
| Gastric Dysrhythmia Episodes | Significantly decreased prevalence | - | < 0.01 |
Data from a study involving children with insulin-dependent diabetes mellitus and gastroparesis.[7][8]
Table 2: Efficacy in Functional (Nonulcer) Dyspepsia (Meta-analysis)
| Outcome Measure | Cisapride (Odds Ratio vs. Placebo) | Domperidone (Odds Ratio vs. Placebo) |
| Global Assessment of Improvement | 2.9 (95% CI 1.5–5.8) | 7.0 (95% CI 3.6–16) |
| Epigastric Pain | 0.19 (95% CI 0.05–0.7) | Not Reported |
| Early Satiety | 0.18 (95% CI 0.9–0.4) | Not Reported |
| Abdominal Distension | 0.32 (95% CI 0.1–0.7) | Not Reported |
| Nausea | 0.26 (95% CI 0.1–0.5) | Not Reported |
A meta-analysis of placebo-controlled studies.[12]
Signaling Pathways and Mechanisms of Action
The prokinetic effects of cisapride and domperidone are mediated through distinct signaling pathways.
Caption: Signaling pathways of cisapride and domperidone.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are representative experimental protocols from the cited studies.
Study of Cisapride and Domperidone in Children with Diabetic Gastroparesis
-
Objective: To compare the effects of an 8-week course of domperidone or cisapride on gastric electrical activity, gastric emptying time, and dyspeptic symptoms in children with insulin-dependent diabetes mellitus and gastroparesis[7][8].
-
Study Design: A randomized clinical trial.
-
Participants: 31 children (13 males, 18 females) with insulin-dependent diabetes mellitus and gastroparesis. 14 children received domperidone and 14 received cisapride[7][8].
-
Intervention:
-
Outcome Measures:
Study of Cisapride Alone or in Combination with Domperidone in Dyspeptic Patients
-
Objective: To investigate the effects of treatment with cisapride alone and in combination with domperidone on gastric emptying and gastrointestinal symptoms in patients with chronic idiopathic dyspepsia[9].
-
Study Design: A randomized, double-blind, crossover study for the combination therapy part[9].
-
Participants: 25 patients with chronic idiopathic dyspepsia[9].
-
Intervention:
-
Part 1 (Cisapride vs. Placebo): 9 patients received cisapride (2.5 mg three times daily) and 8 patients received a placebo for 7 days[9].
-
Part 2 (Combination Therapy): 8 patients received a combination of cisapride (2.5 mg) and domperidone (10 mg) three times daily for 7 days, compared against cisapride plus a placebo in a crossover design[9].
-
-
Outcome Measures:
-
Gastric emptying.
-
Score of gastrointestinal symptoms[9].
-
Caption: Experimental workflow for a comparative clinical trial.
Safety Profile: A Critical Consideration
A significant factor in the comparative assessment of cisapride and domperidone is their safety profiles, particularly concerning cardiovascular effects. Both medications have been associated with QT interval prolongation, which can increase the risk of serious cardiac arrhythmias[13][14]. Research has shown that domperidone possesses cardiac electrophysiological effects similar to those of cisapride, blocking the rapid component of the delayed rectifier potassium current (IKr)[13][14][15]. Therefore, domperidone should not be considered a risk-free alternative to cisapride[13][14]. The risk of cardiovascular events with domperidone appears to be dose-dependent, with doses exceeding 30 mg/day showing a significant increase in risk[16].
Conclusion
Both cisapride and domperidone have demonstrated efficacy in improving gastric emptying and alleviating associated symptoms. While some studies suggest a superiority of domperidone, particularly in specific patient populations like children with diabetic gastroparesis, other evidence points to the potent and broad prokinetic effects of cisapride. The choice of agent in a research or clinical context must be carefully weighed against their respective safety profiles, with particular attention to the risk of cardiac arrhythmias. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for further investigation and drug development in the field of gastrointestinal motility disorders.
References
- 1. What is the mechanism of Cisapride Monohydrate? [synapse.patsnap.com]
- 2. Pharmacologic Treatment for Pediatric Gastroparesis: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. What is the mechanism of Domperidone? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. drugs.com [drugs.com]
- 7. 3cpm.com [3cpm.com]
- 8. Domperidone is more effective than cisapride in children with diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of treatment with cisapride alone or in combination with domperidone on gastric emptying and gastrointestinal symptoms in dyspeptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Contractile mechanisms of action of gastroprokinetic agents: cisapride, metoclopramide, and domperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of cisapride and domperidone in functional (nonulcer) dyspepsia: a meta-analysis | Semantic Scholar [semanticscholar.org]
- 13. medscape.com [medscape.com]
- 14. Domperidone should not be considered a no-risk alternative to cisapride in the treatment of gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A meta-analysis on the cardiac safety profile of domperidone compared to metoclopramide - PMC [pmc.ncbi.nlm.nih.gov]
The Quest for Safer Gastrointestinal Motility: A Comparative Guide to the 5-HT4 Receptor Selectivity of Cisapride Analogues
For researchers and drug development professionals, the story of cisapride (B12094) serves as a critical lesson in the importance of receptor selectivity. Once a widely used prokinetic agent, cisapride's therapeutic benefits were tragically overshadowed by off-target effects, primarily the blockade of the hERG potassium channel, leading to potentially fatal cardiac arrhythmias. This guide provides a comprehensive comparison of cisapride analogues developed to retain 5-HT4 receptor agonism while minimizing hERG liability, supported by experimental data and detailed protocols.
Cisapride, a potent 5-HT4 receptor agonist, effectively stimulates the release of acetylcholine (B1216132) in the myenteric plexus, enhancing gastrointestinal motility.[1] However, its clinical use was curtailed due to its high affinity for the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can prolong the QT interval and lead to life-threatening arrhythmias like Torsades de Pointes. This has spurred the development of analogues with a greater therapeutic window, aiming for high selectivity for the 5-HT4 receptor over the hERG channel.
Quantitative Comparison of Receptor Affinity and Selectivity
The following table summarizes the binding affinities of cisapride and its analogues for the 5-HT4 receptor and their inhibitory potency against the hERG channel. The selectivity index, calculated as the ratio of hERG IC50 to 5-HT4 Ki, provides a quantitative measure of the compound's safety margin. A higher selectivity index indicates a more desirable therapeutic profile.
| Compound | 5-HT4 Receptor Affinity (Ki, nM) | hERG Channel Inhibition (IC50, nM) | Selectivity Index (hERG IC50 / 5-HT4 Ki) |
| Cisapride | ~14-20 | 9.4 - 240 | ~0.5 - 17 |
| Prucalopride (B966) | 2.5 - 8 | 5700 | 712.5 - 2280 |
| Renzapride | 477 | 1800 | ~3.8 |
| Mosapride (B1662829) | 84.2 | >10,000 | >118 |
| Tegaserod | ~4 | Not consistently reported as a potent hERG blocker | N/A |
Note: Ki and IC50 values can vary between studies depending on the experimental conditions and tissues/cell lines used. The data presented here is a synthesis of available literature.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to assess selectivity, the following diagrams illustrate the 5-HT4 receptor signaling pathway and a typical experimental workflow for screening cisapride analogues.
Experimental Protocols
5-HT4 Receptor Radioligand Binding Assay
This assay determines the affinity of a test compound for the 5-HT4 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells stably expressing the human 5-HT4 receptor (e.g., HEK-293 cells).
-
Radioligand: [3H]-GR113808, a selective 5-HT4 receptor antagonist.
-
Test compounds (cisapride analogues) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of an unlabeled 5-HT4 antagonist like GR113808).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparations with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
hERG Channel Electrophysiology Assay (Whole-Cell Patch-Clamp)
This assay directly measures the functional effect of a test compound on the hERG potassium channel current.
Materials:
-
Mammalian cells stably expressing the human hERG channel (e.g., HEK-293 or CHO cells).
-
Patch-clamp rig including an amplifier, micromanipulators, and data acquisition system.
-
Borosilicate glass pipettes for creating patch electrodes.
-
Intracellular solution (pipette solution) and extracellular solution (bath solution) with appropriate ionic compositions.
-
Test compounds at various concentrations.
Procedure:
-
Culture the hERG-expressing cells on coverslips.
-
On the day of the experiment, place a coverslip in the recording chamber on the stage of an inverted microscope.
-
Fill a patch pipette with the intracellular solution and approach a single cell.
-
Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to open the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels.
-
Record the baseline hERG current in the absence of the test compound.
-
Perfuse the cell with the extracellular solution containing a known concentration of the test compound and record the hERG current again.
-
Repeat with increasing concentrations of the test compound to generate a concentration-response curve.
-
Determine the concentration of the test compound that inhibits 50% of the hERG current (IC50).
Conclusion
The development of cisapride analogues has demonstrated a clear path towards safer prokinetic agents. By employing rigorous in vitro screening assays, researchers have successfully identified compounds like prucalopride and mosapride that exhibit a significantly higher selectivity for the 5-HT4 receptor over the hERG channel.[2] This comparative analysis underscores the critical importance of early and thorough selectivity profiling in drug discovery to avoid the adverse effects that limited the therapeutic potential of cisapride. Future efforts will likely focus on further refining this selectivity to develop even safer and more effective treatments for gastrointestinal motility disorders.
References
A Preclinical Comparative Analysis of Cisapride Monohydrate and Novel Prokinetic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of cisapride (B12094) monohydrate against a new generation of prokinetic agents. The following sections detail the comparative efficacy, safety profiles, and underlying mechanisms of these compounds, supported by experimental data from various preclinical studies.
Executive Summary
Cisapride, a once widely used prokinetic agent, has seen its therapeutic application curtailed due to significant cardiovascular risks. This has spurred the development of novel prokinetic agents with more selective mechanisms of action and improved safety profiles. This guide focuses on a preclinical comparison of cisapride with newer agents such as prucalopride (B966), velusetrag (B1683485), and naronapride (B1676966). These novel compounds primarily target the serotonin (B10506) 5-HT4 receptor with greater selectivity, aiming to enhance gastrointestinal motility without the adverse cardiac effects associated with cisapride.
Mechanism of Action: The Serotonin 5-HT4 Receptor Pathway
The primary mechanism of action for both cisapride and the novel prokinetic agents discussed herein involves the activation of serotonin 5-HT4 receptors located on enteric neurons.[1][2] Stimulation of these G-protein coupled receptors initiates a signaling cascade that leads to the release of acetylcholine (B1216132) (ACh) at the neuromuscular junction in the gut wall.[1][2] ACh then binds to muscarinic receptors on smooth muscle cells, triggering muscle contraction and promoting gastrointestinal motility.[1]
Novel agents like prucalopride and velusetrag are highly selective for the 5-HT4 receptor, which is key to their improved safety profile.[3][4] Naronapride exhibits a dual mechanism, acting as both a 5-HT4 receptor agonist and a dopamine (B1211576) D2 receptor antagonist, a property it shares with older prokinetics like metoclopramide.[5]
Comparative Efficacy in Preclinical Models
Preclinical studies are vital for assessing the prokinetic potential of new chemical entities. Common in vivo and in vitro models are employed to evaluate endpoints such as gastrointestinal transit and smooth muscle contractility.
In Vivo Models: Gastrointestinal Transit
A widely used in vivo model to assess prokinetic efficacy is the charcoal meal transit test in rodents. This assay measures the distance a charcoal meal travels through the small intestine in a given time, providing a quantitative measure of intestinal motility.
One preclinical study in rats directly compared the effects of prucalopride and cisapride on gastrointestinal propulsion. The results demonstrated that prucalopride, at doses of 1 mg/kg and 2 mg/kg, was significantly more effective than cisapride at 1 mg/kg in accelerating gastrointestinal transit at 2 and 4 hours post-administration.
| Agent | Dose (mg/kg) | Time Point | Gastrointestinal Propulsion Rate (%) | p-value vs Cisapride |
| Prucalopride | 1 | 2 hours | 83.2 ± 5.5 | <0.01 |
| 2 | 2 hours | 81.7 ± 8.5 | <0.05 | |
| Cisapride | 1 | 2 hours | 75.4 ± 5.9 | - |
| Prucalopride | 1 | 4 hours | 91.2 ± 2.2 | <0.05 |
| 2 | 4 hours | 91.3 ± 3.9 | <0.05 | |
| Cisapride | 1 | 4 hours | 88.6 ± 3.5 | - |
Data adapted from a study in rats.
In Vitro Models: Isolated Tissue Contractility
The isolated guinea pig ileum assay is a classic in vitro method to evaluate the contractile effects of prokinetic agents on intestinal smooth muscle. This preparation allows for the determination of a drug's potency (EC50) and intrinsic activity.
While specific comparative EC50 values from a single head-to-head study are not available in the provided search results, the literature indicates that novel agents like prucalopride and velusetrag are high-affinity, selective 5-HT4 agonists, suggesting potent effects in such in vitro systems.[3][4]
Safety Profile: A Focus on Cardiovascular Risk
A major drawback of cisapride is its affinity for the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. Novel prokinetic agents have been specifically designed to minimize or eliminate this off-target effect.
Preclinical studies using patch-clamp electrophysiology on cells expressing the hERG channel have quantified the inhibitory potential of these compounds.
| Agent | IC50 for hERG Channel Blockade (M) |
| Cisapride | 2.4 x 10⁻⁷ |
| Renzapride | 1.8 x 10⁻⁶ |
| Prucalopride | 5.7 x 10⁻⁶ |
| Mosapride | No significant effect |
Data from a study on cloned hERG channels in COS-7 cells.
As shown in the table, prucalopride's affinity for the hERG channel is approximately 20-fold lower than that of cisapride. Velusetrag has also been shown to have no significant effect on the hERG channel at therapeutic concentrations. Naronapride was designed to have a safe cardiac profile, and preliminary data suggest no detectable hERG channel inhibitory activity at concentrations up to 100 μmol/L.
References
- 1. Naronapride dihydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Advancing the development of naronapride...: Dr. Falk Pharma international [drfalkpharma.com]
- 3. graphyonline.com [graphyonline.com]
- 4. FDA clearance of IND application for naronapride: Dr. Falk Pharma international [drfalkpharma.com]
- 5. researchgate.net [researchgate.net]
Head-to-Head on hERG: A Comparative Analysis of Cisapride and Tegaserod
For researchers, scientists, and drug development professionals, understanding the cardiac liability of compounds is paramount. The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical gatekeeper of cardiac repolarization, and its unintended blockade by non-cardiac drugs can lead to life-threatening arrhythmias. This guide provides a detailed head-to-head comparison of two gastrointestinal prokinetic agents, cisapride (B12094) and tegaserod (B130379), and their effects on hERG channels, supported by experimental data.
Cisapride, a once widely used promotility agent, was largely withdrawn from the market due to its association with QT prolongation and Torsades de Pointes (TdP), a direct consequence of its high-affinity blockade of the hERG channel. In stark contrast, tegaserod, a selective serotonin-4 (5-HT4) receptor agonist, exhibits a significantly lower propensity for hERG channel inhibition. This comparative analysis will delve into the quantitative differences in their hERG blocking potency, elucidate the underlying mechanisms of action, and provide detailed experimental protocols for assessing these critical drug-channel interactions.
Quantitative Comparison of hERG Channel Inhibition
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a drug's effect. The data overwhelmingly demonstrates that cisapride is a potent blocker of the hERG channel, with IC50 values consistently in the nanomolar (nM) range. Tegaserod, on the other hand, inhibits hERG channels at significantly higher concentrations, in the micromolar (µM) range, indicating a much lower risk of clinically relevant hERG-related cardiotoxicity at therapeutic doses.
| Drug | IC50 (nM) | Cell Line | Temperature (°C) | Voltage Protocol | Reference |
| Cisapride | 6.5 | HEK293 | 22 | Step | [1] |
| 16.4 | CHO-K1 | 20-22 | Step | [2] | |
| 23.6 | CHO-K1 | 37 | Step | [2] | |
| 44.5 | Mammalian Cells | Not Specified | Step (-40mV tail) | [3] | |
| 6.7 | Mammalian Cells | Not Specified | Step (+20mV prolonged) | [3] | |
| Tegaserod | 13,000 | Not Specified | Not Specified | Not Specified | [4] |
Table 1: Comparative IC50 Values for hERG Channel Blockade. This table summarizes the IC50 values for cisapride and tegaserod from various electrophysiological studies. The significantly lower IC50 values for cisapride highlight its high potency as a hERG channel blocker compared to tegaserod.
Mechanism of hERG Channel Interaction
The interaction of these drugs with the hERG channel extends beyond simple pore plugging. The mechanism of blockade for cisapride is complex and state-dependent, contributing to its proarrhythmic potential.
Cisapride:
-
High-Affinity Blocker: Cisapride physically obstructs the pore of the hERG channel, preventing the efflux of potassium ions necessary for cardiac repolarization.
-
State-Dependent Binding: Its blocking action is not constant but is influenced by the conformational state of the channel. Cisapride exhibits a preferential affinity for the open and/or inactivated states of the hERG channel.[2] This means the block is more pronounced when the channels are actively participating in the action potential.
-
Voltage-Dependence: The degree of block by cisapride increases at more positive membrane potentials.[1][5]
-
Time- and Frequency-Dependence: The inhibitory effect of cisapride is enhanced with longer depolarizing pulses and at higher stimulation frequencies.[2] This "use-dependent" block can lead to an accumulation of effect at faster heart rates, paradoxically increasing arrhythmia risk when the heart is stressed. The molecular basis for this high-affinity interaction involves specific aromatic amino acid residues, namely Tyrosine-652 and Phenylalanine-656, located in the S6 domain of the channel pore.[6]
Tegaserod:
-
Low-Affinity Blocker: Tegaserod's interaction with the hERG channel is significantly weaker than that of cisapride. Inhibition is only observed at micromolar concentrations, which are substantially higher than the plasma concentrations achieved at therapeutic doses.[4]
-
Mechanism of Cardiovascular Effects: The cardiovascular concerns that led to the temporary withdrawal of tegaserod were primarily related to ischemic events, not QT prolongation.[7][8] Subsequent analyses have suggested that for a specific patient population (women <65 with IBS-C and no more than one cardiovascular risk factor), the benefits of tegaserod may outweigh the risks.[7] While tegaserod can interact with other serotonin (B10506) receptors, its effect on the hERG channel is not considered a primary mechanism of cardiac adverse events.[9][10]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. pnas.org [pnas.org]
- 7. Re-evaluation of the Cardiovascular Safety Profile of Tegaserod: A Review of the Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Closer Look at Cardiovascular Risk Of IBS Drug Tegaserod Reassuring | MDedge [mdedge.com]
- 9. Tegaserod Stimulates 5-HT4 Serotonin Receptors in the Isolated Human Atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cisapride-Induced QT Prolongation: A Comparative Analysis of Preclinical Animal Models
A guide for researchers and drug development professionals on the reproducibility of cisapride's effects on cardiac repolarization across various experimental systems.
Cisapride (B12094), a gastrointestinal prokinetic agent, was withdrawn from many markets due to its association with QT interval prolongation and the potentially fatal arrhythmia, Torsades de Pointes (TdP). This guide provides a comparative overview of the reproducibility of cisapride-induced QT prolongation in key preclinical animal models. The data presented herein is intended to assist researchers in selecting appropriate models for cardiovascular safety assessment and to provide context for the translation of nonclinical findings to human risk.
Quantitative Data Comparison
The following table summarizes the dose-dependent effects of cisapride on cardiac repolarization across different experimental models. These data highlight the varying sensitivities of each model system to cisapride's primary mechanism of action: blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.
| Animal Model/System | Experimental Method | Cisapride Concentration/Dose | Key Findings | Reference(s) |
| In Vitro | ||||
| HEK293 Cells | Whole-cell patch-clamp | IC50: 6.5 nM | Potent, dose-dependent block of hERG channels. | [1][2] |
| HEK293 Cells | Patch-clamp electrophysiology | IC50: 44.5 nmol/l (tail currents), 6.70 nmol/l (prolonged depolarization) | High-affinity and specific block of hERG channels. | [3] |
| Xenopus laevis Oocytes | Two-microelectrode voltage clamp | IC50: 630 nM | Reduced channel sensitivity to block compared to mammalian cells. | [4] |
| Guinea Pig Ventricular Myocytes | Whole-cell patch-clamp | IC50: 15 nmol/L for IKr block | Potent and concentration-dependent inhibition of the rapid component of the delayed rectifier potassium current (IKr). | [5] |
| Ex Vivo | ||||
| Guinea Pig Heart | Langendorff perfusion | 100 nmol/L | Increased monophasic action potential duration at 90% repolarization (MAPD90). | [5] |
| Rabbit Heart | Langendorff perfusion | 0.03, 0.1, 0.3, and 1 µM | Prolonged corrected QT intervals and ventricular refractory period, with neonatal hearts showing greater sensitivity. | [6] |
| Canine Left Ventricular Wedge | Arterially perfused wedge preparation | 0.1 to 5 µmol/L | Prolonged QT interval and increased transmural dispersion of repolarization (TDR) at lower concentrations. | [7] |
| In Vivo | ||||
| Conscious Beagle Dog | Telemetry | Oral administration | Significant, dose-dependent increase in the corrected QT (QTc) interval. | [8] |
| Anesthetized Guinea Pigs | Intravenous infusion | 0.3, 1, and 3 mg/kg | Prolonged RR interval, QT interval, and corrected QT interval (QTc). | |
| Conscious Cats | Repeated oral administration | 30 mg/kg twice daily for 7 days | Prolonged QT interval and QTc. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of key experimental protocols used to assess cisapride-induced QT prolongation.
In Vitro hERG Channel Blockade Assay (Whole-Cell Patch-Clamp)
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are commonly used.
-
Cell Culture: Cells are cultured in appropriate media and conditions to ensure robust channel expression.
-
Electrophysiology:
-
Cells are transferred to a recording chamber on the stage of an inverted microscope and superfused with an external solution.
-
The whole-cell patch-clamp technique is employed using borosilicate glass pipettes filled with an internal solution.
-
A voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, followed by a depolarizing step to activate the channels (e.g., +20 mV), and then a repolarizing step to measure the tail current (e.g., -50 mV).[10][1][2]
-
Cisapride is applied at various concentrations to the external solution, and the resulting inhibition of the hERG current is measured.
-
The half-maximal inhibitory concentration (IC50) is calculated by fitting the concentration-response data to a logistic equation.
-
Ex Vivo Langendorff-Perfused Heart Model
-
Animal Model: Hearts from rabbits or guinea pigs are commonly used.[5][6]
-
Heart Isolation:
-
The animal is heparinized and anesthetized.
-
The heart is rapidly excised and placed in ice-cold Krebs-Henseleit solution.
-
The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant temperature and pressure.
-
-
Data Acquisition:
-
A pseudo-electrocardiogram (ECG) is recorded using electrodes placed on the surface of the heart.
-
Monophasic action potentials can be recorded from the epicardial surface using a MAP catheter.
-
The heart may be paced at a constant cycle length.
-
-
Drug Perfusion:
-
After a stabilization period, a baseline recording is obtained.
-
Cisapride is added to the perfusate at increasing concentrations.
-
Changes in QT interval, QTc, and MAPD are measured at each concentration.
-
In Vivo Telemetry in Conscious Dogs
-
Animal Model: Conscious beagle dogs are frequently used for their cardiovascular similarity to humans.[8][11]
-
Telemetry Implantation:
-
A telemetry transmitter is surgically implanted in the animal to continuously record ECG and other physiological parameters.
-
A sufficient recovery period is allowed post-surgery.
-
-
Experimental Procedure:
-
Animals are fasted overnight before dosing.
-
Cisapride is administered orally at various dose levels.
-
ECG data is continuously recorded for a specified period (e.g., 24 hours) post-dosing.
-
The QT interval is measured and corrected for heart rate using a species-specific formula (e.g., Van de Water's or Fridericia's).
-
Blood samples may be collected to correlate plasma drug concentrations with the observed QTc changes.
-
Visualizations
Signaling Pathway of Cisapride-Induced QT Prolongation
Caption: Mechanism of cisapride-induced QT prolongation.
Experimental Workflow for In Vivo Telemetry Study
Caption: Workflow for assessing QT prolongation in conscious dogs.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Block of the rapid component of the delayed rectifier potassium current by the prokinetic agent cisapride underlies drug-related lengthening of the QT interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Age-related differences in the direct cardiac effects of cisapride: narrower safety range in the hearts of young rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cisapride-induced transmural dispersion of repolarization and torsade de pointes in the canine left ventricular wedge preparation during epicardial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. QT PRODACT: In Vivo QT Assay in the Conscious Dog for Assessing the Potential for QT Interval Prolongation by Human Pharmaceuticals [jstage.jst.go.jp]
- 9. Effects of 5-HT4 receptor agonists, cisapride and mosapride citrate on electrocardiogram in anaesthetized rats and guinea-pigs and conscious cats | Semantic Scholar [semanticscholar.org]
- 10. Blockage of the HERG human cardiac K+ channel by the gastrointestinal prokinetic agent cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of drug-induced QT interval prolongation in animal and human studies: a literature review of concordance - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of CYP3A4 in Cisapride Metabolism: A Comparative Guide to Inhibitor-Based Validation
For researchers, scientists, and drug development professionals, understanding the metabolic pathways of a drug is paramount for ensuring its safety and efficacy. This guide provides a comprehensive comparison of experimental data validating the critical role of Cytochrome P450 3A4 (CYP3A4) in the metabolism of the gastrointestinal prokinetic agent, cisapride (B12094). Through a detailed examination of studies utilizing specific CYP3A4 inhibitors, we present quantitative data, experimental protocols, and visual workflows to objectively illustrate this key metabolic interaction.
Cisapride is primarily metabolized in the liver, with the major metabolic pathway being N-dealkylation to norcisapride (B1231896).[1][2] Numerous studies have demonstrated that this process is predominantly catalyzed by the CYP3A4 isoenzyme.[1][2][3][4][5] Co-administration of cisapride with potent CYP3A4 inhibitors leads to a significant increase in its plasma concentrations, which has been associated with an increased risk of serious cardiac adverse effects, such as QT interval prolongation and ventricular arrhythmias.[6][7][8][9] This guide will delve into the experimental evidence that has solidified our understanding of CYP3A4's role in cisapride's metabolic clearance.
Comparative Analysis of CYP3A4 Inhibition on Cisapride Metabolism
The following tables summarize the quantitative impact of various CYP3A4 inhibitors on cisapride metabolism, both in vitro and in vivo. These data clearly demonstrate a significant reduction in cisapride metabolism and a corresponding increase in its systemic exposure in the presence of these inhibitors.
Table 1: In Vitro Inhibition of Cisapride Metabolism in Human Liver Microsomes (HLMs)
| Inhibitor | Concentration | Inhibition of Norcisapride Formation (%) | Reference |
| Troleandomycin | 50 µM | 75-80 | [3] |
| Ketoconazole | 1 µM | 51 ± 9 | [5] |
| Troleandomycin | 50 µM | 44 ± 17 | [5] |
Table 2: In Vivo Pharmacokinetic Interactions with CYP3A4 Inhibitors
| Inhibitor | Cisapride Dose | Change in Cmax | Change in AUC | Reference |
| Grapefruit Juice | 10 mg (single dose) | ↑ 34% (87 vs 65 ng/mL) | ↑ 39% (580 vs 418 h·ng/mL) | [10] |
| Grapefruit Juice (repeated) | 10 mg (single dose) | ↑ 81% | ↑ 144% | [11] |
| Grapefruit Juice (repeated) | Racemic Cisapride | ↑ 1.8-fold ((-)-cisapride) ↑ 1.75-fold ((+)-cisapride) | ↑ 2.6-fold ((-)-cisapride) ↑ 2.43-fold ((+)-cisapride) | [12] |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Alternative Metabolic Pathways
While CYP3A4 is the major enzyme responsible for cisapride metabolism, some studies suggest a minor contribution from other isoenzymes. For instance, CYP2A6 has been shown to contribute to the metabolism of cisapride, although to a much lesser extent than CYP3A4.[1][2] Another study identified CYP2C8 as a participant in cisapride metabolism.[5] However, when the in vitro intrinsic clearances are adjusted for the relative abundance of each CYP450 enzyme in the human liver, CYP3A4 remains the dominant isoform.[5]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
In Vitro Inhibition Studies with Human Liver Microsomes
Objective: To determine the inhibitory effect of various compounds on the formation of norcisapride from cisapride in a human liver microsomal system.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Cisapride
-
Test inhibitors (e.g., ketoconazole, troleandomycin)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
High-performance liquid chromatography (HPLC) system with appropriate detection (e.g., UV or mass spectrometry)
Procedure:
-
A pre-incubation mixture is prepared containing HLMs, cisapride, and the test inhibitor in phosphate buffer.
-
The mixture is pre-warmed at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
The incubation is carried out for a specified time at 37°C with gentle shaking.
-
The reaction is terminated by the addition of a cold organic solvent, such as acetonitrile.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is collected and analyzed by HPLC to quantify the formation of norcisapride.
-
The percentage of inhibition is calculated by comparing the rate of norcisapride formation in the presence of the inhibitor to the rate in a control incubation without the inhibitor.
In Vivo Pharmacokinetic Interaction Studies
Objective: To evaluate the effect of a CYP3A4 inhibitor on the pharmacokinetic profile of cisapride in healthy human volunteers.
Materials:
-
Cisapride oral formulation
-
CYP3A4 inhibitor (e.g., grapefruit juice, ketoconazole)
-
Standardized meals and fluid intake
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical equipment for quantifying cisapride and norcisapride in plasma (e.g., HPLC-MS/MS)
Procedure:
-
Healthy volunteers are enrolled in a randomized, crossover study design with a washout period between treatments.
-
In one phase, subjects receive a single oral dose of cisapride with a control substance (e.g., water).
-
In the other phase, the same subjects receive the same dose of cisapride with the CYP3A4 inhibitor.
-
Serial blood samples are collected at predefined time points before and after drug administration.
-
Plasma is separated by centrifugation and stored frozen until analysis.
-
Plasma concentrations of cisapride and its metabolite, norcisapride, are determined using a validated analytical method.
-
Pharmacokinetic parameters, including Cmax, AUC, and half-life, are calculated for both treatment phases.
-
Statistical analysis is performed to compare the pharmacokinetic parameters between the two phases and determine the significance of any observed differences.
Visualizing the Metabolic Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of cisapride and the general workflow of an in vitro inhibition experiment.
Caption: Metabolic pathway of cisapride.
Caption: In vitro CYP3A4 inhibition workflow.
References
- 1. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Stereoselective metabolism of cisapride and enantiomer-enantiomer interaction in human cytochrome P450 enzymes: major role of CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence of impaired cisapride metabolism in neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of cisapride with the human cytochrome P450 system: metabolism and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cisapride. Drug interactions of clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug interactions with cisapride: clinical implications [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiac Arrest Associated With Combination Cisapride and Itraconazole Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic-pharmacodynamic consequences and clinical relevance of cytochrome P450 3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of grapefruit juice on cisapride pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Repeated consumption of grapefruit juice considerably increases plasma concentrations of cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereoselective pharmacokinetics of cisapride in healthy volunteers and the effect of repeated administration of grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
Cisapride as a Reference Compound for Cardiotoxicity Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiotoxicity remains a primary reason for drug attrition during development and post-market withdrawal. A critical aspect of preclinical safety assessment involves evaluating a compound's potential to induce cardiac arrhythmias, often linked to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel. Cisapride (B12094), a gastrointestinal prokinetic agent withdrawn from many markets due to its association with QT prolongation and Torsades de Pointes (TdP), has become a widely utilized positive control in cardiotoxicity screening assays. Its well-characterized proarrhythmic mechanism serves as a benchmark for evaluating the potential cardiac liabilities of new chemical entities.
This guide provides a comprehensive comparison of cisapride with other reference compounds used in cardiotoxicity screening, supported by experimental data and detailed methodologies for key assays.
Mechanism of Cisapride-Induced Cardiotoxicity
Cisapride's primary cardiotoxic effect stems from its high-affinity blockade of the hERG (KCNH2) potassium channel, which is crucial for the rapid delayed rectifier potassium current (IKr) in cardiomyocytes.[1] This current plays a pivotal role in the repolarization phase of the cardiac action potential. Inhibition of the hERG channel by cisapride leads to a prolonged action potential duration (APD), which manifests as a prolongation of the QT interval on an electrocardiogram (ECG).[1] This delay in repolarization can create an electrophysiological substrate for early afterdepolarizations (EADs) and subsequent life-threatening ventricular arrhythmias, most notably Torsades de Pointes.[1]
dot
Caption: Mechanism of Cisapride-Induced Cardiotoxicity.
Comparison of hERG Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of hERG channel blockers. The following table summarizes the reported IC50 values for cisapride and other commonly used positive control compounds in hERG assays. It is important to note that IC50 values can vary depending on the experimental conditions, such as temperature, cell type, and patch-clamp protocol.
| Compound | Compound Type | hERG IC50 (nM) | Reference(s) |
| Cisapride | Gastroprokinetic Agent | 7 - 630 | [2][3][4][5] |
| Dofetilide | Class III Antiarrhythmic | 7 - 69 | [2][3][4] |
| Terfenadine (B1681261) | Antihistamine | 31 - 1885 | [2][3][4][5] |
| E-4031 | Class III Antiarrhythmic | 294 - 724 | [6] |
| Quinidine (B1679956) | Class Ia Antiarrhythmic | Varies significantly | [7] |
| Sotalol | Beta-Blocker, Class III Antiarrhythmic | 52,000 - 343,000 | [2][3] |
| Verapamil | Calcium Channel Blocker | 214 - 268 | [2][3] |
Experimental Protocols
Accurate and reproducible assessment of cardiotoxicity relies on standardized experimental protocols. Below are detailed methodologies for key in vitro assays used for cardiotoxicity screening.
Automated Patch-Clamp hERG Assay
This high-throughput method allows for the rapid screening of compounds for hERG liability.
dot
Caption: Automated Patch-Clamp Workflow.
1. Cell Culture:
-
Maintain Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel in appropriate culture medium supplemented with antibiotics and serum.
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells regularly to maintain sub-confluent growth.
2. Cell Preparation for Assay:
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in the appropriate extracellular solution at a concentration of 1-5 x 10^6 cells/mL.
3. Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular Solution (in mM): 120 KCl, 5 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP; pH adjusted to 7.2 with KOH.
4. Compound Preparation:
-
Prepare stock solutions of test compounds and reference controls (e.g., Cisapride, Dofetilide) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in the extracellular solution to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and typically below 0.5%.
5. Automated Patch-Clamp Procedure:
-
Prime the automated patch-clamp system with the prepared solutions.
-
Load the cell suspension and compound plates into the instrument.
-
The instrument will automatically perform cell capture, seal formation (aim for >1 GΩ), and establish a whole-cell configuration.
-
Record baseline hERG currents using a predefined voltage protocol. A typical protocol involves a holding potential of -80 mV, a depolarizing step to +20 mV to activate and inactivate the channels, followed by a repolarizing step to -50 mV to measure the tail current.[8]
-
Apply the test compounds at various concentrations.
-
Record hERG currents after compound incubation.
-
At the end of each experiment, apply a high concentration of a known hERG blocker (e.g., E-4031) to confirm the recorded current is indeed from hERG channels.
6. Data Analysis:
-
Measure the peak tail current amplitude before and after compound application.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
Multi-Electrode Array (MEA) Assay
MEA assays provide a functional assessment of drug effects on the electrophysiology of a network of cardiomyocytes.
1. Cell Culture:
-
Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) on MEA plates pre-coated with fibronectin.[9][10]
-
Maintain the cells in a suitable maintenance medium at 37°C in a humidified atmosphere with 5% CO2.
-
Allow the cells to form a spontaneously beating syncytium.
2. MEA Recording:
-
Place the MEA plate on the recording platform, which is maintained at 37°C.
-
Record baseline field potential waveforms from each electrode. Key parameters to measure include field potential duration (FPD), beat period, and spike amplitude.[9]
3. Compound Application:
-
Prepare test compounds and reference controls at various concentrations in the culture medium.
-
Add the compounds to the wells and allow for an equilibration period (e.g., 30 minutes).[9]
4. Post-Compound Recording and Analysis:
-
Record field potentials after compound application.
-
Analyze the data to determine changes in FPD, beat rate, and the occurrence of arrhythmias (e.g., EAD-like events).
-
Correct the FPD for changes in beat rate (FPDc) using formulas such as Bazett's or Fridericia's correction.
Impedance-Based Assay
Impedance-based assays measure changes in cell contractility and viability in real-time.
1. Cell Culture:
-
Seed hiPSC-CMs onto specialized impedance plates (e.g., E-plates) pre-coated with an appropriate extracellular matrix protein.[11]
-
Culture the cells until a confluent, synchronously beating monolayer is formed.
2. Impedance Measurement:
-
Place the plate into the impedance measurement system, which maintains the cells at 37°C and 5% CO2.
-
Record baseline impedance signals, which reflect the contractile movements of the cardiomyocyte monolayer. Key parameters include beat rate, amplitude, and cell index (a measure of cell coverage and viability).[11][12]
3. Compound Treatment and Analysis:
-
Add compounds at different concentrations to the wells.
-
Continuously monitor the impedance signals over the desired time course (acute or chronic exposure).
-
Analyze the data to identify changes in beat rate, contractility (amplitude), and cytotoxicity (cell index).
Logical Comparison of Reference Compounds
The selection of an appropriate positive control depends on the specific goals of the cardiotoxicity screening assay.
dot
Caption: Choosing a Reference Compound.
-
Cisapride: A suitable all-around positive control for routine hERG screening due to its well-documented effects and historical use. Its moderate potency allows for a good dynamic range in many assays.
-
Dofetilide and E-4031: These are highly potent and specific hERG blockers, making them excellent choices for validating the sensitivity and accuracy of a hERG assay. However, their specificity may not be representative of compounds with more complex, multi-channel blocking activities.
-
Terfenadine: Similar to cisapride, terfenadine is a potent hERG blocker that was withdrawn from the market. It serves as a good positive control to demonstrate the ability of an assay to detect known cardiotoxic compounds.
-
Quinidine: As a blocker of multiple cardiac ion channels, quinidine is a valuable reference compound for assays designed to investigate more complex proarrhythmic mechanisms beyond simple hERG blockade, such as those being explored in the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.
Conclusion
Cisapride remains a cornerstone reference compound for in vitro cardiotoxicity screening due to its well-established mechanism of hERG channel inhibition and its clinical history of proarrhythmia. However, a comprehensive cardiac safety assessment often benefits from the inclusion of a panel of reference compounds with varying potencies and ion channel selectivities. The choice of the most appropriate positive control should be guided by the specific objectives of the study, whether it is for high-throughput screening, detailed mechanistic investigation, or assay validation. By employing robust and well-validated experimental protocols with appropriate reference standards, researchers can more accurately predict the potential cardiotoxic risk of new drug candidates and contribute to the development of safer medicines.
References
- 1. Manual Patch-clamp Technique - Creative Bioarray [acroscell.creative-bioarray.com]
- 2. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. cipaproject.org [cipaproject.org]
- 8. fda.gov [fda.gov]
- 9. Human induced pluripotent stem cell-cardiomyocytes for cardiotoxicity assessment: a comparative study of arrhythmia-inducing drugs with multi-electrode array analysis [kjpp.net]
- 10. eurofins.com [eurofins.com]
- 11. Cardiac safety: Impedance assays in stem cell cardiomyocytes [metrionbiosciences.com]
- 12. metrionbiosciences.com [metrionbiosciences.com]
Comparative Efficacy of Cisapride Enantiomers on Gut Motility: A Guide for Researchers
A notable gap in the current scientific literature is the absence of direct comparative studies on the efficacy of the individual enantiomers of cisapride (B12094), (+) and (-)-cisapride, on gut motility. Research has predominantly focused on the racemic mixture, the form in which the drug was clinically marketed. While stereoselective pharmacokinetics have been observed, with the (-)-enantiomer showing higher plasma concentrations after oral administration, the corresponding pharmacodynamic effects on gut motility have not been elucidated. This guide, therefore, summarizes the established prokinetic effects and mechanism of action of racemic cisapride, alongside representative experimental protocols, to provide a foundational resource for researchers in this area.
Understanding Cisapride and its Prokinetic Effects
Cisapride is a substituted benzamide (B126) derivative that was widely used as a prokinetic agent to treat various gastrointestinal motility disorders, including gastroparesis, gastroesophageal reflux disease (GERD), and constipation.[1][2][3][4] It enhances coordinated motility throughout the gastrointestinal tract, from the esophagus to the colon.[4][5]
The primary mechanism of action of cisapride is the agonism of serotonin (B10506) type 4 (5-HT4) receptors located on presynaptic neurons in the myenteric plexus.[3][5][6] Activation of these receptors enhances the release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction and promotes peristalsis.[1][5] This cholinergic-dependent mechanism is central to cisapride's ability to improve gut motility.[5]
Signaling Pathway of Racemic Cisapride
The signaling cascade initiated by racemic cisapride at the 5-HT4 receptor on a presynaptic cholinergic neuron in the myenteric plexus is illustrated below.
Caption: Signaling pathway of racemic cisapride.
Efficacy of Racemic Cisapride on Gut Motility
Numerous studies have demonstrated the efficacy of racemic cisapride in improving various parameters of gut motility. As there is no comparative data for the individual enantiomers, the following table summarizes the effects of the racemic mixture.
| Parameter | Effect of Racemic Cisapride | Species | Key Findings |
| Gastric Emptying | Acceleration | Human | Significantly shortened the half-emptying time of both solid and liquid meals in patients with gastroparesis.[7][8][9] |
| Dog | Accelerated gastric emptying of both liquid and solid test meals. | ||
| Esophageal Motility | Increased Lower Esophageal Sphincter (LES) Pressure | Human | Increased LES pressure in both healthy volunteers and patients with GERD.[10] |
| Enhanced Peristalsis | Human | Improved the amplitude and duration of primary peristalsis. | |
| Small Intestinal Transit | Stimulation of Motility | Dog | Increased the amplitude and coordination of antral, pyloric, and duodenal contractions. |
| Guinea Pig | Enhanced propulsive efficiency in isolated ileum segments.[11] | ||
| Colonic Motility | Stimulation of Contractions | Cat | Stimulated contractions of both proximal and distal colonic longitudinal smooth muscle.[12] |
| Human | Limited data suggest a beneficial effect in chronic constipation.[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of prokinetic agents. Below are representative protocols for in vivo and in vitro studies based on research conducted with racemic cisapride.
In Vivo Gastric Emptying Scintigraphy in a Canine Model
-
Animal Preparation: Adult beagle dogs are fasted overnight but allowed free access to water.
-
Test Meal: A standard meal is prepared, consisting of a solid component (e.g., scrambled eggs labeled with 99mTc-sulfur colloid) and a liquid component (e.g., water labeled with 111In-DTPA).
-
Drug Administration: Dogs are randomly assigned to receive either racemic cisapride (e.g., 0.1-1.0 mg/kg, orally) or a placebo a set time before the meal.
-
Imaging: Immediately after meal consumption, dogs are placed under a gamma camera, and images are acquired continuously for several hours.
-
Data Analysis: Regions of interest are drawn around the stomach to quantify the amount of each radionuclide remaining over time. Gastric emptying half-times (T1/2) for both the solid and liquid phases are calculated.
In Vitro Assessment of Colonic Motility in a Feline Model
-
Tissue Preparation: Segments of the proximal and distal colon are obtained from healthy adult cats. The longitudinal smooth muscle is dissected and cut into strips.
-
Organ Bath Setup: Muscle strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Isometric Tension Recording: The muscle strips are attached to isometric force transducers to record contractile activity.
-
Drug Application: After an equilibration period, cumulative concentrations of racemic cisapride (e.g., 10⁻⁹ to 10⁻⁶ M) are added to the organ bath.
-
Data Analysis: The changes in basal tone and the amplitude and frequency of spontaneous contractions in response to the drug are measured and analyzed.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the prokinetic effects of a test compound.
Caption: Typical workflow for prokinetic drug evaluation.
Conclusion and Future Directions
While racemic cisapride has demonstrated broad efficacy as a prokinetic agent, the lack of data on the individual enantiomers represents a significant knowledge gap. Future research should aim to delineate the specific contributions of (+)-cisapride and (-)-cisapride to the overall prokinetic effect. Such studies would not only provide a more complete understanding of cisapride's pharmacology but could also inform the development of novel prokinetic agents with improved efficacy and safety profiles. Investigating the stereoselective interactions with the 5-HT4 receptor and other potential off-target sites, such as the hERG potassium channel, would be a critical component of this research.
References
- 1. Cisapride. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cisapride. An updated review of its pharmacology and therapeutic efficacy as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prokinetics in the Management of Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisapride: a gastrointestinal prokinetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastrointestinal Prokinetic Drugs Used in Monogastric Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of chronic administration of cisapride on gastric emptying of a solid meal and on dyspeptic symptoms in patients with idiopathic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of cisapride on gastric and esophageal emptying in insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of cisapride on gastric emptying in dyspeptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of cisapride, a new gastrointestinal prokinetic substance, on interdigestive and postprandial motor activity of the distal oesophagus in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of cisapride on cholinergic neurotransmission and propulsive motility in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of cisapride on feline colonic smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Value of In Vitro Cisapride Cardiotoxicity Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cisapride (B12094), a once widely used prokinetic agent, was withdrawn from the market due to severe cardiotoxic side effects, primarily the prolongation of the QT interval and the induction of potentially fatal arrhythmias like Torsade de Pointes (TdP).[1][2][3][4][5] This has made cisapride a key case study in cardiotoxicity assessment and highlights the critical need to accurately translate in vitro findings to clinical risk. This guide provides an objective comparison of various in vitro models used to evaluate cisapride's cardiotoxicity, supported by experimental data and detailed protocols, to aid researchers in navigating the complexities of cardiac safety assessment.
Comparing In Vitro Models for Cisapride Cardiotoxicity
The primary mechanism of cisapride-induced cardiotoxicity is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[5] A variety of in vitro assays are available to assess this and other potential cardiotoxic effects.
| In Vitro Model | Key Endpoints Measured | Cisapride's Effects | Advantages | Limitations |
| hERG-expressing Cell Lines (e.g., HEK 293, CHO) | hERG channel inhibition (IC50) | Potent hERG channel blocker with IC50 values in the low nanomolar range.[6][7][8] | High-throughput, cost-effective, and provides a direct measure of a key cardiotoxicity pathway. | Lacks the complexity of native cardiomyocytes, potentially missing effects on other ion channels or cellular processes. |
| Human Induced Pluripotent Stem Cell-derived Cardiomyocytes (hiPSC-CMs) | Action potential duration (APD), field potential duration (FPD), calcium transients, proarrhythmic events. | Prolongation of APD and FPD, induction of early afterdepolarizations (EADs) and arrhythmias.[9][10][11] | Provides a human-relevant, integrated assessment of multiple ion channel effects and cellular electrophysiology. | Can exhibit immature phenotypes and variability between cell lines. |
| Isolated Animal Heart Preparations (e.g., Langendorff-perfused rabbit heart) | Electrocardiogram (ECG) parameters (QT interval), monophasic action potentials, induction of arrhythmias. | Prolongation of the QT interval, increased transmural dispersion of repolarization, and induction of TdP.[12][13] | Represents a more integrated physiological system than single cells, allowing for the study of tissue-level effects. | Species differences in ion channel expression and function can limit direct translation to humans. |
| Canine Left Ventricular Wedge Preparation | Transmembrane action potentials from different ventricular layers, pseudo-ECG, transmural dispersion of repolarization (TDR). | Prolonged QT interval and increased TDR at lower concentrations, which was associated with the induction of TdP.[13] | Allows for the detailed study of the spatial heterogeneity of repolarization, a key factor in arrhythmogenesis. | Technically demanding and low-throughput. |
Experimental Protocols
hERG Inhibition Assay using Patch-Clamp Electrophysiology
This protocol is a standard for assessing a compound's direct effect on the hERG channel.
Objective: To determine the half-maximal inhibitory concentration (IC50) of cisapride on the hERG potassium channel.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably transfected with the hERG gene are cultured under standard conditions.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed at 37°C.[6]
-
Voltage Protocol: A specific voltage clamp protocol is applied to elicit hERG currents. A common protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.[6][8][14]
-
Drug Application: Cisapride is applied at multiple concentrations to determine a dose-response relationship.[14]
-
Data Analysis: The fractional block of the hERG current is calculated for each concentration, and the data are fitted with the Hill equation to determine the IC50 value.[14]
Cardiotoxicity Assessment using Human iPSC-derived Cardiomyocytes
This protocol provides a more comprehensive assessment of a compound's proarrhythmic potential in a human-relevant cell model.
Objective: To evaluate the effects of cisapride on the electrophysiological properties of hiPSC-CMs.
Methodology:
-
Cell Culture: hiPSC-CMs are cultured to form a spontaneously beating monolayer.[15]
-
Electrophysiological Recording:
-
Microelectrode Array (MEA): To measure field potential duration (FPD), an indicator of the QT interval.
-
Optical Mapping: To assess action potential duration (APD) and triangulation, which are sensitive metrics for proarrhythmic risk.[10]
-
-
Drug Application: Cisapride is applied at various concentrations.
-
Data Analysis: Changes in FPD, APD, and the incidence of arrhythmic events (e.g., EADs, fibrillatory patterns) are quantified and compared to baseline and vehicle controls.
Visualizing the Pathways and Processes
Cisapride's Impact on Cardiac Myocyte Action Potential
Caption: Mechanism of Cisapride-Induced Cardiotoxicity.
In Vitro to In Vivo Extrapolation (IVIVE) Workflow for Cardiotoxicity
Caption: Workflow for Translating In Vitro Data to Clinical Risk.
Conclusion
The case of cisapride underscores the importance of a multi-faceted approach to in vitro cardiotoxicity testing. While hERG assays are a crucial first step for identifying potential liabilities, they may not fully capture the proarrhythmic risk.[16] The integration of data from more complex and human-relevant models, such as hiPSC-CMs, provides a more nuanced understanding of a compound's effects on cardiac electrophysiology.[9][10][15] Furthermore, the use of in vitro to in vivo extrapolation (IVIVE) and physiologically based pharmacokinetic (PBPK) modeling is essential for bridging the gap between in vitro concentrations and clinical exposure, thereby improving the translational value of preclinical safety data.[10] The continued development and refinement of these in vitro and in silico tools, under initiatives like the Comprehensive in vitro Proarrhythmia Assay (CiPA), are vital for making more informed decisions in drug development and ultimately ensuring patient safety.[15][16]
References
- 1. [Cisapride and risk of cardiac complications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolongation of the QT interval and cardiac arrhythmias associated with cisapride: limitations of the pharmacoepidemiological studies conducted and proposals for the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac toxicity with cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Postmarketing reports of QT prolongation and ventricular arrhythmia in association with cisapride and Food and Drug Administration regulatory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review article: cardiac adverse effects of gastrointestinal prokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating dynamic protocol-dependence of hERG potassium channel inhibition at 37 degrees C: Cisapride versus dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro to in vivo extrapolation from 3D hiPSC-derived cardiac microtissues and physiologically based pharmacokinetic modeling to inform next-generation arrhythmia risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An in silico–in vitro pipeline for drug cardiotoxicity screening identifies ionic pro‐arrhythmia mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Age-related differences in the direct cardiac effects of cisapride: narrower safety range in the hearts of young rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cisapride-induced transmural dispersion of repolarization and torsade de pointes in the canine left ventricular wedge preparation during epicardial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]
- 16. In Vitro Cardiotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Proper Disposal of Cisapride Monohydrate: A Guide for Laboratory Professionals
The proper disposal of cisapride (B12094) monohydrate, a gastroprokinetic agent, is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance.[1] This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to handle and dispose of cisapride monohydrate waste safely and effectively.
Immediate Safety and Handling Precautions
This compound is considered a hazardous substance that can cause serious eye damage.[2][3][4] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields or goggles.[2][3][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2][5] |
| Body Protection | Laboratory coat.[5] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or if dust is generated.[2][3][5] |
Step-by-Step Disposal Procedure
The disposal of this compound should follow a structured workflow to ensure safety and compliance with regulations from agencies such as the Environmental Protection Agency (EPA).[6][7]
Step 1: Waste Identification and Segregation
-
Identify all materials contaminated with this compound, including unused product, contaminated labware (e.g., vials, pipettes), and used PPE.
-
Segregate this compound waste from general, non-hazardous laboratory trash.[1]
Step 2: Packaging and Labeling
-
Place solid this compound waste into a designated, leak-proof, and sealable container.[1]
-
For liquid waste containing this compound, use a compatible, sealed container.[1]
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name, "this compound."[1] Adhere to any additional labeling requirements from your institution's Environmental Health and Safety (EHS) department.
Step 3: Temporary Storage
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area.[1]
-
The storage area should be cool, dry, and well-ventilated.[1][2]
-
Ensure the waste is stored away from incompatible materials, such as strong oxidizing agents and strong acids.[8]
Step 4: Final Disposal
-
The recommended method for final disposal is to use a licensed professional waste disposal service.[1]
-
An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. This must be performed by a licensed facility.[1]
-
Do not dispose of this compound down the drain or in the regular trash.[1][2] Improper disposal can lead to environmental contamination of waterways.[9]
This compound Disposal Overview
| Characteristic | Description |
| Waste Classification | Hazardous Pharmaceutical Waste.[1][6] |
| Primary Disposal Method | Incineration by a licensed waste disposal facility.[1][6] |
| Container Type | Typically a black container labeled "Hazardous Waste Pharmaceuticals."[6] |
| Prohibited Disposal Methods | Flushing down the toilet or drain, disposal in regular trash.[1][2][6] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision pathway for this compound disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. pccarx.com [pccarx.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. biosynth.com [biosynth.com]
- 5. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
Essential Safety and Logistics for Handling Cisapride Monohydrate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Cisapride monohydrate is paramount. This guide provides immediate, procedural, and step-by-step information to maintain a safe laboratory environment.
Operational Plan: Personal Protective Equipment (PPE) and Handling
When working with this compound, a thorough risk assessment should be conducted to ensure the implementation of appropriate safety measures. The following personal protective equipment is essential to minimize exposure and ensure personal safety.
Eye and Face Protection:
-
Wear safety glasses with side shields or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1]
-
In situations with a risk of splashing or aerosol generation, a face shield should be used in addition to safety glasses or goggles.[2][3][4]
Hand Protection:
-
Chemical-resistant, impervious gloves, such as nitrile or latex, should be worn.[4][5] Always inspect gloves for any signs of degradation or punctures before use.[3]
-
For tasks with a higher risk of exposure, consider wearing two pairs of chemotherapy-rated gloves.[4][6]
Body Protection:
-
A laboratory coat is required to prevent skin contact.[5][7]
-
For larger scale operations or when handling quantities exceeding 1 kilogram, a full protective suit may be necessary.[2][7]
Respiratory Protection:
-
Work in a well-ventilated area, preferably within a laboratory fume hood, to avoid inhalation of dust particles.[2][5]
-
If ventilation is insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1][5] A self-contained breathing apparatus (SCBA) is recommended for spill cleanup and emergencies to avoid inhalation of the product.[5][8]
General Handling Procedures:
-
Avoid all personal contact, including inhalation of dust.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2]
-
Wash hands thoroughly with soap and water after handling the compound.[2]
-
Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place, protected from light and moisture.[5][9][10]
Quantitative Data Summary
| Property | Value | Source |
| Acute Oral Toxicity (LD50) Rat | 4166 mg/kg | [8] |
| Acute Oral Toxicity (LD50) Mouse | 8715 mg/kg | [8] |
| Melting Point | 109.8°C (229.6°F) | [8] |
| Molecular Weight | 483.97 g/mole | [8] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Containerization:
-
Collect waste material in a designated, labeled, and sealed container.[2]
-
For spills, use appropriate tools to place the spilled solid into a convenient waste disposal container.[5]
Disposal Method:
-
Dispose of the waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[3][5]
-
For non-regulated disposal in the trash, mix the this compound with an unappealing substance like dirt, cat litter, or used coffee grounds.[11] Do not crush tablets or capsules.[11] Place the mixture in a sealed plastic bag or other container before disposing of it in the trash.[11][12][13]
Decontamination:
-
Clean any contaminated surfaces thoroughly.
-
Launder contaminated clothing separately before reuse.[2]
Emergency Procedures
In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Remove contact lenses if present and easy to do.[3][5] Seek immediate medical attention.[1][5]
In Case of Skin Contact:
-
Wash the affected area with soap and water.[8] If irritation persists, seek medical attention.[1][8]
In Case of Inhalation:
-
Move the individual to fresh air.[8] If breathing is difficult, provide oxygen.[8] If the individual is not breathing, give artificial respiration.[8] Seek medical attention.[8]
In Case of Ingestion:
-
Do NOT induce vomiting unless directed by medical personnel.[8] Never give anything by mouth to an unconscious person.[8] Seek medical attention.[1][8]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 4. aaha.org [aaha.org]
- 5. pccarx.com [pccarx.com]
- 6. pogo.ca [pogo.ca]
- 7. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. DailyMed - this compound powder [dailymed.nlm.nih.gov]
- 10. DailyMed - this compound powder [dailymed.nlm.nih.gov]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 12. Disposal of unwanted medications | American Veterinary Medical Association [avma.org]
- 13. Proper Disposal of Unused Veterinary Medications: A Guide — Bhatt Integrative Veterinary Specialty [bhattvetspecialty.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
